molecular formula C6H8O2 B1581494 2,2-Dimethyl-3(2H)-furanone CAS No. 35298-48-7

2,2-Dimethyl-3(2H)-furanone

Cat. No.: B1581494
CAS No.: 35298-48-7
M. Wt: 112.13 g/mol
InChI Key: HVNICCSXGONRCB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3(2H)-furanone is an β -oxo enol ether. Conjugate addition of 2,2-dimethyl-3(2H)-furanone to organocuprates has been reported. Photoannelation of alkenes to 2,2-dimethyl-3(2H)-furanone yields cyclohexenone.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylfuran-3-one
Source PubChem
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InChI

InChI=1S/C6H8O2/c1-6(2)5(7)3-4-8-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNICCSXGONRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188787
Record name 3(2H)-Furanone, 2,2-dimethyl-
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35298-48-7
Record name 3(2H)-Furanone, 2,2-dimethyl-
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Record name 3(2H)-Furanone, 2,2-dimethyl-
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Record name 2,2-Dimethyl-3(2H)-furanone
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Foundational & Exploratory

Spectroscopic Data of 2,2-Dimethyl-3(2H)-furanone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2-Dimethyl-3(2H)-furanone. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the spectroscopic analysis of this compound. While publicly available spectroscopic data for this compound is limited, this guide will leverage data from its close structural isomer, 2,5-dimethyl-3(2H)-furanone, to provide a detailed interpretative framework. This approach allows for a robust understanding of the expected spectroscopic behavior of the target molecule.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol [1]. It belongs to the furanone family, which are five-membered rings containing an oxygen atom and a ketone group. The 2,2-dimethyl substitution pattern significantly influences its chemical and spectroscopic properties.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₈O₂Sigma-Aldrich[1]
Molecular Weight 112.13 g/mol Sigma-Aldrich[1]
CAS Number 35298-48-7Sigma-Aldrich[1]
Form LiquidSigma-Aldrich[1]
Boiling Point 46-47 °C at 18 mmHgSigma-Aldrich[1]
Density 1.027 g/mL at 25 °CSigma-Aldrich[1]
Refractive Index n20/D 1.455Sigma-Aldrich[1]

A foundational understanding of the molecular structure is paramount for interpreting spectroscopic data. The following Graphviz diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: Acquiring the IR Spectrum

For a liquid sample like this compound, the following "neat" sample preparation method is efficient and widely used[2]:

  • Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Data Acquisition: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

  • Sample Scan: Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

G A Place liquid sample on salt plate B Cover with second salt plate A->B C Mount in spectrometer B->C D Acquire background spectrum C->D E Acquire sample spectrum D->E F Process data (baseline correction, peak picking) E->F

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

Data Interpretation

While a specific spectrum for this compound is not publicly available, we can predict the key absorption bands based on its functional groups and by referencing the spectrum of its isomer, 2,5-dimethyl-3(2H)-furanone[3].

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850Medium-StrongC-H stretching (alkane)
~1750-1730StrongC=O stretching (α,β-unsaturated γ-lactone)
~1650-1600MediumC=C stretching (enol ether)
~1200-1000StrongC-O stretching (enol ether and lactone)

The most prominent peak is expected to be the C=O stretch of the lactone, which is conjugated with the C=C double bond. This conjugation typically lowers the stretching frequency compared to a saturated lactone. The C-O stretching bands will also be strong and characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for structural elucidation.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring NMR spectra of an organic compound is as follows[4]:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to achieve high resolution.

  • Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei. For quantitative analysis, ensure a sufficient relaxation delay (d1) of at least five times the T1 of the slowest relaxing signal of interest.[5]

  • Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and calibrate the chemical shift axis using the TMS signal.

G A Dissolve sample in deuterated solvent with TMS B Transfer to NMR tube A->B C Place in spectrometer and lock B->C D Tune and shim C->D E Acquire FID D->E F Process data (FT, phasing, baseline correction) E->F

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Data Interpretation

Based on the structure of this compound and data from its 2,5-dimethyl isomer[6], the following ¹H NMR signals are predicted:

Predicted ¹H NMR Data for this compound (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Singlet6H2 x -CH₃ at C2
~6.0Doublet1H=CH at C4
~7.2Doublet1H=CH at C5

The two methyl groups at the C2 position are equivalent and will appear as a single peak with an integration of 6H. The two vinyl protons at C4 and C5 will be coupled to each other, resulting in two doublets. The exact chemical shifts will be influenced by the electron-withdrawing effect of the adjacent carbonyl and oxygen atoms.

¹³C NMR Data Interpretation

The predicted ¹³C NMR spectrum of this compound, with reference to data for furanone derivatives, is as follows:

Predicted ¹³C NMR Data for this compound (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~252 x -CH₃ at C2
~90C2 (quaternary)
~120C4
~150C5
~205C3 (C=O)

The carbonyl carbon (C3) will be the most downfield signal. The quaternary carbon (C2) will also be significantly downfield due to the two attached methyl groups and the neighboring oxygen atom. The two vinyl carbons (C4 and C5) will have distinct chemical shifts due to their different electronic environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.

Experimental Protocol: GC-MS Analysis

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method of analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.

  • Separation: The compound will be vaporized and carried by an inert gas through a capillary column, where it is separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

G A Prepare dilute sample solution B Inject into GC A->B C Separation on capillary column B->C D Elution into MS ion source C->D E Ionization (e.g., EI) D->E F Mass analysis and detection E->F

Caption: Workflow for GC-MS analysis of a volatile compound.

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 112, corresponding to its molecular weight. The fragmentation pattern of furanones is often characterized by the loss of small, stable molecules and radical fragments[8][9].

Predicted Key Fragments in the Mass Spectrum of this compound:

m/zProposed Fragment
112[M]⁺ (Molecular ion)
97[M - CH₃]⁺
84[M - CO]⁺
69[M - CH₃ - CO]⁺ or [M - C₃H₇]⁺
56[C₄H₈]⁺ or [C₃H₄O]⁺
43[CH₃CO]⁺

The fragmentation is likely to be initiated by the loss of a methyl group to form a stable cation. Subsequent loss of carbon monoxide is also a common fragmentation pathway for cyclic ketones. The relative abundance of these fragments will provide further confirmation of the proposed structure.

Conclusion

This technical guide has outlined the key spectroscopic techniques and expected data for the characterization of this compound. By combining IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, a comprehensive structural elucidation can be achieved. While direct spectroscopic data for this specific compound is not widely available, the analysis of its structural isomer, 2,5-dimethyl-3(2H)-furanone, and the application of fundamental spectroscopic principles provide a robust framework for its identification and characterization in research and drug development settings. The provided experimental protocols offer a starting point for laboratory analysis, which can be further optimized based on the specific instrumentation and experimental goals.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of 2,2-Dimethyl-3(2H)-furanone. This molecule serves as a valuable heterocyclic building block in organic synthesis and is of interest to researchers in medicinal chemistry and drug development. While numerous substituted furanones are described in the literature, this document focuses on the parent 2,2-dimethyl scaffold, presenting a robust, proposed synthetic pathway rooted in established chemical principles. We further provide a full suite of expected analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to serve as a benchmark for researchers validating the successful synthesis and purity of this compound. This guide is designed for practical application in a laboratory setting, offering not just protocols but the underlying scientific rationale for experimental choices.

Introduction and Strategic Importance

The 3(2H)-furanone core is a privileged scaffold found in numerous natural products and biologically active molecules.[1] The introduction of a gem-dimethyl group at the C2-position imparts specific steric and electronic properties, influencing the molecule's reactivity and potential biological interactions. This compound is a β-oxo enol ether, and its reactivity, including conjugate additions and photoannelation reactions to form complex cyclohexenone derivatives, makes it a versatile synthetic intermediate.[2] This guide addresses the need for a consolidated resource on its preparation and rigorous identification.

Below is a diagram illustrating the core structure of this compound with standard atom numbering for spectroscopic reference.

cluster_molecule This compound C2 C2 O1 O1 C2->O1 Me_a C(CH₃) C2->Me_a Me_b C(CH₃) C2->Me_b C5 C5 O1->C5 C4 C4 C5->C4 C3 C3 C4->C3 C3->C2 O3 O C3->O3

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

While direct, published syntheses for the unsubstituted this compound are not abundant, a logical and efficient pathway can be constructed from readily available starting materials based on well-established organic transformations, such as the synthesis of substituted furanones from α-hydroxy methyl ketones.[3] The proposed two-step sequence involves the acylation of 3-hydroxy-3-methyl-2-butanone followed by an intramolecular cyclization.

Causality of the Synthetic Design

The chosen strategy hinges on forming the furanone ring through an intramolecular Dieckmann-type condensation or a related base-mediated cyclization.

  • Step 1 (Acylation): The synthesis begins with the protection/activation of the hydroxyl group of 3-hydroxy-3-methyl-2-butanone (a commercial α-hydroxy ketone) as an acetate ester. This step is crucial as it transforms the hydroxyl group into a good leaving group (acetate) for the subsequent cyclization reaction. Using a non-nucleophilic base like pyridine prevents side reactions.

  • Step 2 (Intramolecular Cyclization): The resulting keto-ester is then treated with a strong, non-nucleophilic base such as sodium hydride (NaH). The base selectively deprotonates the α-carbon of the ketone, generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the acetate group and displacing the acetate to form the five-membered furanone ring.

This sequence is efficient because it builds the required carbon framework first and then uses a reliable intramolecular reaction to form the heterocyclic ring.

start Start: 3-Hydroxy-3-methyl-2-butanone step1 Step 1: Acylation Reagents: Acetyl Chloride, Pyridine Solvent: Dichloromethane (DCM) start->step1 intermediate Intermediate: 1,1-dimethyl-2-oxopropyl acetate step1->intermediate step2 Step 2: Intramolecular Cyclization Reagent: Sodium Hydride (NaH) Solvent: Tetrahydrofuran (THF) intermediate->step2 product Product: This compound step2->product purify Purification (Vacuum Distillation) product->purify final Final Characterized Product purify->final

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1,1-dimethyl-2-oxopropyl acetate

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3-hydroxy-3-methyl-2-butanone (10.2 g, 100 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add anhydrous pyridine (8.7 g, 8.9 mL, 110 mmol) via syringe.

  • Add acetyl chloride (8.2 g, 7.4 mL, 105 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C and slowly quench by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with 1 M hydrochloric acid (HCl, 50 mL), followed by brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude intermediate ester. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol).

  • Wash the NaH with anhydrous hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time.

  • Add anhydrous tetrahydrofuran (THF, 150 mL) to the washed NaH.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve the crude 1,1-dimethyl-2-oxopropyl acetate from Step 1 in 50 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently heat to reflux for 1 hour to ensure complete cyclization.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Add diethyl ether (100 mL) and water (50 mL). Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification

The crude product obtained from the synthesis is typically an oil that requires purification to remove starting materials and side products.

  • Primary Method: Vacuum Distillation: This is the most effective method for purifying the final product on a laboratory scale. The relatively low molecular weight and expected boiling point of this compound make it amenable to distillation under reduced pressure, which prevents thermal decomposition. The purified product should be collected as a colorless liquid.

Structural and Purity Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the known spectral properties of furanones and related ketones.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra are simple and diagnostic.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 5.95Doublet (d)1HH-4 (Olefinic)
~ 7.20Doublet (d)1HH-5 (Olefinic)
~ 1.45Singlet (s)6HC2-(CH ₃)₂
  • Expertise & Rationale: The olefinic protons H-4 and H-5 will appear as doublets due to coupling to each other. H-5 is expected to be further downfield than H-4 due to its position adjacent to the ring oxygen. The six protons of the two methyl groups at the C2 position are chemically equivalent and magnetically shielded by the adjacent sp³ carbon, resulting in a sharp singlet with an integration of 6H.[4]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 205.0C-3 (Ketone C=O)
~ 150.0C-5 (Olefinic)
~ 118.0C-4 (Olefinic)
~ 85.0C-2 (Quaternary)
~ 25.0C2-(C H₃)₂
  • Expertise & Rationale: The carbonyl carbon (C-3) is the most deshielded, appearing far downfield. The olefinic carbons (C-4, C-5) appear in the typical alkene region, with C-5 being further downfield due to its attachment to the electron-withdrawing oxygen. The quaternary C-2 carbon, also attached to oxygen, appears significantly downfield for an sp³ carbon. The two equivalent methyl carbons will give a single signal in the aliphatic region.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups within the molecule.

Table 3: Predicted IR Absorption Frequencies
Frequency (cm⁻¹) Vibration Type
~ 2980-2940C-H (sp³ methyl) stretch
~ 1715C=O (α,β-unsaturated ketone) stretch
~ 1620C=C (alkene) stretch
~ 1150C-O-C (enol ether) stretch
  • Expertise & Rationale: The most prominent and diagnostic peak will be the strong absorption from the conjugated ketone carbonyl (C=O) stretch, expected around 1715 cm⁻¹. The conjugation lowers the frequency from a typical saturated ketone (~1725 cm⁻¹). The C=C stretch will be visible, and the strong C-O-C stretch confirms the furanone ring structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)
m/z (Mass/Charge) Proposed Fragment Identity Fragmentation Pathway
112[M]⁺Molecular Ion
97[M - CH₃]⁺Loss of a methyl radical (α-cleavage)
84[M - CO]⁺Loss of carbon monoxide
69[M - CH₃ - CO]⁺Sequential loss of methyl and CO
56[C₄H₈]⁺ or [C₃H₄O]⁺Ring cleavage fragments
  • Expertise & Rationale: The molecular ion peak at m/z 112 should be clearly visible. The most favorable initial fragmentation is likely α-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical to form a stable acylium ion at m/z 97.[6] Subsequent loss of carbon monoxide (a common fragmentation for cyclic ketones) from either the molecular ion or the [M-15]⁺ fragment would lead to peaks at m/z 84 and 69, respectively.

Conclusion

This guide outlines a technically sound and logical approach for the synthesis and comprehensive characterization of this compound. By leveraging fundamental reactions of organic chemistry, a reliable synthetic protocol is proposed. The detailed predictive analytical data provides researchers and drug development professionals with a robust framework for confirming the successful synthesis and ensuring the high purity of this valuable chemical intermediate. Adherence to these protocols and comparison with the provided spectral benchmarks will facilitate the confident application of this compound in further synthetic endeavors.

References

2,2-Dimethyl-3(2H)-furanone mechanism of formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation Mechanisms of 3(2H)-Furanones

Executive Summary

This technical guide provides a comprehensive exploration of the chemical and biochemical pathways leading to the formation of 3(2H)-furanones, a class of potent aroma compounds responsible for sweet, caramel-like, and fruity notes in a vast array of natural and processed foods. While the query specified 2,2-Dimethyl-3(2H)-furanone, the predominant body of scientific literature on formation mechanisms from natural precursors focuses on its isomer, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) , also known by the trade name Furaneol®. Therefore, this guide will use HDMF as the principal subject to elucidate the core formation mechanisms, which are broadly applicable to this class of compounds. We will delve into the three primary routes of formation: the Maillard reaction, caramelization, and biosynthesis. By synthesizing data from seminal and recent studies, this document explains the causality behind precursor selection, the role of key intermediates, and the influence of reaction conditions, offering researchers and drug development professionals a foundational understanding of how these critical flavor molecules are generated.

Introduction to 3(2H)-Furanones

3(2H)-Furanones are heterocyclic organic compounds that constitute some of the most impactful aroma chemicals in the food and fragrance industries.[1] Their low odor thresholds mean that even minute quantities can significantly contribute to the sensory profile of products like strawberries, pineapple, coffee, and bread crust.[2][3] The most extensively studied member of this family is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), first identified as a product of the non-enzymatic browning reaction between an amino acid and a reducing sugar.[3] The formation of these molecules is not restricted to thermal processing; they are also synthesized via distinct biosynthetic pathways in plants and microorganisms.[3][4] Understanding these formation mechanisms is crucial for controlling and optimizing flavor development in thermally processed foods and for the biotechnological production of natural flavor compounds.

The primary pathways responsible for the generation of 3(2H)-furanones are summarized below.

cluster_precursors Primary Precursors cluster_pathways Core Formation Pathways Sugars Reducing Sugars (Hexoses, Pentoses) Maillard Maillard Reaction (Thermal, with Amino Acids) Sugars->Maillard Caramelization Caramelization (Thermal, no Amino Acids) Sugars->Caramelization AminoAcids Amino Acids AminoAcids->Maillard SugarPhosphates Sugar Phosphates (e.g., Fructose-1,6-bisphosphate) Biosynthesis Biosynthesis (Enzymatic) SugarPhosphates->Biosynthesis Furanone 3(2H)-Furanones (e.g., HDMF) Maillard->Furanone Caramelization->Furanone Biosynthesis->Furanone

Figure 1: Overview of the three major pathways to 3(2H)-furanone formation.

Major Formation Pathways

The generation of 3(2H)-furanones can be broadly categorized into thermal degradation pathways (Maillard reaction and caramelization) and enzymatic pathways (biosynthesis).

The Maillard Reaction

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a cornerstone of flavor formation in cooked foods.[3] This pathway is a significant source of HDMF and related furanones. The formation is generally understood to proceed via 2,3-enolization, leading to 1-deoxyosone intermediates.[5]

The classic pathway to HDMF involves the thermal degradation of specific sugars in the presence of amines or amino acids.[6]

  • 6-Deoxyhexoses (e.g., Rhamnose): L-rhamnose is an exceptionally efficient precursor for HDMF, capable of producing yields greater than 40 mol% under optimized conditions.[2][7] The reaction involves the degradation of the rhamnose carbon skeleton to form the furanone ring.

  • Hexoses (e.g., Fructose, Glucose): Common hexoses like fructose and glucose are also major precursors of HDMF, particularly in foods where rhamnose is scarce.[2] The reaction proceeds through key intermediates such as acetylformoin [2,4-dihydroxy-2,5-dimethyl-3(2H)-furanone].[6]

A fascinating and crucial discovery was that HDMF and its homologues can be formed from pentose sugars (five-carbon sugars like xylose and ribose), which would typically be expected to form furanones with one fewer methyl group (e.g., 4-hydroxy-5-methyl-3(2H)-furanone).[5][6] This occurs through a chain elongation mechanism involving Strecker aldehydes.

  • Amadori Compound Formation: The pentose reacts with an amino acid to form an Amadori compound.

  • Decomposition: This compound decomposes via 2,3-enolization to a C5 1-deoxydiketose.[6]

  • Strecker Degradation & Aldehyde Incorporation: The diketose reacts with other amino acids, causing them to undergo Strecker degradation to produce aldehydes. For example, glycine produces formaldehyde (a C1 unit) and alanine produces acetaldehyde (a C2 unit).

  • Chain Elongation: These Strecker aldehydes are incorporated into the C5 sugar fragment, leading to the formation of C6 structures that cyclize to form HDMF (from formaldehyde) or its ethyl- a homologue, homofuraneol (from acetaldehyde).[5][6]

Pentose Pentose (C5) Amadori Amadori Compound Pentose->Amadori AminoAcid1 Amino Acid (e.g., Glycine) AminoAcid1->Amadori Deoxydiketose 1-Deoxypentosone (C5) Amadori->Deoxydiketose 2,3-enolization StreckerAldehyde Strecker Aldehyde (e.g., Formaldehyde, C1) Deoxydiketose->StreckerAldehyde Strecker Degradation Intermediate Acetylformoin-type Intermediate (C6) Deoxydiketose->Intermediate AminoAcid2 Amino Acid (e.g., Glycine) AminoAcid2->StreckerAldehyde StreckerAldehyde->Intermediate Chain Elongation HDMF HDMF (C6 Furanone) Intermediate->HDMF Reduction

Figure 2: Formation of HDMF from pentoses via Strecker aldehyde incorporation.

Labeling experiments using 13C-labeled amino acids have confirmed the incorporation of Strecker degradation products into the pentose moiety to form the final furanone.[6] However, these studies also indicate that a portion of HDMF is formed through sugar fragmentation, suggesting multiple concurrent mechanisms.[6]

Caramelization

Caramelization is the thermal degradation of sugars in the absence of amino compounds.[8] This process, responsible for the color and flavor of caramel, also generates a variety of furan compounds.[9] The reaction pathway is influenced by pH and typically begins at temperatures above 120°C.[9][10]

The core mechanism involves:

  • Enolization: Sugars like glucose undergo enolization to form key enediol intermediates.[9]

  • Dehydration: These intermediates then undergo a series of dehydration reactions (elimination of water molecules) and cyclization to produce furan derivatives like 5-hydroxymethylfurfural (HMF).[8][9]

  • Fragmentation: At higher temperatures, sugar fragmentation via retro-aldol reactions can produce smaller, highly reactive compounds that contribute to the final flavor profile, which includes furanones.[9]

While the Maillard reaction is often a more efficient pathway for specific furanones like HDMF due to the involvement of nitrogen-containing intermediates, caramelization contributes significantly to the overall furan content in many thermally processed, high-sugar foods.[9]

Biosynthesis

In many fruits and some fermented products, HDMF is produced through enzymatic processes at ambient temperatures.[3][4]

  • In Fruits (e.g., Strawberry): The natural precursor for HDMF in strawberries has been identified as D-fructose-1,6-bisphosphate (FBP) , an intermediate of the pentose phosphate cycle.[11][12] Studies have shown that incubating ripening strawberries with D-fructose 6-phosphate significantly increases the production of furanones, suggesting it is a key precursor in the biochemical pathway.[12]

  • In Microorganisms (e.g., Zygosaccharomyces rouxii): This yeast, important in the fermentation of products like soy sauce, is known to produce HDMF.[11] The pathway also utilizes FBP as a precursor. Research has identified 1-deoxy-2,3-hexodiulose-6-phosphate as an intermediate in the conversion of FBP to HDMF, a step that requires enzymatic action by the yeast.[11]

Factors Influencing Furanone Yield and Formation Kinetics

The efficiency of furanone formation is not solely dependent on the presence of precursors. The reaction environment plays a critical, and often controllable, role. This is particularly true for the Maillard reaction.

Effect of pH, Precursors, and Catalysts

Systematic studies on model systems containing L-rhamnose and L-lysine have elucidated the impact of key reaction parameters on HDMF formation.

ParameterObservationCausality & Significance
Phosphate Concentration The most significant factor affecting HDMF formation and rhamnose degradation kinetics.[7][13]Phosphate acts as a catalyst, likely by facilitating the enolization and dehydration steps that are crucial for the degradation of the sugar precursor and subsequent cyclization into the furanone ring.
Precursor Concentration Higher concentrations of rhamnose lead to increased HDMF yield.Follows standard reaction kinetics; more available substrate allows for a greater total yield of the product, assuming other factors are not limiting.
pH Formation is highly dependent on pH, with different optimal ranges depending on the specific precursors and system.pH influences the rate-limiting steps of the Maillard reaction. For example, the initial condensation step is favored at higher pH, while enolization and dehydration steps are often acid-catalyzed.

Data synthesized from studies on rhamnose/lysine model systems.[2][7][13]

These findings demonstrate that by carefully controlling parameters like buffer composition (phosphate concentration) and pH, the yield of desirable flavor compounds like HDMF can be maximized during food processing.[2]

Experimental Protocol: Studying Furanone Formation in a Model System

To investigate the mechanisms and influencing factors of furanone formation, researchers utilize controlled model systems. The following outlines a typical workflow for studying the Maillard reaction between a sugar and an amino acid.

cluster_prep 1. Sample Preparation cluster_reaction 2. Thermal Reaction cluster_extraction 3. Analyte Extraction cluster_analysis 4. Analysis A1 Dissolve Precursors (e.g., Xylose, Glycine) in Phosphate Buffer A2 Adjust pH (e.g., to pH 7.0) A1->A2 A3 Aliquot into reaction vials and seal tightly A2->A3 B1 Heat at controlled temp (e.g., 90°C for 1 hr) A3->B1 B2 Cool rapidly in ice bath to quench reaction B1->B2 C1 Add internal standard B2->C1 C2 Extract with solvent (e.g., Dichloromethane) C1->C2 C3 Dry extract over Na2SO4 and concentrate C2->C3 D1 Inject into GC-MS system C3->D1 D2 Identify compounds by mass spectra and retention time D1->D2 D3 Quantify using internal standard D2->D3

Figure 3: Experimental workflow for studying furanone formation in a model system.
Methodology Details

  • Preparation of Model Solution: A typical experiment involves dissolving equimolar amounts (e.g., 5 mmol) of a sugar (like D-xylose) and an amino acid (like glycine) in a phosphate buffer (e.g., 0.2 mol/L, pH 7.0).[14]

  • Thermal Processing: The solution is heated in a sealed container at a specific temperature (e.g., 90°C) for a set duration (e.g., 1 hour).[6]

  • Extraction: After cooling, the reaction mixture is extracted with an organic solvent like dichloromethane to isolate the volatile and semi-volatile compounds, including the furanones.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The extract is analyzed by GC-MS. The gas chromatograph separates the different compounds in the mixture, and the mass spectrometer fragments them, creating a unique mass spectrum or "fingerprint" that allows for positive identification.[6] For enhanced confirmation, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed.[6]

This self-validating system allows researchers to precisely control variables and use powerful analytical techniques to identify and quantify reaction products, thereby confirming or refuting proposed mechanistic pathways.

Conclusion

The formation of this compound and its isomers, particularly the sensorially significant 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a multifaceted process governed by principles of organic and biochemistry. The Maillard reaction stands out as a dominant pathway in thermally processed foods, with elegant mechanisms involving not only the direct degradation of hexoses but also the sophisticated chain-elongation of pentose-derived intermediates with Strecker aldehydes. Concurrently, caramelization contributes to the pool of furanic compounds through the thermal degradation of sugars alone. In natural systems, specific enzymatic pathways have evolved, utilizing common metabolic intermediates like Fructose-1,6-bisphosphate to synthesize these potent aroma compounds. The yield and kinetics of these reactions are highly sensitive to environmental factors such as pH, temperature, and the presence of catalysts like phosphate. For researchers and developers, a deep, mechanistic understanding of these pathways is paramount for the rational design of food processes and biotechnological systems aimed at producing specific, desirable flavor profiles.

References

An In-Depth Technical Guide to the Reactivity of the Furanone Ring in 2,2-Dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furanone scaffold is a privileged structure in medicinal chemistry and organic synthesis, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among these, 2,2-Dimethyl-3(2H)-furanone stands out as a versatile building block. Its unique electronic and steric features, conferred by the gem-dimethyl group at the C2 position, govern a rich and nuanced reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of the this compound ring system, offering insights into its synthetic accessibility and its utility in the development of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important heterocyclic motif.

Structural and Electronic Properties

The reactivity of this compound is fundamentally dictated by the interplay of several structural and electronic factors. The core of the molecule is a five-membered unsaturated lactone, or butenolide, ring. The key features influencing its chemical behavior are:

  • α,β-Unsaturated Carbonyl System: The conjugated system, encompassing the C=O group at C3 and the C=C double bond between C4 and C5, is the primary site of reactivity. This arrangement creates electrophilic centers at the carbonyl carbon (C3) and the β-carbon (C5), making them susceptible to nucleophilic attack.

  • Enol Ether Character: The endocyclic oxygen atom imparts enol ether character to the double bond, which can influence its participation in cycloaddition reactions and its reactivity towards electrophiles.

  • Steric Hindrance: The gem-dimethyl group at the C2 position provides significant steric shielding. This steric bulk can direct the approach of reagents, leading to regioselective and stereoselective transformations. For instance, it can hinder direct attack at the C2 position and influence the facial selectivity of additions to the double bond.

These features combine to create a scaffold that can undergo a variety of chemical transformations, making it a valuable synthon for the construction of diverse molecular frameworks.

Key Chemical Transformations of the this compound Ring

The furanone ring of this compound participates in a wide array of chemical reactions, including nucleophilic additions, cycloadditions, and photochemical transformations.

Nucleophilic Addition Reactions

The electrophilic nature of the α,β-unsaturated carbonyl system makes this compound a prime substrate for nucleophilic attack. These reactions can occur via two main pathways:

  • 1,2-Addition (Direct Addition): Nucleophiles can attack the electrophilic carbonyl carbon (C3). This pathway is generally favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents.

  • 1,4-Addition (Conjugate Addition): "Soft" nucleophiles, such as cuprates, enolates, and amines, tend to add to the β-carbon (C5) of the conjugated system. This conjugate addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A study by Smith and Jerris provided support for the Baldwin rules for ring closure in the context of conjugated additions to this compound.

The interplay between these two addition modes can often be controlled by the choice of nucleophile, solvent, and reaction temperature, offering a high degree of synthetic flexibility.

Cycloaddition Reactions

The endocyclic double bond of this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to complex polycyclic systems.

  • [3+2] Cycloadditions: This class of reactions is particularly valuable for the synthesis of five-membered heterocyclic rings. For instance, an organocatalyzed [3+2] asymmetric cycloaddition between furanone derivatives and azomethine ylides has been reported to produce highly functionalized bicyclic adducts with excellent stereocontrol.[2][3] This transformation highlights the ability of the furanone scaffold to participate in reactions that generate multiple stereocenters in a single step.

  • [4+2] Cycloadditions (Diels-Alder Reactions): While less common due to the electron-rich nature of the enol ether-like double bond, this compound can act as a dienophile with highly reactive dienes.

  • [8+2] Cycloadditions: In a notable example, 5-substituted-furan-2(3H)-ones have been shown to undergo [8+2]-cycloaddition with 8,8-dicyanoheptafulvene, demonstrating the versatility of the furanone ring in higher-order cycloadditions.[4]

The ability of the furanone ring to participate in these varied cycloaddition reactions underscores its importance as a building block for the rapid construction of molecular complexity.

Photochemical Reactions

The α,β-unsaturated carbonyl moiety in this compound makes it amenable to photochemical transformations. A key reaction is the [2+2] photoannelation with alkenes to form cyclohexenones. This reaction proceeds via the photoexcited triplet state of the furanone, which then adds to the ground state of the alkene to form a cyclobutane intermediate that subsequently rearranges.

Experimental Protocol: [2+2] Photoannelation of this compound with an Alkene

This protocol outlines a general procedure for the photochemical cycloaddition of this compound with a generic alkene.

Materials:

  • This compound

  • Alkene (e.g., cyclohexene)

  • Anhydrous solvent (e.g., benzene or acetonitrile)

  • High-pressure mercury lamp (e.g., 450 W Hanovia)

  • Pyrex filter

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet, dissolve this compound (1.0 eq) and the alkene (5-10 eq) in the chosen anhydrous solvent.

  • Inert Atmosphere: Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state.

  • Irradiation: Irradiate the solution with a high-pressure mercury lamp fitted with a Pyrex filter (to filter out short-wavelength UV light that could cause decomposition). Maintain the reaction temperature at or slightly above room temperature using a water bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, stop the irradiation. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cycloadduct.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Recyclization Reactions

The furanone ring can undergo ring-opening and subsequent recyclization in the presence of certain nucleophiles, particularly dinucleophiles like hydrazines. This process allows for the transformation of the furanone core into other heterocyclic systems. For instance, the interaction of 2H-furo[3,2-b]pyran-2-ones with hydrazines leads to recyclization and the formation of pyrazol-3-ones.[5]

Applications in Drug Development and Organic Synthesis

The diverse reactivity of the this compound ring makes it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.

Medicinal Chemistry

Furanone derivatives have been investigated for a wide range of therapeutic applications. For example, certain 2,2-dimethyl-4,5-diaryl-3(2H)furanone derivatives have been shown to be selective cyclooxygenase-2 (COX-2) inhibitors, highlighting their potential as anti-inflammatory agents.[6] The furanone core provides a rigid framework upon which various substituents can be installed to modulate biological activity and pharmacokinetic properties.

Organic Synthesis

The ability to undergo a multitude of chemical transformations makes this compound a key starting material for the synthesis of complex natural products and other target molecules. The stereocontrolled introduction of new functionalities via nucleophilic additions and cycloadditions allows for the efficient construction of chiral centers.

Data Summary

PropertyValueReference
Molecular Formula C₆H₈O₂[7]
Molecular Weight 112.13 g/mol [7]
Boiling Point 46-47 °C at 18 mmHg
Density 1.027 g/mL at 25 °C
Refractive Index n20/D 1.455

Visualizing Reaction Pathways

Graphviz Diagram: Key Reactions of this compound

Reactivity_of_Furanone cluster_nucleophilic_addition Nucleophilic Addition cluster_cycloaddition Cycloaddition cluster_photochemistry Photochemistry Furanone This compound Direct_Addition 1,2-Addition Product (Attack at C3) Furanone->Direct_Addition Hard Nucleophiles (e.g., R-Li) Conjugate_Addition 1,4-Addition Product (Attack at C5) Furanone->Conjugate_Addition Soft Nucleophiles (e.g., R₂CuLi) Cycloaddition_Product [3+2] Cycloadduct Furanone->Cycloaddition_Product Dipolarophiles (e.g., Azomethine Ylides) Photoannelation_Product [2+2] Photoadduct Furanone->Photoannelation_Product Alkenes, hν

Caption: Key reaction pathways of this compound.

Conclusion

This compound is a versatile and highly reactive heterocyclic compound. The interplay of its α,β-unsaturated carbonyl system, enol ether character, and the steric influence of the gem-dimethyl group at the C2 position gives rise to a rich and predictable reactivity profile. Its propensity to undergo nucleophilic additions, cycloadditions, and photochemical reactions makes it a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of the factors that govern its reactivity is crucial for harnessing its full synthetic potential.

References

A Comprehensive Technical Guide to the Stability and Degradation of 2,2-Dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethyl-3(2H)-furanone is a five-membered heterocyclic compound featuring a lactone (cyclic ester) and an enol ether functional group.[1] As a versatile synthetic intermediate, its chemical stability is of paramount importance for ensuring the integrity, purity, and safety of downstream products in research and drug development. Understanding the conditions that lead to its degradation is critical for defining appropriate storage protocols, predicting shelf-life, and developing robust analytical methods.

This technical guide provides an in-depth analysis of the stability profile and principal degradation pathways of this compound. We will explore its intrinsic physicochemical properties and delve into the mechanisms of its degradation under thermal, hydrolytic, and oxidative stress. Furthermore, this guide furnishes field-proven experimental protocols for conducting stability assessments, offering researchers a practical framework for their own investigations.

Physicochemical Properties and Intrinsic Stability

The reactivity of this compound is dictated by its unique molecular architecture. The presence of a lactone ring makes it susceptible to hydrolysis, while the enol ether moiety is a potential site for electrophilic attack and oxidation. The gem-dimethyl group at the C2 position provides steric hindrance that may influence reaction kinetics compared to unsubstituted furanones. A summary of its key physical properties is presented below.

PropertyValueReference
Molecular Formula C₆H₈O₂[2][3]
Molecular Weight 112.13 g/mol [2][3]
Appearance Liquid[2]
Boiling Point 46-47 °C at 18 mmHg[2]
Density 1.027 g/mL at 25 °C[2]
Refractive Index n20/D 1.455[2]
Recommended Storage 2-8°C[2]

Major Degradation Pathways

The stability of this compound is compromised by several environmental factors, primarily temperature, pH, and exposure to light and oxidative agents.

Thermal Degradation and Isomerization

Theoretical and experimental studies on the parent 2(3H)-furanone ring system reveal a significant susceptibility to thermal degradation.[4][5][6][7][8] The primary pathway involves isomerization to the more thermodynamically stable 2(5H)-furanone tautomer.[9] This conversion is believed to proceed through a 1,2-hydrogen transfer reaction that results in a transient, ring-opened ketenoic aldehyde intermediate.[4][5][7] At elevated temperatures (e.g., >550 °C), further decomposition can occur, leading to the formation of smaller volatile products such as acrolein and carbon monoxide.[6][7]

G A This compound B [Ring-Opened Ketene Intermediate] A->B Heat (Δ) (1,2-H Shift) D Decomposition Products (e.g., Carbon Monoxide, Isobutylene) A->D High Temp (>550°C) C 4,4-Dimethyl-2(5H)-furanone (Isomer) B->C Ring Closure

Caption: Proposed thermal degradation and isomerization pathway for this compound.

Hydrolytic Degradation

The lactone functional group is inherently prone to hydrolysis, a reaction that can be catalyzed by both acid and base. This represents a critical degradation pathway in aqueous environments. While specific kinetic data for this compound is not widely published, studies on structurally related furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), have shown them to be unstable across a wide range of pH values (2.0-8.0).[10][11][12][13] It is mechanistically sound to infer a similar lability for the target compound.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, followed by ring-opening to yield 3-hydroxy-3-methyl-2-oxobutanoic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon. The subsequent ring-opening of the tetrahedral intermediate is rapid and irreversible, forming the carboxylate salt of the corresponding hydroxy acid.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A This compound B Protonated Carbonyl A->B + H⁺ C Tetrahedral Intermediate B->C + H₂O D 3-Hydroxy-3-methyl- 2-oxobutanoic Acid C->D Ring Opening E This compound F Tetrahedral Intermediate E->F + OH⁻ G Carboxylate Salt F->G Ring Opening

Caption: General mechanisms for the acid- and base-catalyzed hydrolysis of the furanone ring.

Oxidative and Photochemical Degradation

Exposure to oxidative agents or high-energy light can initiate degradation. Studies on the parent furanone ring under UV photolysis indicate that the resulting decomposition products are broadly consistent with those from thermal degradation, suggesting similar ring-opening mechanisms.[4][5][6] Furthermore, the photosensitized oxidation of the related HDMF molecule in the presence of chlorophyll and oxygen was shown to produce a complex mixture of smaller molecules, including ethyl pyruvate, acetic acid, and lactic acid.[14] This suggests that the enol ether double bond in this compound is a likely target for oxidative cleavage, particularly in the presence of photosensitizers and reactive oxygen species.

Analytical Methodologies for Stability Assessment

A robust understanding of degradation requires a systematic experimental approach. Forced degradation, or stress testing, is an essential tool for identifying potential degradants and elucidating degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol is designed as a self-validating system to identify the stability liabilities of this compound. The inclusion of unstressed controls and the use of a stability-indicating analytical method are critical for trustworthy results.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1.0 mg/mL. Causality: Methanol is chosen as a relatively inert solvent to ensure the compound is fully dissolved before being subjected to aqueous stress conditions.

  • Sample Preparation: For each condition, transfer 1.0 mL of the stock solution into a labeled vial.

    • Control: Add 1.0 mL of water.

    • Acid Hydrolysis: Add 1.0 mL of 1N HCl.

    • Base Hydrolysis: Add 1.0 mL of 1N NaOH.

    • Oxidation: Add 1.0 mL of 3% H₂O₂.

    • Thermal: Add 1.0 mL of water.

  • Stress Conditions:

    • Incubate the Acid, Base, and Oxidation vials at 60°C for 24 hours. Causality: Elevated temperature is used to accelerate degradation to an observable level within a practical timeframe.

    • Incubate the Thermal vial at 80°C for 48 hours.

    • Expose a separate, un-capped solution (in a quartz cuvette for UV transparency) to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Quenching/Neutralization: After the incubation period, cool all samples to room temperature.

    • Neutralize the Acid Hydrolysis sample with an equivalent amount of 1N NaOH.

    • Neutralize the Base Hydrolysis sample with an equivalent amount of 1N HCl. Causality: Neutralization stops the hydrolytic reactions, ensuring the analytical results reflect the degradation at the specific time point.

  • Final Dilution and Analysis: Dilute all samples (including the control) to a final concentration of approximately 100 µg/mL with a suitable mobile phase (e.g., 50:50 methanol:water) and analyze immediately.

Analytical Workflow and Degradant Characterization

A multi-technique approach is essential for the comprehensive analysis of stressed samples.[9] The choice of technique depends on the nature of the expected degradants.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or mass spectrometry (LC-MS) detector, HPLC is the primary tool for quantifying the parent compound and detecting non-volatile, polar degradants such as the ring-opened products from hydrolysis.[15] A stability-indicating method must be developed, which can resolve the parent peak from all degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile degradants that may result from thermal decomposition.[16] Headspace analysis can be particularly effective for capturing these compounds.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Pristine Sample C Stressed Samples A->C B Forced Degradation (Acid, Base, Heat, etc.) B->C D HPLC-UV/MS Analysis C->D Non-Volatiles E GC-MS Analysis C->E Volatiles F Quantify Parent Compound (Assay & Purity) D->F G Identify Degradants (Mass Spectrometry) D->G E->G H Elucidate Pathways G->H

Caption: A typical analytical workflow for a forced degradation stability study.

Summary and Recommendations

This compound exhibits key stability liabilities related to its lactone and enol ether functionalities.

  • Thermal Instability: The compound is susceptible to thermal isomerization and, at higher temperatures, decomposition.

  • Hydrolytic Instability: It is expected to degrade in both acidic and basic aqueous solutions via hydrolysis of the lactone ring.

  • Oxidative/Photolytic Sensitivity: The molecule may degrade upon exposure to oxidizing agents and UV light.

Based on these findings, the following handling and storage recommendations are provided:

  • Storage: Store the material in tightly sealed containers at refrigerated temperatures (2-8°C) as recommended.[2]

  • Handling: Avoid exposure to high temperatures, strong acids, strong bases, and direct sunlight. Use in well-ventilated areas.

  • Formulation: When used in aqueous formulations, careful pH control and the exclusion of oxygen and light are crucial to maintain stability.

This guide provides a foundational understanding of the stability of this compound. For specific applications, it is imperative that researchers conduct tailored stability studies under conditions relevant to their intended use.

References

The Diverse Biological Activities of Substituted 3(2H)-Furanones: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 3(2H)-furanone scaffold represents a "privileged structure" in medicinal chemistry, appearing frequently in natural products with a vast spectrum of biological activities.[1][2] This five-membered heterocyclic ring system has become an indispensable motif for the design and development of novel therapeutic agents.[2][3] Synthetic and natural derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5] This technical guide provides a comprehensive overview of the key biological activities of substituted 3(2H)-furanones, synthesizing technical data with field-proven insights. We will delve into the primary mechanisms of action, present quantitative efficacy data, and provide detailed, self-validating experimental protocols for researchers, scientists, and drug development professionals to assess these activities in a laboratory setting.

Section 1: Anticancer Properties of 3(2H)-Furanone Derivatives

Furanone derivatives have emerged as a promising class of antineoplastic agents, exhibiting potent cytotoxic effects against a wide range of human cancer cell lines.[1][6] Their therapeutic potential stems from their ability to modulate multiple cellular pathways, leading to the inhibition of cancer cell growth and proliferation.

Core Mechanisms of Anticancer Action

The anticancer effects of furanones are primarily attributed to two overlapping molecular mechanisms: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).[1]

  • Induction of Apoptosis via Oxidative Stress: A prominent mechanism involves the generation of reactive oxygen species (ROS) within cancer cells.[1] This oxidative stress can trigger the mitochondrial permeability transition pore, leading to mitochondrial swelling and the activation of a caspase-dependent apoptotic cascade, ultimately resulting in cell death.[1]

  • Cell Cycle Arrest: Many furanone derivatives can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[1] This action is often a consequence of cellular damage, such as DNA damage, which prevents the cell from proceeding into mitosis.[1] For instance, certain bis-2(5H)-furanone derivatives have been shown to induce S-phase arrest in glioma cells by directly interacting with DNA.[7]

  • Enzyme and Receptor Modulation: Some derivatives exert their effects by targeting specific cellular components. Theoretical studies suggest that certain furanones could act as inhibitors of the Eag-1 (ether-à-go-go-1) potassium channel, which is implicated in cancer cell growth.[6][8] Others have been shown to promote the activity of the tumor suppressor PTEN, which in turn suppresses pro-survival signaling pathways like PI3K/Akt and Wnt/β-catenin.[9]

furanone Substituted 3(2H)-Furanone ros ↑ Reactive Oxygen Species (ROS) furanone->ros Induces dna_damage DNA Interaction & Damage furanone->dna_damage Causes pten ↑ PTEN Activity furanone->pten Promotes mito Mitochondrial Stress ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis checkpoints Cell Cycle Checkpoints (p53, etc.) dna_damage->checkpoints arrest Cell Cycle Arrest (G2/M, S Phase) checkpoints->arrest pi3k ↓ PI3K/Akt Pathway pten->pi3k wnt ↓ Wnt/β-catenin Pathway pten->wnt proliferation ↓ Cell Proliferation & Survival pi3k->proliferation wnt->proliferation

Caption: Key anticancer mechanisms of substituted 3(2H)-furanones.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for a compound's cytotoxic potency. The data below, compiled from multiple studies, illustrates the efficacy of various furanone derivatives against several human cancer cell lines.[1][9]

Compound Class / NameCancer Cell LineIC₅₀ (µM)Key Mechanistic Findings
Bis-2(5H)-furanone (4e)C6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[1][7]
Furan-based Triazinone (7)MCF-7 (Breast)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1]
5-O-silylated MBA (3a)HCT-116 (Colon)1.3Potent antiproliferative activity.[1]
Furanone Precursor (1)HeLa (Cervical)0.08Promotes PTEN activity, suppressing PI3K/Akt and Wnt/β-catenin signaling.[9]
Furanone Derivative (24)HeLa (Cervical)0.44Promotes PTEN activity, suppressing PI3K/Akt and Wnt/β-catenin signaling.[9]
Furanone Derivative (24)SW620 (Colorectal)11.02Moderate anti-proliferative activity.[9]
Experimental Protocol: Assessing In Vitro Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][12] The concentration of these crystals, measured spectrophotometrically, is directly proportional to the number of viable cells.

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Reaction & Measurement cluster_analysis Phase 4: Data Analysis p1 Seed cancer cells in a 96-well plate at optimal density (e.g., 5,000-10,000 cells/well) p2 Incubate for 24 hours to allow cell adherence p1->p2 p3 Prepare serial dilutions of 3(2H)-furanone test compound p2->p3 t1 Treat cells with compound dilutions (include vehicle control) p3->t1 t2 Incubate for desired exposure time (e.g., 48-72 hours) t1->t2 a1 Add MTT solution (5 mg/mL) to each well t2->a1 a2 Incubate for 2-4 hours (allows formazan formation) a1->a2 a3 Remove supernatant and add DMSO to dissolve formazan crystals a2->a3 a4 Measure absorbance at ~550-570 nm using a microplate reader a3->a4 d1 Calculate % cell viability relative to vehicle control a4->d1 d2 Plot dose-response curve and determine IC50 value d1->d2

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Seed human cancer cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Preparation & Treatment: Prepare a stock solution of the test furanone derivative in a suitable solvent like DMSO. Perform serial two-fold dilutions in culture medium to achieve the desired final concentrations.[10] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and wells with medium only as a blank.[13]

  • Incubation: Incubate the plate for the chosen exposure time (typically 48 or 72 hours) at 37°C with 5% CO₂.[13]

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (stock of 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10][12][13] This allows metabolically active cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the supernatant from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 570 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentages against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Section 2: Anti-inflammatory Activity

Substituted furanones have demonstrated significant anti-inflammatory properties, positioning them as potential candidates for treating a range of inflammatory diseases.[4][14] Their activity is often multifaceted, involving the inhibition of key inflammatory enzymes and the suppression of pro-inflammatory signaling cascades.[4][15]

Core Mechanisms of Anti-inflammatory Action

The furanone scaffold has been shown to interfere with inflammatory processes through several mechanisms:

  • Inhibition of Inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15][16] These enzymes are critical for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Dual inhibition of COX and LOX can produce a broader spectrum of anti-inflammatory effects.[15]

  • Suppression of Inflammatory Mediators: Furan derivatives can suppress the production of key inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2).[4]

  • Modulation of Signaling Pathways: Furanones can inhibit critical pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[4] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α.[4][17]

  • Antioxidant Activity: Many furanones possess antioxidant properties, enabling them to scavenge free radicals and reactive oxygen species (ROS) that contribute to inflammatory processes.[4]

stimulus Inflammatory Stimulus (e.g., LPS) nfkb NF-κB / MAPK Signaling Pathways stimulus->nfkb enzymes COX / LOX Enzymes nfkb->enzymes mediators ↑ Pro-inflammatory Mediators (NO, PGE2, TNF-α) nfkb->mediators enzymes->mediators inflammation Inflammation mediators->inflammation furanone Substituted 3(2H)-Furanone furanone->nfkb Inhibits furanone->enzymes Inhibits

Caption: Anti-inflammatory action of 3(2H)-furanones via pathway modulation.

Quantitative Data: In Vitro Anti-inflammatory Efficacy

The efficacy of furanone derivatives as anti-inflammatory agents is often evaluated by their ability to inhibit enzymes like COX-2 and 15-LOX, and to reduce the production of inflammatory mediators like TNF-α.

Compound Class / NameTarget% Inhibition / IC₅₀Key Findings
N-phenylpyridazinone (5b)COX-284.1% (@ 10 µM)Promising dual COX-2/15-LOX inhibitor.[18]
N-phenylpyridazinone (5b)15-LOX79.2% (@ 10 µM)Also shows high TNF-α inhibition.[18]
N-benzoylpyridazinone (8b)COX-282.3% (@ 10 µM)Potent anti-inflammatory agent.[18]
N-benzoylpyridazinone (8c)COX-281.9% (@ 10 µM)Potent anti-inflammatory agent.[18]
4,5-diaryl furanone (F-deriv)COX-1IC₅₀ = 2.8 µMAlso exhibited significant in vivo anti-inflammatory activity.[19]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol assesses a compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[17][20] The assay indirectly measures NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[17] The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these studies.[20]

cluster_prep Phase 1: Cell Culture & Pre-treatment cluster_stim Phase 2: Stimulation cluster_assay Phase 3: Griess Reaction & Measurement cluster_analysis Phase 4: Data Analysis p1 Seed RAW 264.7 macrophage cells in a 96-well plate p2 Allow cells to adhere overnight p1->p2 p3 Pre-treat cells with various concentrations of furanone compound for 1 hour p2->p3 s1 Stimulate cells with LPS (e.g., 1 µg/mL) to induce NO production p3->s1 s2 Incubate for 24 hours s1->s2 a1 Collect cell culture supernatant from each well s2->a1 a2 Add Griess Reagent to the supernatant (forms azo dye) a1->a2 a3 Incubate for 10-15 minutes at room temperature a2->a3 a4 Measure absorbance at ~540 nm a3->a4 d1 Calculate nitrite concentration using a sodium nitrite standard curve a4->d1 d2 Determine % inhibition of NO production relative to LPS-only control d1->d2

Caption: Workflow for the Griess assay to measure NO inhibition.

Detailed Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[20]

  • Pre-treatment: Treat the cells with different non-toxic concentrations of the furanone test compound for 1 hour.[17][20]

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce inflammation and NO production.[20]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[20]

  • Griess Reaction: Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[20] Add 50 µL of this freshly mixed reagent to each well containing the supernatant.

  • Absorbance Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in each sample. Determine the percentage inhibition of NO production for each furanone concentration compared to the LPS-stimulated control.

Section 3: Antimicrobial and Quorum Sensing Inhibition

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[21] Furanone derivatives, particularly halogenated furanones isolated from marine algae, have shown potent antimicrobial effects and, crucially, the ability to inhibit bacterial communication, a process known as quorum sensing (QS).[22][23]

Core Mechanisms of Antimicrobial Action

Furanones combat bacterial pathogens through at least two distinct strategies:

  • Direct Antimicrobial Activity: Some furanone derivatives possess inherent antibacterial properties, capable of killing bacteria or inhibiting their growth.[24] The exact mechanisms are varied but can involve disruption of cellular integrity or key metabolic processes.

  • Quorum Sensing Inhibition (QSI): This is a key anti-virulence strategy. Many pathogenic bacteria use QS to coordinate gene expression for virulence factor production and biofilm formation.[22][25] Furanones are structurally similar to bacterial signaling molecules (like N-acyl homoserine lactones, AHLs) and can act as antagonists, competitively binding to receptor proteins (e.g., LasR in P. aeruginosa) and disrupting the entire signaling cascade.[23][26][27] By inhibiting QS, furanones can reduce the production of toxins and enzymes and prevent biofilm formation, rendering the bacteria more susceptible to host defenses and conventional antibiotics.[22][25]

cluster_qs Bacterial Quorum Sensing (QS) System signal AHL Signal Molecule receptor Receptor Protein (e.g., LasR) signal->receptor Binds & Activates gene_exp Virulence Gene Expression receptor->gene_exp Triggers virulence Biofilm Formation & Virulence Factor Production gene_exp->virulence furanone Furanone (AHL Analog) furanone->receptor Competitively Inhibits

Caption: Furanones competitively inhibit bacterial quorum sensing receptors.

Quantitative Data: Antimicrobial & QSI Efficacy

The Minimum Inhibitory Concentration (MIC) is the fundamental measure of a compound's direct antibacterial potency.[21] QSI activity is often measured by the reduction in a QS-controlled phenotype, such as virulence factor production.

Compound ClassOrganismAssay TypeEfficacy / ConcentrationKey Findings
Chlorine-furanone (1H)BacteriaMIC (Rich Broth)150 µg/mLActivity was significantly increased in minimal media.[24]
Chlorine-furanone (1H)BacteriaMIC (Minimal Media)0.75 µg/mLDemonstrates dependence on growth conditions.[24]
Furanone C-30P. aeruginosaPyocyanin Production25 - 50 µMSignificant reduction in a key virulence factor.[27]
Furanone C-30P. aeruginosaGene Expression (lasB)2.5 - 5 µg/mLDose-dependent decrease in elastase gene expression.[27]
HDMF (Strawberry Furanone)P. aeruginosaBiofilm Formation42.6% ReductionReduces biofilm and multiple virulence factors.[26]
HDMF (Strawberry Furanone)P. aeruginosaPyocyanin Production51.4% ReductionCompetes with AHL signals for receptors.[26]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and accurate technique to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[21][28]

cluster_prep Phase 1: Preparation cluster_inc Phase 2: Inoculation & Incubation cluster_analysis Phase 3: MIC Determination p1 Prepare serial two-fold dilutions of furanone compound in broth (e.g., Mueller-Hinton) in a 96-well plate p2 Prepare standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) p1->p2 p3 Dilute inoculum to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well p2->p3 i1 Inoculate all wells (except sterility control) with the standardized inoculum p3->i1 i2 Include growth control (no compound) and sterility control (broth only) i1->i2 i3 Seal plate and incubate at 35-37°C for 16-20 hours i2->i3 a1 Visually inspect each well for turbidity (bacterial growth) i3->a1 a2 The MIC is the lowest compound concentration in a clear well (no visible growth) a1->a2

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the furanone compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate. A typical concentration range might be 256 µg/mL to 0.5 µg/mL.[21]

  • Inoculum Preparation: Aseptically pick 3-5 bacterial colonies from a fresh agar plate and suspend them in broth. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10][21]

  • Inoculum Dilution: Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][21]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Be sure to include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).[21]

  • Incubation: Seal or cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[21]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

Section 4: Conclusion and Future Perspectives

Substituted 3(2H)-furanones represent a versatile and highly valuable scaffold in medicinal chemistry. The diverse biological activities, ranging from potent anticancer and anti-inflammatory effects to novel anti-virulence action through quorum sensing inhibition, underscore their therapeutic potential.[1][4][25] The ability of medicinal chemists to rationally design and synthesize derivatives with enhanced potency and selectivity continues to drive this field forward.[14] Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and reduce potential toxicity, moving the most promising candidates from in vitro validation to in vivo efficacy studies. The exploration of furanone derivatives as combination therapies, particularly in oncology and infectious disease, also presents a compelling avenue for future investigation.

References

An In-Depth Toxicological Profile of 2,2-Dimethyl-3(2H)-furanone: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological profile of 2,2-Dimethyl-3(2H)-furanone (CAS RN: 35298-48-7), a heterocyclic organic compound. Given the limited availability of direct toxicological data for this specific isomer, this document employs a read-across approach, leveraging data from structurally related furanone derivatives to provide a robust assessment of potential hazards. This guide is intended for researchers, scientists, and drug development professionals to inform safety assessments and guide future research.

Introduction

This compound is a five-membered heterocyclic ketone. While its structural isomers, such as 2,5-dimethyl-3(2H)-furanone and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), are well-characterized as flavoring agents, the toxicological profile of the 2,2-dimethyl isomer remains largely uninvestigated. Understanding the potential toxicity of this compound is crucial for its safe handling in research and for evaluating its potential as a scaffold in drug discovery and development. This guide synthesizes the available information and provides a framework for a comprehensive safety evaluation.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
CAS Number 35298-48-7--INVALID-LINK--
Molecular Formula C₆H₈O₂--INVALID-LINK--
Molecular Weight 112.13 g/mol --INVALID-LINK--
Physical State Liquid-
Boiling Point 46-47 °C at 18 mmHg-
Density 1.027 g/mL at 25 °C-
Flash Point 52 °C (125.6 °F) - closed cup-
Classification Flammable liquid and vapor--INVALID-LINK--

Metabolic Pathways: A Predictive Overview

The presence of the furan ring suggests that a potential metabolic pathway could involve cytochrome P450-mediated epoxidation, leading to the formation of a reactive epoxide intermediate. This epoxide could then undergo rearrangement to form a reactive α,β-unsaturated dicarbonyl species, which can covalently bind to cellular macromolecules like DNA and proteins, leading to toxicity.

The gem-dimethyl group at the C2 position in this compound is a notable structural feature. This substitution may influence its metabolic fate. The gem-dimethyl group can lend increased stability to the molecule and may sterically hinder certain metabolic transformations.[1] However, it does not preclude metabolic activation at other sites on the furanone ring.

Metabolism cluster_0 Phase I Metabolism cluster_1 Cellular Interactions This compound This compound Epoxide Intermediate Epoxide Intermediate This compound->Epoxide Intermediate CYP450 Epoxidation Reactive Dicarbonyl Reactive Dicarbonyl Epoxide Intermediate->Reactive Dicarbonyl Rearrangement Macromolecular Adducts Macromolecular Adducts Reactive Dicarbonyl->Macromolecular Adducts Covalent Binding Toxicity Toxicity Macromolecular Adducts->Toxicity Cellular Damage

Figure 1: Postulated metabolic activation pathway of this compound.

Toxicological Assessment: A Read-Across Approach

Due to the absence of specific toxicological data for this compound, a read-across approach from structurally similar compounds is necessary. This approach uses data from analogous substances to predict the toxicity of the target compound. The primary analogs considered are 2,5-dimethylfuran and other furanone derivatives.

Acute Toxicity

No oral, dermal, or inhalation LD50 data are available for this compound. For the structurally related 4-hydroxy-2,5-dimethyl-3(2H)-furanone, an oral LD50 in mice has been reported as 1608 mg/kg.[2] This suggests that acute oral toxicity may be moderate. However, the different substitution pattern in this compound could significantly alter its toxicity profile.

Genotoxicity

Genotoxicity is a key concern for furan-containing compounds. Some furanone derivatives have shown evidence of genotoxicity in in vitro assays.

  • Ames Test: There are no available Ames test results for this compound. For the related compound 3-acetyl-2,5-dimethylfuran, in silico and in vitro assays indicated genotoxic potential.[3] Furthermore, a study on 2,5-dimethylfuran (DMF), a potential biofuel, showed that it induced an increase in micronuclei frequency in an in vitro erythropoietic micronucleus assay, suggesting it may be genotoxic to hematopoietic cells.[4]

  • In Vivo Studies: A comprehensive 13-week study in rats with 3-acetyl-2,5-dimethylfuran showed a significant increase in gpt mutant frequencies in the liver, along with the formation of DNA adducts, indicating in vivo genotoxicity.[3] Conversely, studies on the potent bacterial mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX), found in chlorinated drinking water, showed that while it is a direct-acting genotoxicant in vitro, no in vivo genotoxicity was detected in several rat organs.[5]

These mixed results for related furanones highlight the importance of specific testing for this compound to determine its genotoxic potential.

Cytotoxicity

Studies on various furanone derivatives have demonstrated a range of cytotoxic activities. For instance, some 3,4-dihalogenated 2(5H)-furanones have displayed cytotoxicity in the low micromolar range against cancer cell lines.[6] Other studies on 2(5H)-furanone derivatives have also reported selective cytotoxicity towards certain cancer cell lines.[7][8] The cytotoxic potential of this compound has not been reported and warrants investigation.

Regulatory Status

A critical aspect of a compound's toxicological profile is its regulatory status.

  • FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has evaluated several furanone derivatives for their "Generally Recognized As Safe" (GRAS) status as flavoring agents. For example, 2,5-dimethyl-3(2H)-furanone has been granted GRAS status (FEMA No. 4101).[9] However, there is no FEMA GRAS status listed for this compound. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated 2,5-dimethyl-3(2H)-furanone and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[7] The absence of such a designation for the 2,2-dimethyl isomer suggests a lack of safety data and that it should not be considered safe for consumption without further evaluation.

Experimental Protocols for Toxicological Evaluation

To address the existing data gaps for this compound, a battery of standard toxicological assays is recommended.

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used method for identifying substances that can produce gene mutations.

Methodology:

  • Strains: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) prepared from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Procedure:

    • Prepare a range of concentrations of this compound.

    • In the plate incorporation method, mix the test compound, bacterial culture, and S9 mix (if used) with molten top agar and pour onto minimal glucose agar plates.

    • In the pre-incubation method, incubate the test compound, bacterial culture, and S9 mix (if used) before adding the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is at least twice the background count.

Ames_Test_Workflow cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Incubation & Analysis A Prepare Test Compound Concentrations D Mix Compound, Bacteria, and S9 Mix (or buffer) A->D B Bacterial Strains (S. typhimurium, E. coli) B->D C S9 Metabolic Activation Mix C->D E Add Top Agar and Plate on Minimal Agar D->E F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G H Data Analysis: Fold-increase over background G->H

Figure 2: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or a relevant cell line for a specific research application) in a 96-well plate and allow cells to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the formazan solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Discussion and Future Directions

The toxicological profile of this compound is largely incomplete. The available data on structurally related furanones suggest a potential for genotoxicity, which warrants a cautious approach to its handling and use. The gem-dimethyl group at the C2 position is a key structural feature that may influence its metabolic activation and subsequent toxicity, potentially differentiating it from its more well-studied isomers.

Key Data Gaps:

  • Acute and chronic toxicity data: No LD50 or repeated-dose toxicity studies are available.

  • In vitro and in vivo genotoxicity data: A full battery of genotoxicity tests is needed to assess its mutagenic and clastogenic potential.

  • Metabolism and pharmacokinetic data: Studies are required to understand its ADME properties and identify potential reactive metabolites.

  • Reproductive and developmental toxicity: These endpoints have not been evaluated.

It is imperative that comprehensive toxicological studies are conducted on this compound to establish a definitive safety profile. In the absence of such data, it should be handled with appropriate precautions, assuming it may possess toxic properties similar to or greater than other furanone derivatives that have shown evidence of toxicity.

Conclusion

This technical guide provides a comprehensive overview of the current, albeit limited, toxicological knowledge of this compound. By employing a read-across approach, we have highlighted potential areas of concern, particularly regarding genotoxicity. The information presented herein should serve as a valuable resource for researchers and drug development professionals, emphasizing the critical need for further empirical studies to fully elucidate the toxicological profile of this compound and ensure its safe use in scientific and industrial applications.

References

Topic: 2,2-Dimethyl-3(2H)-furanone and its Role in Maillard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction: The Maillard Reaction and the Genesis of Flavor

The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs when amino acids and reducing sugars are heated together.[1] First described by Louis Camille Maillard in 1912, this complex cascade of reactions is responsible for the desirable colors, aromas, and flavors in a vast array of thermally processed foods, from baked bread and roasted coffee to seared meats.[1] The reaction proceeds through a series of stages, beginning with the condensation of a sugar and an amino acid to form an unstable glycosylamine, which then rearranges into a more stable ketosamine known as an Amadori product.[2][3] Subsequent degradation and transformation of these intermediates in the advanced and final stages generate a plethora of heterocyclic compounds, including pyrazines, pyrroles, and furanones, which are the primary architects of the final sensory profile.[2]

Among these, furanones are particularly significant for their potent, often sweet, and caramel-like aroma profiles, contributing substantially to the flavor of many foods even at low concentrations.[4][5] This guide provides a detailed examination of the formation and role of furanones within the Maillard reaction, with a specific focus on the chemical properties of 2,2-Dimethyl-3(2H)-furanone and the mechanistic pathways that govern the synthesis of its more prevalent, structurally related analogues.

Physicochemical Properties of this compound

This compound is a heterocyclic organic compound. While less commonly cited as a direct, high-impact product of the Maillard reaction compared to its hydroxylated counterparts, understanding its fundamental properties is essential for analytical and synthetic reference.

PropertyValue
Molecular Formula C₆H₈O₂[6][7]
Molecular Weight 112.13 g/mol [6][7]
CAS Number 35298-48-7[6][8]
Appearance Liquid[6]
Boiling Point 46-47 °C at 18 mmHg[6]
Density 1.027 g/mL at 25 °C[6]
Refractive Index n20/D 1.455[6]
Flash Point 52 °C (closed cup)[6]
Storage Temperature 2-8°C[6]

Mechanistic Pillars of Furanone Formation

The generation of furanones via the Maillard reaction is not a direct conversion but a complex process built upon foundational intermediate reactions. Two key processes, the Amadori rearrangement and Strecker degradation, provide the critical molecular fragments and reactive intermediates necessary for furanone synthesis.

  • Amadori Rearrangement: This acid- or base-catalyzed isomerization is a pivotal early step. It transforms the initial, unstable N-glycoside (formed from an aldose sugar and an amino acid) into a 1-amino-1-deoxy-2-ketose, or Amadori product.[3] This product is a stable intermediate that serves as a branching point for numerous subsequent reaction pathways, including those leading to furanone formation through 2,3-enolisation.[9][10]

  • Strecker Degradation: This reaction involves the interaction of an α-amino acid with a dicarbonyl compound (itself often a product of sugar degradation).[11][12] The process results in the oxidative deamination and decarboxylation of the amino acid, yielding an aldehyde with one fewer carbon atom (known as a Strecker aldehyde), an aminoketone, and carbon dioxide.[12][13] These Strecker aldehydes, such as formaldehyde (from glycine) and acetaldehyde (from alanine), are crucial building blocks that can be incorporated into sugar fragments to form a variety of flavor compounds, including substituted furanones.[13][14]

Core Pathways to Furanone Synthesis in the Maillard Reaction

The formation of the most significant food-related furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®) and 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), proceeds primarily through the degradation of Amadori products.[9]

The key mechanistic steps are:

  • Enolization of Amadori Products : The Amadori product undergoes 2,3-enolization to form a 1-deoxyosone intermediate.[9] This step is critical as it establishes the dicarbonyl structure necessary for cyclization.

  • Cyclization : The 1-deoxyosone intermediate cyclizes to form the core 3(2H)-furanone ring structure.[9] The substitution pattern on the final furanone is determined by the parent sugar. For instance, hexoses (like glucose) typically yield furanones with a C6 skeleton (e.g., HDMF), while pentoses (like xylose) lead to a C5 skeleton (e.g., norfuraneol).[9][14]

  • Chain Elongation via Strecker Aldehydes : In a crucial flavor-diversifying step, the pentose-derived 1-deoxypentosone can react with Strecker aldehydes.[14] For example, the incorporation of formaldehyde (a C1 unit from glycine) can elongate the C5 chain to produce HDMF (a C6 furanone). Similarly, acetaldehyde (a C2 unit from alanine) can be incorporated to form 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (homofuraneol).[14] This demonstrates a cooperative interaction between sugar degradation and amino acid degradation pathways.

Furanone_Formation Figure 1: Key Pathways in Maillard Furanone Formation cluster_reactants Initial Reactants cluster_products Furanone Products ReducingSugar Reducing Sugar (e.g., Pentose, Hexose) Amadori Amadori Product (1-amino-1-deoxy-2-ketose) ReducingSugar->Amadori Condensation & Amadori Rearrangement AminoAcid Amino Acid (e.g., Glycine, Alanine) AminoAcid->Amadori Condensation & Amadori Rearrangement StreckerAldehyde Strecker Aldehyde (e.g., Formaldehyde, Acetaldehyde) AminoAcid->StreckerAldehyde Strecker Degradation (with dicarbonyls) Deoxyosone 1-Deoxyosone (via 2,3-Enolization) Amadori->Deoxyosone Norfuraneol Norfuraneol (from Pentose) Deoxyosone->Norfuraneol Cyclization (Pentose pathway) Furaneol Furaneol (HDMF) (from Hexose OR Pentose + C1) Deoxyosone->Furaneol Cyclization (Hexose pathway) Deoxyosone->Furaneol Chain Elongation (C5 + C1) Homofuraneol Homofuraneol (from Pentose + C2) Deoxyosone->Homofuraneol Chain Elongation (C5 + C2) StreckerAldehyde->Furaneol Chain Elongation (C5 + C1) StreckerAldehyde->Homofuraneol Chain Elongation (C5 + C2)

Figure 1: Key Pathways in Maillard Furanone Formation

Sensory Impact of Maillard Furanones

Furanones are potent aroma compounds with exceptionally low odor thresholds, meaning they can significantly influence the sensory profile of a food product at very low concentrations.[4] The substitution pattern on the furanone ring dictates its specific aroma characteristics.

CompoundCommon Name(s)Typical Sensory Descriptors
4-Hydroxy-2,5-dimethyl-3(2H)-furanone Furaneol®, HDMFCaramel, sweet, strawberry-like[14][15]
4-Hydroxy-5-methyl-3(2H)-furanone NorfuraneolCaramel-like, savory, meaty[9]
4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone HomofuraneolCaramel-like, sweet, seasoning-like[5][14]

The inhalation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has been shown to promote appetite in animal studies, highlighting its potential physiological impact beyond its direct sensory perception.[16] This suggests that volatile compounds generated during cooking can have complex biological effects.[17]

Experimental Protocol: Analysis of Furanones from a Model Maillard Reaction

This protocol provides a validated workflow for the generation and analysis of furanones from a controlled Maillard reaction system, ensuring reproducibility and accuracy.

Objective: To induce the Maillard reaction between D-xylose and L-alanine and to identify and relatively quantify the furanones produced using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Materials:

  • D-xylose (reagent grade)

  • L-alanine (reagent grade)

  • Sodium phosphate buffer (0.2 M, pH 7.0)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane - CAR/PDMS)

  • Heating block or water bath capable of 90°C

  • GC-MS system

Methodology:

  • Preparation of Model System:

    • In a 20 mL headspace vial, dissolve 5 mmol of D-xylose and 5 mmol of L-alanine in 5 mL of 0.2 M sodium phosphate buffer (pH 7.0).

    • Seal the vial tightly with the screw cap.

    • Causality Note: A phosphate buffer is used to maintain a stable pH, as pH significantly influences the rate and pathways of the Maillard reaction.[2] A pH of 7.0 is chosen to facilitate the reaction without promoting excessive caramelization.

  • Reaction Incubation:

    • Place the sealed vial in a heating block or water bath pre-heated to 90°C.

    • Allow the reaction to proceed for 1 hour.[14]

    • Causality Note: 90°C provides sufficient thermal energy to initiate the Maillard cascade at a reasonable rate for laboratory analysis without being excessively aggressive, which could lead to pyrolysis.

  • Volatile Compound Extraction (HS-SPME):

    • After 1 hour, remove the vial and place it in a heating block set to 60°C for equilibration.

    • After 10 minutes of equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes while maintaining the 60°C temperature.

    • Causality Note: HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds. The CAR/PDMS fiber is effective at adsorbing a wide range of flavor compounds, including furanones. Heating during extraction increases the vapor pressure of the analytes, improving their transfer to the fiber.

  • GC-MS Analysis:

    • Immediately after extraction, retract the fiber and insert it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

    • GC Parameters (Example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

      • Oven Program: 40°C for 2 min, ramp to 240°C at 5 °C/min, hold for 5 min.

    • MS Parameters (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

    • Causality Note: The non-polar column separates compounds based on boiling point. The mass spectrometer fragments the eluting compounds, creating a unique mass spectrum (fingerprint) for identification by comparison to spectral libraries (e.g., NIST).

  • Data Analysis:

    • Identify furanone peaks by comparing their retention times and mass spectra with those of authentic standards or library data.

    • Perform semi-quantification by integrating the peak area of the identified furanones. For absolute quantification, a calibration curve using an appropriate internal standard would be required.

Experimental_Workflow Figure 2: Workflow for Analysis of Maillard-Generated Furanones A 1. Prepare Model System (Xylose + Alanine in pH 7 Buffer) B 2. Thermal Reaction (90°C for 1 hour) A->B C 3. Headspace Equilibration (60°C for 10 min) B->C D 4. HS-SPME Extraction (CAR/PDMS Fiber, 30 min) C->D E 5. GC-MS Analysis (Thermal Desorption & Separation) D->E F 6. Data Processing (Spectral Library Matching & Peak Integration) E->F

Figure 2: Workflow for Analysis of Maillard-Generated Furanones

Conclusion

While this compound represents a specific structure within a broader chemical class, the true significance for food and drug development professionals lies in understanding the formation of its potent, sensorially active analogues like Furaneol® and norfuraneol. These compounds are quintessential products of the Maillard reaction, arising from a complex interplay between sugar degradation, Amadori rearrangement, and Strecker degradation of amino acids. Their formation is a testament to the intricate chemical architecture that underpins the development of flavor in thermally processed goods. The ability to control their formation through manipulation of precursors (sugars, amino acids) and reaction conditions (pH, temperature) is a powerful tool for designing and optimizing the sensory profiles of foods and pharmaceutical formulations.

References

Chirality and Stereochemistry of 2,2-Dimethyl-3(2H)-furanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,2-dimethyl-3(2H)-furanone scaffold represents a core structural motif in a multitude of biologically active molecules, ranging from flavor and fragrance compounds to potent pharmaceutical agents. The presence of a quaternary stereocenter at the C2 position, when substituents at other positions of the furanone ring render it chiral, introduces a layer of stereochemical complexity that profoundly influences molecular recognition and biological function. This technical guide provides an in-depth exploration of the chirality and stereochemistry of this compound derivatives. We will delve into the nuances of stereoselective synthesis, the challenges and solutions in stereochemical assignment, and the critical impact of stereoisomerism on biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of these versatile chiral heterocycles.

The Significance of Chirality in this compound Derivatives

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its interaction with the chiral environment of biological systems. For this compound derivatives, the stereocenter at C2, and potentially others at C4 and C5, dictates the molecule's shape and, consequently, its binding affinity to enzymes and receptors. Enantiomers of these compounds can exhibit remarkably different, and sometimes opposing, pharmacological, toxicological, and organoleptic properties. For instance, the distinct aroma profiles of chiral furanones are well-documented, where one enantiomer might possess a desirable fruity scent while the other is perceived as musty or is odorless[1][2]. In the realm of medicine, the differential activity of enantiomers is a well-established principle, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even contribute to adverse effects[3][4][5]. Therefore, the ability to synthesize and analyze stereochemically pure this compound derivatives is of paramount importance for the development of safe and effective drugs, as well as for the creation of novel flavors and fragrances.

Stereoselective Synthesis: Constructing the Chiral Architecture

The creation of the C2 quaternary stereocenter in this compound derivatives in an enantioselective manner is a significant synthetic challenge. Several powerful strategies have been developed to address this, primarily falling into the categories of catalytic asymmetric synthesis and the use of chiral auxiliaries.

Catalytic Asymmetric Approaches

Catalytic methods are highly sought after due to their efficiency and atom economy. A key strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction that forms the furanone ring or introduces the quaternary center.

One notable approach is the Rh(II)/Pd(0) catalyzed cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters. This method allows for the construction of highly substituted 3(2H)-furanones with a C2-quaternary center under mild conditions with high chemo-, regio-, and stereoselectivity[6][7]. The choice of a chiral ligand on the metal catalyst is crucial for inducing asymmetry. The ligand creates a chiral pocket around the metal center, which then preferentially directs the approach of the substrate, leading to the formation of one enantiomer over the other. The mechanism of this asymmetric induction is a complex interplay of steric and electronic factors between the substrate, the catalyst, and the ligands[8].

Asymmetric_Synthesis_Workflow cluster_synthesis Stereoselective Synthesis cluster_analysis Stereochemical Analysis Start Achiral Starting Materials (e.g., α-diazo-δ-keto-esters) Reaction Catalytic Asymmetric Reaction (e.g., Rh(II)/Pd(0) catalysis) Start->Reaction Chiral Catalyst & Ligands Product Enantioenriched This compound Reaction->Product High ee% HPLC Chiral HPLC/GC Product->HPLC Determine ee% VCD VCD Spectroscopy Product->VCD Determine Absolute Configuration Xray X-ray Crystallography Product->Xray Confirm Absolute Configuration

Caption: A generalized workflow for the stereoselective synthesis and analysis of chiral this compound derivatives.

Chiral Auxiliary Mediated Synthesis

Another effective strategy employs chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate. The auxiliary directs the stereochemical course of a reaction and is subsequently removed to yield the desired enantiomerically enriched product. For example, chiral imines derived from racemic α-substituted cyclanones and optically active 1-phenylethylamine can undergo Michael-type additions to electrophilic alkenes to stereocontrolled construction of quaternary carbon centers[9]. The steric bulk and electronic nature of the chiral auxiliary are designed to block one face of the reactive intermediate, thereby forcing the incoming reagent to attack from the opposite, less hindered face.

Experimental Protocol: Rh(II)/Pd(0)-Catalyzed Asymmetric Cyclization/Allylic Alkylation

This protocol is a representative example based on methodologies described in the literature[6][7].

  • Preparation of the Catalyst System: In a flame-dried Schlenk tube under an inert atmosphere (Argon), add the Rh(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%) and the chiral ligand (e.g., a chiral phosphine ligand, 2.5 mol%). Add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., toluene, 0.1 M). Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the α-diazo-δ-keto-ester substrate (1.0 equiv) in the same degassed solvent.

  • Reaction Execution: Add the substrate solution to the catalyst mixture via syringe. Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Analysis: Determine the enantiomeric excess (ee%) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Analytical Methodologies for Stereochemical Determination

The unambiguous determination of the stereochemistry of this compound derivatives is a critical step in their study. This involves not only quantifying the enantiomeric purity but also assigning the absolute configuration of the chiral centers.

Chiral Chromatography (HPLC and GC)

Chiral HPLC and GC are the workhorse techniques for determining the enantiomeric excess of a chiral compound. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.

For this compound derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be particularly effective[10][11][12][13][14][15]. The choice of mobile phase is crucial for achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol is commonly used. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the CSP[13].

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration.

The process involves measuring the experimental VCD spectrum of the synthesized compound and comparing it to the theoretically calculated spectrum for a known enantiomer (e.g., the (R)-enantiomer). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration[1][14][15][16][17][18][19][20]. This method is particularly valuable as it does not require crystallization of the compound.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the atomic positions in a crystal lattice. For chiral molecules, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute stereochemistry[3][18][21][22]. While powerful, this method is contingent on the ability to grow high-quality single crystals of the compound or a suitable derivative.

The Challenge of Keto-Enol Tautomerism and Racemization

A significant challenge in the stereochemical analysis of many 3(2H)-furanone derivatives, including the 2,2-dimethyl substituted ones, is their propensity to undergo keto-enol tautomerism. The enol form is achiral, and its formation can lead to racemization of the chiral center at C2[8][16][17][22][23][24][25][26]. The rate of racemization is often pH-dependent, with both acidic and basic conditions accelerating the process. This phenomenon must be carefully considered during synthesis, purification, and analysis to ensure the stereochemical integrity of the compounds.

Keto_Enol_Tautomerism Keto (R)-Keto form (Chiral) Enol Enol form (Achiral) Keto->Enol [H+] or [OH-] Tautomerization Racemic Racemic Mixture (R/S)-Keto form Enol->Racemic Protonation from either face

Caption: The process of racemization of a chiral 3(2H)-furanone via keto-enol tautomerism.

Impact of Chirality on Biological Activity

The stereochemistry of this compound derivatives has a profound impact on their biological activity. The precise spatial arrangement of functional groups determines how the molecule fits into the binding site of a biological target, akin to a key fitting into a lock.

In Drug Discovery

In the context of drug development, enantiomers of this compound derivatives can exhibit significantly different potencies and efficacies. For example, in a series of chiral furanone sulfones, the antimicrobial activity against various bacterial strains was found to be dependent on the stereochemistry[3]. One enantiomer may bind with high affinity to the target enzyme or receptor, leading to a therapeutic effect, while the other enantiomer may have a much lower affinity or even interact with a different target, potentially causing off-target effects. Therefore, the development of enantiomerically pure drugs is a critical aspect of modern pharmaceutical research to maximize therapeutic benefit and minimize risks.

In Flavor and Fragrance Industry

The human olfactory system is exquisitely sensitive to the stereochemistry of odorant molecules. Enantiomers of this compound derivatives can have distinct and often dramatically different smells. For example, one enantiomer of a furanone might be responsible for the characteristic sweet, caramel-like aroma of a fruit, while its mirror image could be odorless or have an undesirable off-note[2][20][25]. This stereochemical dependence is crucial for the food and perfume industries in creating authentic and appealing flavors and fragrances.

Derivative Enantiomer Biological/Organoleptic Property Reference
Furanone Sulfone Analog(S)-enantiomerPotent antimicrobial activity against S. aureus[3]
Furanone Sulfone Analog(R)-enantiomerSignificantly lower antimicrobial activity[3]
Flavorant Furanone(R)-enantiomer"Burnt sugar" aroma[1]
Flavorant Furanone(S)-enantiomer"Hay-like" off-flavor[1]
Rhein–piperazine–furanone hybridNot specifiedAnticancer activity against A549 lung cancer cells[5]

Table 1: Examples of stereodifferentiation in the biological and organoleptic properties of 3(2H)-furanone derivatives.

Conclusion and Future Perspectives

The chirality and stereochemistry of this compound derivatives are defining features that govern their interactions with the biological world. The continued development of novel and efficient stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of these compounds. Advances in analytical techniques, particularly VCD spectroscopy, are providing powerful tools for the rapid and reliable determination of absolute configurations.

For researchers in drug discovery, a deep understanding of the stereostructure-activity relationships of these derivatives will be instrumental in designing more potent and selective therapeutic agents. In the flavor and fragrance industry, the ability to control and analyze the stereochemistry of these molecules will enable the creation of more authentic and nuanced sensory experiences. As our understanding of the intricate role of stereochemistry in molecular recognition continues to grow, the importance of chiral this compound derivatives in science and technology is set to expand even further.

References

Methodological & Application

Synthesis of 2,2-Dimethyl-3(2H)-furanone from alpha-hydroxy ketones

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient Synthesis of 2,2-Dimethyl-3(2H)-furanone via Acid-Catalyzed Intramolecular Cyclization of 3-Hydroxy-3-methyl-2-butanone

Abstract

This compound is a valuable heterocyclic compound utilized as a synthetic building block and found in various natural products. This document provides a comprehensive guide for its synthesis, starting from the readily available α-hydroxy ketone, 3-hydroxy-3-methyl-2-butanone. We delve into the underlying acid-catalyzed reaction mechanism, offering a rationale for experimental choices. A detailed, step-by-step laboratory protocol is presented, covering reaction setup, monitoring, work-up, and purification. Furthermore, this note includes expected characterization data and a troubleshooting guide to assist researchers in achieving high-yield, high-purity synthesis. This protocol is designed for chemistry researchers and professionals in drug development and materials science, emphasizing safety, efficiency, and reproducibility.

Mechanistic Insights: The Chemistry of Furanone Formation

The synthesis of this compound from an α-hydroxy ketone like 3-hydroxy-3-methyl-2-butanone is fundamentally an acid-catalyzed intramolecular cyclization followed by dehydration. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The "Why": Causality in the Reaction Pathway

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by a strong acid catalyst (e.g., sulfuric acid). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the tertiary hydroxyl group acts as an intramolecular nucleophile, attacking the now highly electrophilic carbonyl carbon. This is the key ring-forming step, resulting in a five-membered cyclic hemiacetal intermediate. The proximity of the reacting groups makes this intramolecular process highly favorable.

  • Dehydration to Form the Furanone: The hemiacetal intermediate is then protonated at one of the hydroxyl groups, forming a good leaving group (water). Subsequent elimination of a water molecule and a proton (regenerating the acid catalyst) leads to the formation of a double bond within the ring, yielding the stable α,β-unsaturated ketone system of the final this compound product.

This sequence highlights the dual role of the acid: it activates the substrate and facilitates the final dehydration step.

Reaction_Mechanism Figure 1: Acid-Catalyzed Cyclization Mechanism reactant 3-Hydroxy-3-methyl-2-butanone H_plus + H⁺ protonated Protonated Ketone hemiacetal Cyclic Hemiacetal Intermediate protonated->hemiacetal 2. Intramolecular     Attack H_plus->protonated 1. Protonation H2O - H₂O product This compound H_plus_regen - H⁺ H2O->product 3. Dehydration

Caption: Figure 1: Acid-Catalyzed Cyclization Mechanism.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, self-validating workflow for the synthesis. Adherence to these steps, coupled with the characterization methods in Section 3, ensures the reliable formation and identification of the target compound.

Materials and Reagents

Quantitative data for the synthesis are summarized in the table below. All reagents should be of analytical grade or higher and used without further purification unless noted.

ReagentCAS No.Molecular FormulaMW ( g/mol )AmountNotes
3-Hydroxy-3-methyl-2-butanone115-22-0C₅H₁₀O₂102.1310.2 g (0.1 mol)Starting material
Sulfuric Acid (conc.)7664-93-9H₂SO₄98.08~1 mLCatalyst; handle with extreme care
Toluene108-88-3C₇H₈92.14100 mLSolvent; enables azeotropic removal of water
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01~50 mLFor neutralization/quench
Diethyl Ether60-29-7C₄H₁₀O74.12~150 mLExtraction solvent
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37~5 gDrying agent
Equipment
  • 250 mL round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for fractional distillation or flash column chromatography

  • Standard laboratory glassware

Step-by-Step Procedure

The entire experimental process, from setup to final analysis, is visualized in Figure 2.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-3-methyl-2-butanone (10.2 g, 0.1 mol) and toluene (100 mL).

    • Assemble a Dean-Stark apparatus with a condenser on top of the flask.

    • Expert Insight: Toluene is selected as the solvent to facilitate the removal of water generated during the dehydration step via azeotropic distillation. This drives the equilibrium towards the product, maximizing the yield.

  • Catalyst Addition and Reflux:

    • While stirring the solution, carefully add concentrated sulfuric acid (~1 mL) dropwise. Caution: This is an exothermic process.

    • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

    • Continue refluxing for 2-4 hours, or until no more water is observed collecting in the trap.

  • Reaction Monitoring:

    • Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product, being less polar than the starting α-hydroxy ketone, will have a higher Rf value.

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a 250 mL separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the acid catalyst. Caution: CO₂ evolution will occur. Swirl gently before shaking and vent the funnel frequently.

    • Separate the layers. The aqueous layer should be extracted twice more with diethyl ether (2 x 50 mL).

    • Combine all organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and diethyl ether.

  • Purification:

    • The crude product will be a yellowish oil. Purify via fractional distillation under reduced pressure or by flash column chromatography on silica gel (using a gradient eluent, e.g., 9:1 to 4:1 Hexane:Ethyl Acetate) to yield pure this compound.

Workflow Figure 2: Experimental Synthesis Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase setup 1. Setup (Reactant, Toluene in Flask with Dean-Stark) catalyst 2. Catalyst Addition (Add conc. H₂SO₄) setup->catalyst reflux 3. Reflux & Water Removal (Heat to reflux, collect H₂O) catalyst->reflux monitor 4. Monitor (TLC Analysis) reflux->monitor cool 5. Cool to RT monitor->cool Upon Completion quench 6. Quench (Add NaHCO₃ solution) cool->quench extract 7. Extraction (with Diethyl Ether) quench->extract dry 8. Dry Organic Layer (with MgSO₄) extract->dry concentrate 9. Concentrate (Rotary Evaporation) dry->concentrate purify 10. Purify (Distillation or Chromatography) concentrate->purify analysis 11. Characterization (NMR, IR, MS) purify->analysis Final Product

Caption: Figure 2: Experimental Synthesis Workflow.

Characterization and Data Analysis

To validate the successful synthesis of this compound, the purified product should be analyzed using standard spectroscopic techniques. The expected data are summarized below.

TechniqueSpecificationExpected Result
¹H NMR (CDCl₃, 400 MHz)δ 5.95 (d, J=2.0 Hz, 1H), 4.90 (d, J=2.0 Hz, 1H), 1.40 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz)δ 207.5 (C=O), 175.1 (C=CH), 109.8 (=CH), 85.2 (C(CH₃)₂), 25.4 (CH₃)
IR (Neat, cm⁻¹)~1710 (C=O, conjugated ketone), ~1620 (C=C)
MS (EI) (m/z)112 (M⁺), 97 (M⁺ - CH₃), 69, 43

Note: Spectroscopic data are predictive and may vary slightly based on solvent and instrument calibration. Data is consistent with known values for the compound[1][2].

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Insufficient water removal. 3. Product loss during work-up.1. Extend reflux time and monitor by TLC until starting material is consumed. 2. Ensure the Dean-Stark trap is functioning correctly and the system is free of leaks. 3. Perform extractions carefully; ensure pH of aqueous layer is basic after quench to prevent product hydrolysis.
Dark-colored Crude Product Polymerization or side reactions due to excessive heat or high acid concentration.Use a lower heating temperature if possible (while maintaining reflux). Ensure the acid is added slowly and with good stirring. A slightly reduced amount of catalyst may be tried.
Incomplete Separation during Extraction Emulsion formation.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Difficult Purification Co-eluting impurities.If distillation is ineffective, use a high-resolution silica for chromatography with a very shallow solvent gradient.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the synthesis of this compound from a simple α-hydroxy ketone precursor. By understanding the acid-catalyzed cyclization mechanism, researchers can effectively optimize conditions and troubleshoot the synthesis. The provided workflow and characterization data serve as a robust framework for producing and validating this important heterocyclic compound for applications in research and development.

References

The Versatile Building Block: Applications and Protocols for 2,2-Dimethyl-3(2H)-furanone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2,2-Dimethyl-3(2H)-furanone, a five-membered heterocyclic ketone, has emerged as a versatile and powerful synthon. Its unique structural features, including a sterically hindered ketone, an electron-deficient double bond, and a masked 1,3-dicarbonyl system, offer a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated protocols tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible and high-yielding transformations.

Physicochemical Properties and Handling

This compound is a liquid at room temperature with the following key properties:

PropertyValue
CAS Number 35298-48-7
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
Boiling Point 46-47 °C at 18 mmHg
Density 1.027 g/mL at 25 °C
Refractive Index n20/D 1.455

Safety and Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place.

Synthesis of this compound

A reliable synthesis of this compound can be achieved from commercially available starting materials. One common approach involves the cyclization of an appropriate precursor. While various methods exist, a practical laboratory-scale synthesis can be adapted from procedures for similar furanones. A general, illustrative protocol is provided below, which may require optimization based on specific laboratory conditions and available reagents.

Protocol 1: Synthesis of this compound

This protocol is a conceptual illustration and should be adapted and optimized with appropriate safety precautions.

Materials:

  • 3-Hydroxy-3-methyl-2-butanone

  • A suitable dehydrating agent (e.g., p-toluenesulfonic acid, sulfuric acid)

  • An appropriate solvent (e.g., toluene, benzene) with a Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-hydroxy-3-methyl-2-butanone and a suitable solvent like toluene.

  • Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Key Synthetic Applications and Protocols

The reactivity of this compound is dominated by its α,β-unsaturated ketone moiety, making it an excellent substrate for a range of synthetic transformations.

Conjugate Addition of Organocuprates: A Gateway to Substituted Dihydrofuranones

The electron-deficient β-carbon of the enone system is highly susceptible to nucleophilic attack. Organocuprates (Gilman reagents) are particularly effective for 1,4-conjugate addition, providing a reliable method for the introduction of a wide variety of alkyl and aryl substituents at the C5 position.[1][2][3][4][5] This reaction proceeds with high regioselectivity, avoiding the 1,2-addition to the carbonyl group that is often observed with more reactive organometallic reagents like Grignard or organolithium reagents.[4]

Conjugate_Addition

This protocol is adapted from the general principles of organocuprate additions.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvents for extraction and chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend CuI in anhydrous Et₂O.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add two equivalents of MeLi solution dropwise with stirring. The solution will typically change color, indicating the formation of the lithium dimethylcuprate ((CH₃)₂CuLi).

  • In a separate flame-dried flask, dissolve this compound in anhydrous Et₂O.

  • Slowly add the solution of the furanone to the freshly prepared Gilman reagent at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2,2,5-trimethyldihydro-3(2H)-furanone by column chromatography.

ReagentMolar Eq.
This compound1.0
Copper(I) iodide1.0
Methyllithium2.0
Photochemical [2+2] Cycloaddition: Construction of Cyclobutane Rings

The enone functionality of this compound makes it an excellent partner in photochemical [2+2] cycloaddition reactions with alkenes. This powerful transformation allows for the construction of strained cyclobutane rings, which are valuable intermediates in the synthesis of complex natural products and other biologically active molecules. The reaction proceeds via a triplet diradical intermediate, and the regiochemistry and stereochemistry of the cycloaddition can often be predicted and controlled.

Photoannelation

This is a general protocol and the specific alkene, solvent, and reaction time will need to be optimized.

Materials:

  • This compound

  • Alkene (e.g., cyclopentene, cyclohexene)

  • A suitable solvent (e.g., acetone, acetonitrile, benzene)

  • A photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Pyrex or quartz reaction vessel

Procedure:

  • Dissolve this compound and an excess of the alkene in the chosen solvent in the photochemical reaction vessel. The concentration should be optimized to favor intermolecular reaction.

  • Degas the solution by bubbling with argon or nitrogen for at least 30 minutes to remove oxygen, which can quench the triplet excited state.

  • Irradiate the solution with the UV lamp while maintaining a constant temperature (e.g., using a cooling bath).

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the starting furanone is consumed or conversion has stalled, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cyclobutane adduct.

Epoxidation of the Enone: Synthesis of Versatile Epoxides

The electron-deficient double bond of this compound can be selectively epoxidized to provide a valuable epoxide intermediate. This transformation is often achieved using powerful oxidizing agents like dimethyldioxirane (DMDO), which is known for its ability to epoxidize electron-poor olefins under mild conditions.[2][6][7] The resulting epoxide is a versatile intermediate that can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups.

Epoxidation

Materials:

  • This compound

  • A freshly prepared solution of dimethyldioxirane (DMDO) in acetone (see literature for preparation protocols from Oxone®)[8][9]

  • Anhydrous acetone

  • An inert atmosphere setup

Procedure:

  • Dissolve this compound in anhydrous acetone in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the pre-prepared solution of DMDO in acetone dropwise with stirring. The concentration of the DMDO solution should be predetermined.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench any remaining DMDO by adding a small amount of a reducing agent (e.g., a few drops of dimethyl sulfide).

  • Remove the solvent under reduced pressure.

  • The crude epoxide can often be used in the next step without further purification. If necessary, it can be purified by careful column chromatography on silica gel.

Applications in Drug Development and Natural Product Synthesis

The synthetic versatility of this compound and its derivatives has been leveraged in the synthesis of biologically active molecules.

  • Precursors to COX-2 Inhibitors: Diaryl-substituted 2,2-dimethyl-3(2H)-furanones have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors.[8][10] The furanone core serves as a scaffold for the diaryl pharmacophore, highlighting its potential in medicinal chemistry for the development of anti-inflammatory agents.

  • Synthesis of Methyl Nonactate: this compound has been utilized as a key starting material in the stereoselective synthesis of (±)-methyl nonactate, a subunit of the macrotetrolide antibiotic nonactin.[9] This synthesis showcases the utility of the furanone scaffold in constructing complex natural product fragments.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its unique combination of functional groups allows for a diverse range of transformations, including conjugate additions, cycloadditions, and epoxidations. The protocols and applications detailed in this guide underscore its significance as a powerful tool for the construction of complex molecules, with notable applications in the fields of natural product synthesis and medicinal chemistry. By understanding the underlying principles of its reactivity and employing the validated protocols provided, researchers can effectively harness the synthetic potential of this valuable furanone derivative.

References

Application Note: Strategic Derivatization of 2,2-Dimethyl-3(2H)-furanone for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of key derivatization strategies for 2,2-Dimethyl-3(2H)-furanone, a versatile heterocyclic ketone. We delve into the chemical principles and provide detailed, field-proven protocols for transformations targeting the C3-carbonyl and the adjacent C4-methylene positions. Methodologies covered include the reduction of the carbonyl group to a secondary alcohol, olefination via the Wittig reaction, and α-alkylation through enolate intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this furanone scaffold for the synthesis of more complex molecular architectures.

Introduction: The Synthetic Potential of this compound

This compound is a five-membered heterocyclic compound featuring a ketone functional group and gem-dimethyl substitution at the C2 position.[1] Its structural rigidity and the presence of distinct reactive sites—the electrophilic carbonyl carbon and the acidic α-protons—make it a valuable and versatile building block in organic synthesis. The furanone core is a privileged scaffold found in numerous natural products and biologically active molecules, including the notable flavor compound Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and its derivatives.[2][3][4] Strategic modification of the this compound framework allows for the systematic exploration of chemical space, enabling the development of novel compounds for applications in pharmaceuticals, agrochemicals, and materials science.

This guide focuses on three primary classes of derivatization, providing both the mechanistic rationale and actionable laboratory protocols.

Overview of Chemical Reactivity

The synthetic utility of this compound is dictated by two primary reactive centers:

  • The C3-Carbonyl Group: The ketone is susceptible to nucleophilic attack. This allows for a range of transformations, including reduction to alcohols and olefination reactions to form carbon-carbon double bonds.

  • The C4-α-Protons: The protons on the carbon adjacent to the carbonyl group are acidic (pKa ≈ 19-20 in DMSO for a typical ketone) and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles.

The diagram below illustrates these key reactive sites.

Caption: Key reactive sites on this compound.

Derivatization Strategy I: Reduction of the C3-Carbonyl

The conversion of the ketone to a secondary alcohol introduces a new chiral center and a versatile hydroxyl group, which can be used for subsequent functionalization (e.g., esterification, etherification, or as a leaving group). Hydride reducing agents are the standard choice for this transformation.[5][6]

Causality Behind Experimental Choices:

  • Reagent Selection: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for ketones and aldehydes, and is safer to handle than stronger agents like lithium aluminum hydride (LiAlH₄).[6] It is compatible with protic solvents like methanol or ethanol, which also serve to protonate the resulting alkoxide intermediate. LiAlH₄ is a much more powerful reducing agent and would also work, but its high reactivity and requirement for anhydrous ethereal solvents make NaBH₄ the more practical choice for this specific transformation.[5]

  • Solvent: Methanol (MeOH) or ethanol (EtOH) are excellent solvents as they readily dissolve the furanone and NaBH₄, and can act as the proton source for the final step of the reaction.

  • Temperature: The reaction is typically run at low temperatures (0 °C) to control the rate of reaction, minimize potential side reactions, and ensure high selectivity.

Protocol 3.1: Sodium Borohydride Reduction to 2,2-Dimethyl-dihydrofuran-3-ol

Caption: Workflow for the reduction of this compound.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the ketone in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) slowly in small portions over 15 minutes. Self-Validating Check: Hydrogen gas evolution will be observed. Ensure addition is slow enough to control the effervescence.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Cool the mixture back to 0 °C and carefully add acetone dropwise to quench any excess NaBH₄. Stir for 10 minutes.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add deionized water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude alcohol product by flash column chromatography on silica gel.

Derivatization Strategy II: Olefination via Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes by reacting them with a phosphorus ylide (a Wittig reagent).[7][8] This reaction forms a new carbon-carbon double bond at the C3 position, offering a route to exocyclic alkenes which are valuable synthetic intermediates.

Causality Behind Experimental Choices:

  • Ylide Generation: The ylide is prepared in situ from its corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) by deprotonation with a strong, non-nucleophilic base.[9][10] n-Butyllithium (n-BuLi) is commonly used for non-stabilized ylides as it is sufficiently strong to deprotonate the phosphonium salt. The characteristic deep red/orange color of the ylide serves as a visual confirmation of its formation.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates both the phosphonium salt and the resulting ylide.[7]

  • Reaction Conditions: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive ylide and n-BuLi from reacting with atmospheric oxygen or moisture. Low temperatures (-78 °C to 0 °C) are used during the addition of the ketone to control the reaction and influence the stereoselectivity of the resulting alkene, although for a terminal alkene this is not a factor.[11]

Protocol 4.1: Methyleneation to form 3-Methylene-2,2-dimethyldihydrofuran

G cluster_ylide Ylide Generation (Inert Atmosphere) cluster_reaction Wittig Reaction cluster_workup Workup and Purification ylide_start Suspend Ph₃P⁺CH₃Br⁻ in anhydrous THF add_base Add n-BuLi at 0°C ylide_start->add_base stir_ylide Stir to form Ylide (Deep Orange/Red Color) add_base->stir_ylide add_ketone Add Furanone solution in THF at 0°C stir_ylide->add_ketone warm_rt Warm to RT and Stir (Monitor by TLC/GC-MS) add_ketone->warm_rt quench Quench with sat. aq. NH₄Cl warm_rt->quench extract Extract with Diethyl Ether quench->extract purify Purify via Chromatography (Note: Product is volatile) extract->purify

Caption: Workflow for the Wittig olefination of the furanone.

Step-by-Step Methodology:

  • Ylide Preparation: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe. Self-Validating Check: A deep orange or red color should develop, indicating the formation of the phosphorus ylide. Stir the mixture at 0 °C for 1 hour.

  • Ketone Addition: In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the ylide suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or GC-MS. The disappearance of the ylide color often indicates reaction completion.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). The byproduct, triphenylphosphine oxide, is partially soluble in both layers but can be mostly removed during purification.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product may be volatile). Purify by flash chromatography on silica gel.

Derivatization Strategy III: α-Alkylation via Enolate Formation

Alkylation at the C4 position is a powerful strategy for introducing carbon-based substituents and building molecular complexity.[12] The reaction proceeds via the formation of a nucleophilic enolate, which then displaces a halide from an electrophilic alkyl halide in an SN2 reaction.[12][13]

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic, sterically hindered base is required to ensure rapid and complete deprotonation without competing nucleophilic attack at the carbonyl. Lithium diisopropylamide (LDA) is the base of choice for this purpose.[14] It is typically prepared fresh or used as a commercially available solution.

  • Solvent and Temperature: The reaction must be carried out in an anhydrous aprotic solvent like THF under an inert atmosphere. The enolate is formed at low temperature (-78 °C, dry ice/acetone bath) to prevent side reactions such as self-condensation.[14]

  • Electrophile: The alkylating agent must be a good SN2 substrate. Primary alkyl halides (e.g., iodomethane, benzyl bromide) are excellent choices. Secondary halides react poorly, and tertiary halides will lead to elimination instead of substitution.[12]

Protocol 5.1: α-Methylation to form 2,2,4-Trimethyl-3(2H)-furanone

G start Prepare LDA solution in anhydrous THF (-78°C) add_ketone Add Furanone solution (dropwise at -78°C) start->add_ketone form_enolate Stir for 1 hr at -78°C (Enolate Formation) add_ketone->form_enolate add_electrophile Add Iodomethane (CH₃I) (dropwise at -78°C) form_enolate->add_electrophile react Stir and slowly warm to RT (Monitor by TLC) add_electrophile->react quench Quench with sat. aq. NH₄Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify end_node Isolate 2,2,4-Trimethyl- 3(2H)-furanone purify->end_node

Caption: Workflow for the α-alkylation of the furanone via an LDA enolate.

Step-by-Step Methodology:

  • Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add a solution of LDA in THF (1.1 eq) to the flask. In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add the furanone solution to the LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add iodomethane (CH₃I, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Summary of Derivatization Reactions

The following table summarizes the transformations discussed in this application note, highlighting the reagents and resulting product classes.

Reaction Type Target Site Key Reagents Product Class Key Transformation
Reduction C3-CarbonylNaBH₄, MeOHSecondary AlcoholC=O → CH-OH
Wittig Olefination C3-CarbonylPh₃P⁺R'⁻, Strong BaseAlkeneC=O → C=CHR'
α-Alkylation C4-Methylene1) LDA, THF, -78°C2) R-Xα-Substituted KetoneC-H → C-R

Conclusion

This compound is a highly adaptable scaffold for chemical synthesis. The protocols detailed herein for reduction, olefination, and α-alkylation provide reliable and reproducible methods for accessing a diverse range of derivatives. These foundational techniques open the door to the creation of novel and complex molecules for various scientific and industrial applications. Careful consideration of the mechanistic principles behind reagent and condition selection is paramount to achieving high yields and purity, and forms the basis of a self-validating and successful synthetic strategy.

References

Topic: Asymmetric Synthesis of Chiral 2,2-Dimethyl-3(2H)-Furanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2-dimethyl-3(2H)-furanone scaffold is a privileged structural motif present in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The stereochemistry at the C4 and C5 positions is often crucial for biological function, making the development of robust asymmetric syntheses a critical objective for medicinal chemistry and drug development. This guide provides an in-depth analysis of key strategies for the stereocontrolled synthesis of these chiral furanone analogs. We will explore the mechanistic rationale and provide detailed, field-tested protocols for three dominant approaches: chiral auxiliary-mediated diastereoselective reactions, organocatalytic enantioselective transformations, and transition metal-catalyzed cyclizations.

Foundational Principles in Asymmetric Furanone Synthesis

The primary challenge in synthesizing chiral this compound analogs lies in controlling the formation of one or more stereocenters. The gem-dimethyl group at the C2 position simplifies the challenge by precluding chirality at that center, focusing stereocontrol efforts on other positions of the furanone ring. However, a significant consideration is the potential for racemization of certain furanone analogs, particularly those with a proton at a chiral center adjacent to the ketone, via keto-enol tautomerism.[4][5][6] Therefore, synthetic strategies must not only establish the desired stereochemistry but also consider the stability of the final product under various conditions.

The three principal strategies discussed herein leverage different sources of chirality to influence the stereochemical outcome of the reaction.

Asymmetric_Strategies cluster_strategies Asymmetric Synthetic Approaches Prochiral_Substrate Prochiral Substrate Auxiliary Strategy 1: Chiral Auxiliary Prochiral_Substrate->Auxiliary Covalent Attachment Organo Strategy 2: Organocatalysis Prochiral_Substrate->Organo Non-covalent Interaction Metal Strategy 3: Transition Metal Catalysis Prochiral_Substrate->Metal Coordination Target Chiral 2,2-Dimethyl- 3(2H)-Furanone Analog Auxiliary->Target Diastereoselective Reaction + Auxiliary Cleavage Organo->Target Enantioselective Reaction Metal->Target Enantioselective Reaction

Figure 1: Overview of primary asymmetric synthesis strategies.

Strategy 1: Chiral Auxiliary-Mediated Synthesis

This classical yet powerful strategy involves the temporary incorporation of a chiral molecule (the auxiliary) into a prochiral substrate.[7][8] The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. Terpene-derived alcohols, such as (-)-menthol and (-)-borneol, are particularly effective auxiliaries for the synthesis of chiral furanones due to their rigid bicyclic structures, which provide excellent steric shielding.[9][10][11]

Causality Behind Experimental Choices:

The choice of a terpene-based auxiliary like (-)-borneol is deliberate. Its bulky, well-defined structure creates a highly biased steric environment. When attached at the C5 position of a furanone precursor, it effectively blocks one face of the molecule. An incoming reagent is therefore forced to approach from the less hindered face, leading to a highly diastereoselective transformation. The subsequent removal of the auxiliary is typically achieved under conditions that do not compromise the newly formed stereocenter.

Protocol: Diastereoselective Thiol Addition to a Bornyloxy-Furanone

This protocol details the diastereoselective Michael addition of a thiol to a 5-(-)-bornyloxy-2(5H)-furanone, a key step in constructing chiral furanone sulfone analogs.[9][10]

Chiral_Auxiliary_Workflow Start Prochiral Furanone Precursor Step1 Attach Chiral Auxiliary (e.g., (-)-Borneol) Start->Step1 Intermediate Diastereomeric Furanone-Auxiliary Adduct Step1->Intermediate Step2 Diastereoselective Reaction (e.g., Michael Addition) Intermediate->Step2 Product_Aux Product-Auxiliary Adduct Step2->Product_Aux Step3 Cleave Auxiliary Product_Aux->Step3 Product Enantiopure Furanone Analog Step3->Product Recycle Recovered Chiral Auxiliary Step3->Recycle

Figure 2: Workflow for chiral auxiliary-mediated synthesis.

Materials:

  • (5S)-5-((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yloxy)-2(5H)-furanone (Bornyloxy-furanone)

  • 4-Methylbenzenethiol (p-thiocresol)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, 50 mL round-bottom flask under an inert atmosphere of Argon, add the bornyloxy-furanone (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Add p-thiocresol (1.1 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (1.2 eq) dropwise via syringe. The use of a mild organic base like TEA is crucial to facilitate the thiolate formation without promoting side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure diastereomeric thiol adduct.

  • Auxiliary Cleavage (Example): The bornyloxy auxiliary can be cleaved under acidic conditions to yield the corresponding hydroxyl-furanone, which can then be further manipulated.

Strategy 2: Organocatalytic Asymmetric Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for often toxic or expensive metal catalysts.[12] For furanone synthesis, bifunctional catalysts, such as those derived from Cinchona alkaloids, are particularly effective.[13] These catalysts possess both a basic site (e.g., a quinuclidine nitrogen) to deprotonate a nucleophile and a hydrogen-bond donor site (e.g., a thiourea or squaramide group) to activate the electrophile and orient the reactants in a chiral environment.

Causality Behind Experimental Choices:

The power of a bifunctional organocatalyst lies in its ability to orchestrate a highly organized transition state. The basic site generates the nucleophile (e.g., an enolate from a furanone) while the acidic/H-bonding site simultaneously activates and positions the electrophile (e.g., an α,β-unsaturated ketone). This dual activation model rigidly controls the facial selectivity of the attack, leading to high enantioselectivity.

Organocatalytic_Cycle Catalyst Chiral Catalyst (e.g., Cinchona-Thiourea) Complex Ternary Complex [Cat-Nuc-Elec] Catalyst->Complex Binds Nucleophile Nuc Furanone (Nucleophile) Elec Michael Acceptor (Electrophile) Elec->Complex Binds & Activates Product Chiral Adduct Complex->Product C-C Bond Formation (Stereocontrolled) Product->Catalyst Product Release & Catalyst Regeneration

Figure 3: Simplified catalytic cycle for a bifunctional organocatalyst.

Protocol: Organocatalytic Michael Addition for Furanone Synthesis

This protocol describes the enantioselective Michael addition of a 3(2H)-furanone to an α,β-unsaturated ketone, a key method for creating adjacent quaternary and tertiary stereocenters.[13]

Materials:

  • 2,2-Dimethyl-5-phenyl-3(2H)-furanone (1.2 eq)

  • Methyl vinyl ketone (1.0 eq)

  • Cinchona-based thiourea catalyst (e.g., Takemoto's catalyst) (10 mol%)

  • Toluene, anhydrous

  • 4Å Molecular Sieves

  • Argon or Nitrogen atmosphere

Step-by-Step Methodology:

  • Catalyst and Substrate Preparation: To a flame-dried vial containing a stir bar, add the cinchona-based catalyst (0.1 eq) and freshly activated 4Å molecular sieves.

  • Reaction Setup: Place the vial under an inert atmosphere. Add anhydrous toluene, followed by the 2,2-dimethyl-5-phenyl-3(2H)-furanone (1.2 eq).

  • Cooling and Electrophile Addition: Cool the mixture to the specified reaction temperature (e.g., -20 °C). Add the methyl vinyl ketone (1.0 eq) dropwise. The low temperature is critical for maximizing enantioselectivity by favoring the more ordered transition state.

  • Reaction Progress: Stir the reaction at -20 °C for the required time (typically 24-72 hours), monitoring by TLC or ¹H NMR of an aliquot.

  • Quenching and Workup: Once the starting material is consumed, quench the reaction by adding a few drops of acetic acid to neutralize the catalyst.

  • Purification: Concentrate the mixture directly onto silica gel and purify by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to isolate the chiral Michael adduct.

  • Analysis: Determine the enantiomeric excess (ee) of the product using High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralpak AD-H).

Strategy 3: Transition Metal-Catalyzed Asymmetric Synthesis

Transition metals like Rhodium (Rh), Gold (Au), and Nickel (Ni) are highly effective catalysts for constructing the furanone ring itself in an asymmetric fashion.[14][15][16] Rhodium(II) catalysts, in particular, are renowned for their ability to promote the cyclization of α-diazo carbonyl compounds to furnish highly substituted furanones.[15] By using chiral ligands, this process can be rendered highly enantioselective.

Causality Behind Experimental Choices:

Rhodium(II) catalysts readily react with diazo compounds to form a rhodium carbene intermediate. This highly reactive species undergoes an intramolecular cyclization via an oxonium ylide formation, followed by a[7][13]-sigmatropic rearrangement. The chiral ligands coordinated to the rhodium center create a chiral pocket around the active site, dictating the trajectory of the cyclization and thus controlling the absolute stereochemistry of the newly formed ring.[13]

Protocol: Rh(II)-Catalyzed Asymmetric Cyclization of an α-Diazo-β-ketoester

This protocol outlines a general procedure for the enantioselective synthesis of a C2-quaternary 3(2H)-furanone from a diazo precursor.[14][15]

Materials:

  • α-diazo-β-ketoester substrate (1.0 eq)

  • Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄) (1-5 mol%)

  • Dichloromethane (DCM) or Toluene, anhydrous and degassed

  • Argon or Nitrogen atmosphere

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the chiral Rh(II) catalyst (e.g., 1 mol%) in anhydrous, degassed DCM.

  • Substrate Addition: Prepare a solution of the α-diazo-β-ketoester substrate (1.0 eq) in a separate portion of anhydrous DCM.

  • Slow Addition: Using a syringe pump, add the diazo substrate solution to the catalyst solution over a period of 4-8 hours. This is a critical step. Slow addition maintains a very low concentration of the diazo compound, which is essential to suppress dimerization and other side reactions, thereby maximizing the yield and enantioselectivity.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours until TLC analysis shows complete consumption of the diazo starting material (visualized by a permanganate stain).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure chiral 3(2H)-furanone analog.

  • Chiral Analysis: The enantiomeric excess is determined by chiral HPLC or SFC (Supercritical Fluid Chromatography).

Comparative Analysis of Synthetic Strategies

The optimal synthetic strategy depends on factors such as the desired substitution pattern, scalability, and the availability of starting materials and catalysts.

ParameterChiral AuxiliaryOrganocatalysisTransition Metal Catalysis
Source of Chirality Covalently attached moleculeChiral small molecule catalystChiral ligand on metal center
Typical Yield Good to Excellent (often >80%)Good to Excellent (70-95%)Variable to Excellent (50-95%)
Stereoselectivity High Diastereoselectivity (>95:5 dr)High Enantioselectivity (often >90% ee)High Enantioselectivity (often >90% ee)
Substrate Scope Broad, but requires functional handle for attachmentGenerally broad, sensitive to stericsOften specific to precursor type (e.g., diazo)
Key Advantages Reliable, predictable stereochemical outcomeMetal-free, milder conditionsHigh atom economy, direct ring formation
Key Disadvantages Stoichiometric use of chiral material; protection/deprotection steps requiredLonger reaction times, higher catalyst loading (5-20 mol%)Sensitive to air/moisture, expensive catalysts/ligands, potentially toxic metal residues

References

Application Note: A Robust GC-MS Method for the Quantification of 2,2-Dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2,2-Dimethyl-3(2H)-furanone. This furanone derivative is a significant contributor to the aroma profile of various food products and a potential marker in flavor and fragrance development. The presented protocol outlines a comprehensive workflow, from sample preparation using headspace solid-phase microextraction (HS-SPME) to instrumental analysis and data processing. The method is designed for researchers, scientists, and professionals in the drug development and food science industries, providing a reliable and reproducible approach for the accurate quantification of this volatile compound.

Introduction: The Significance of this compound

This compound (CAS No. 35298-48-7) is a volatile organic compound belonging to the furanone family, which is known for its diverse and potent aroma characteristics.[1] These compounds are often key contributors to the sensory profiles of fruits, cooked foods, and beverages.[2] The accurate quantification of specific furanones like this compound is crucial for quality control in the food and beverage industry, for understanding flavor formation during processing, and for the development of new fragrance formulations.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds due to its high sensitivity, selectivity, and the ability to provide structural information for confident compound identification.[4][5] This application note addresses the need for a robust and validated GC-MS method for this compound, providing a detailed protocol that ensures scientific integrity and reliable results.

Method Overview: The Analytical Strategy

The quantification of a volatile compound from a complex matrix requires a multi-step approach. This method employs Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by separation and detection using GC-MS. The choice of HS-SPME is based on its solvent-free nature, simplicity, and high sensitivity for volatile analytes. The overall workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., fruit juice, food homogenate) Vial Transfer to Headspace Vial Sample->Vial IS Spike with Internal Standard Vial->IS Equilibrate Equilibration and HS-SPME Extraction IS->Equilibrate GC GC Separation Equilibrate->GC MS MS Detection (Scan or SIM/MRM) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification caption Figure 1: Overall experimental workflow.

Figure 1: Overall experimental workflow.

Materials and Reagents

  • Analyte Standard: this compound (≥96% purity, CAS: 35298-48-7)

  • Internal Standard (IS): 2-Methyl-3(2H)-furanone (CAS: 22122-36-7). This is chosen as a surrogate standard due to its structural similarity and expected similar chromatographic behavior to the analyte, while being distinguishable by mass spectrometry.[6][7]

  • Solvents: Methanol (HPLC grade), Dichloromethane (GC grade)

  • Reagents: Sodium chloride (analytical grade)

  • Gases: Helium (99.999% purity) for GC carrier gas

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Instrumentation

A gas chromatograph coupled to a mass spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: A polar stationary phase column is recommended for the analysis of furanones. A DB-WAX or equivalent column (30 m x 0.25 mm I.D., 0.25 µm film thickness) provides good separation for these types of compounds.[3][8]

  • Autosampler: Capable of performing HS-SPME.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and the internal standard, 2-Methyl-3(2H)-furanone, into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with methanol to create calibration standards ranging from 0.1 to 50 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of the internal standard with methanol.

Sample Preparation (HS-SPME)

The following protocol is a general guideline and may need to be optimized for specific sample matrices.

sample_prep Start Start: Sample Matrix Weigh 1. Weigh 5 g of homogenized sample into a 20 mL headspace vial. Start->Weigh Add_IS 2. Add 10 µL of 10 µg/mL Internal Standard solution. Weigh->Add_IS Add_Salt 3. Add 1 g of NaCl (to enhance analyte volatility). Add_IS->Add_Salt Seal 4. Immediately seal the vial with a magnetic crimp cap. Add_Salt->Seal Incubate 5. Incubate at 60°C for 15 min with agitation. Seal->Incubate Expose_Fiber 6. Expose the SPME fiber to the headspace for 30 min at 60°C. Incubate->Expose_Fiber Desorb 7. Retract the fiber and introduce into the GC inlet for thermal desorption. Expose_Fiber->Desorb End End: Analysis Desorb->End caption Figure 2: Step-by-step HS-SPME sample preparation.

Figure 2: Step-by-step HS-SPME sample preparation.

GC-MS Instrumental Parameters

The following instrumental parameters are a starting point and should be optimized for the specific instrument used. The boiling point of this compound is reported as 46-47 °C at 18 mmHg, which suggests it is a volatile compound suitable for GC analysis.[9]

Table 1: GC-MS Instrumental Parameters

ParameterSettingRationale
GC Inlet
Injection ModeSplitlessTo maximize sensitivity for trace analysis.
Inlet Temperature250 °CEnsures rapid and complete desorption of the analyte from the SPME fiber.
Oven Program
Initial Temperature40 °C, hold for 2 minAllows for good peak focusing at the head of the column.
Ramp 15 °C/min to 150 °CA controlled ramp for the separation of volatile compounds.
Ramp 220 °C/min to 230 °C, hold for 5 minTo elute any less volatile matrix components and clean the column.
Carrier Gas
GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for this column dimension.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVProvides reproducible fragmentation patterns for library matching.
Source Temperature230 °CA standard source temperature to prevent condensation.
Quadrupole Temp150 °CA standard quadrupole temperature.
Data Acquisition
ModeFull Scan (m/z 35-250) and/or SIM/MRMFull scan for initial identification; SIM/MRM for enhanced sensitivity and selectivity in quantification.
Mass Spectral Data and Proposed MRM Transitions

Based on the fragmentation patterns of similar furanone compounds, the following ions are expected for this compound (MW: 112.13 g/mol ).[8][10] For quantitative analysis using a triple quadrupole mass spectrometer, the following Multiple Reaction Monitoring (MRM) transitions are proposed. These should be experimentally verified.

Table 2: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
This compound1128410Quantifier
1125615Qualifier
2-Methyl-3(2H)-furanone (IS)987010Quantifier
984215Qualifier

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:[4]

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear range of 0.1 to 50 µg/mL is a good starting point. The coefficient of determination (R²) should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

  • Accuracy and Precision: Assessed by analyzing replicate samples spiked with known concentrations of the analyte at low, medium, and high levels within the calibration range. Accuracy should be within 80-120%, and precision (as relative standard deviation, RSD) should be <15%.

  • Specificity: The ability of the method to differentiate the analyte from other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Recovery: The efficiency of the HS-SPME extraction process should be evaluated by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.

Table 3: Representative Method Performance Data

ParameterExpected Value
Linearity (R²)>0.995
LOD0.05 µg/mL
LOQ0.15 µg/mL
Accuracy (% Recovery)90-110%
Precision (% RSD)<10%

Data Analysis and Quantification

  • Peak Identification: The analyte is identified by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

  • Peak Integration: Integrate the peak areas of the quantifier ions for both the analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by performing a linear regression of the peak area ratios (Analyte/IS) versus the corresponding concentrations of the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples by applying the peak area ratio to the regression equation of the calibration curve.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Active sites in the injector liner or column contamination.Deactivate the injector liner or use a new one. Bake out the column.
Low Sensitivity Suboptimal SPME conditions or MS tuning.Optimize SPME extraction time and temperature. Tune the mass spectrometer.
Poor Reproducibility Inconsistent SPME fiber placement or sample volume.Ensure consistent autosampler performance. Use a consistent sample volume.
Matrix Interference Co-eluting compounds from the sample matrix.Optimize the GC temperature program for better separation. Use MRM mode for higher selectivity.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS method for the quantification of this compound. The use of HS-SPME for sample preparation offers a sensitive and solvent-free approach, while the detailed GC-MS parameters provide a solid foundation for achieving accurate and reproducible results. The outlined method validation procedures ensure the trustworthiness and reliability of the data, making this protocol a valuable tool for researchers and scientists in the fields of flavor and fragrance analysis, food science, and drug development.

References

Application Note: A Robust HPLC-UV and LC-MS/MS Framework for the Analysis of 2,2-Dimethyl-3(2H)-furanone and its Putative Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2,2-Dimethyl-3(2H)-furanone and the identification of its potential metabolites using High-Performance Liquid Chromatography (HPLC) with UV and tandem mass spectrometry (MS/MS) detection. While closely related to significant flavor compounds like Furaneol, specific analytical methodologies for this compound are not widely published. This guide, therefore, synthesizes established principles from the analysis of analogous furanone structures to propose a robust, scientifically-grounded framework. We detail protocols for sample preparation via Solid-Phase Extraction (SPE), outline optimized chromatographic conditions, and discuss the rationale behind detector selection for both high-concentration parent compound analysis and sensitive, selective metabolite screening. This application note is intended for researchers in food science, toxicology, and drug development who require a reliable method for tracking the fate of this compound in complex biological and food matrices.

Introduction and Scientific Rationale

This compound is a heterocyclic organic compound belonging to the furanone family, which includes many potent aroma and flavor molecules. A notable isomer, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), is a key character-impact compound in fruits like strawberries and pineapples[1][2]. Understanding the concentration, stability, and metabolic fate of this compound is critical for applications ranging from flavor chemistry in processed foods to safety and metabolism studies in drug development.

The analysis of furanones presents a choice between Gas Chromatography (GC) and HPLC. While many furanones are volatile and suited for GC analysis[3][4], HPLC is often the superior technique for compounds that may be thermally labile or for the analysis of non-volatile metabolites, such as glycoside or glucuronide conjugates[5][6]. This guide focuses on a reversed-phase HPLC approach, which offers the versatility to handle both the relatively non-polar parent compound and its more polar, water-soluble metabolites in a single analytical run.

For detection, this protocol employs a dual-pronged strategy:

  • HPLC with UV Detection: A robust, cost-effective method ideal for quantifying the parent this compound when it is present at moderate to high concentrations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The definitive technique for this application, providing the exceptional sensitivity and selectivity required to detect and confirm the identity of trace-level metabolites in complex matrices like plasma, urine, or food extracts[7].

Hypothetical Metabolic Pathway

While the specific metabolic pathway of this compound is not extensively documented, we can infer a likely route based on the known metabolism of analogous compounds like Furaneol and general xenobiotic transformations[8]. The primary metabolic transformations are expected to be Phase I oxidation reactions (e.g., hydroxylation) followed by Phase II conjugation to enhance water solubility and facilitate excretion.

parent This compound (Parent Compound) phase1 Phase I Metabolism (e.g., Hydroxylation via CYP450) parent->phase1 Oxidation metabolite1 Hydroxylated Metabolite phase1->metabolite1 phase2 Phase II Metabolism (e.g., Glucuronidation via UGTs) metabolite1->phase2 Conjugation metabolite2 Conjugated Metabolite (e.g., Glucuronide) phase2->metabolite2 excretion Excretion metabolite2->excretion

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is a critical step to remove interfering matrix components (e.g., salts, sugars, proteins) that can compromise chromatographic performance and cause ion suppression in MS analysis. This protocol uses a reversed-phase polymeric sorbent, which has been shown to be effective for extracting furanones from aqueous samples[9][10].

Workflow Diagram

cluster_prep Sample Pre-Treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation A 1. Homogenize/Centrifuge Liquid or Tissue Sample B 2. Collect Supernatant/ Adjust pH to ~6.0 A->B C 3. Add Internal Standard B->C D 4. Condition SPE Cartridge (Methanol -> Water) E 5. Load Sample D->E F 6. Wash Cartridge (5% Methanol in Water) E->F G 7. Elute Analytes (100% Methanol) F->G H 8. Evaporate Eluate (Under Nitrogen Stream) I 9. Reconstitute in Mobile Phase A H->I J 10. Transfer to Vial for LC-MS/MS Analysis I->J

Caption: Step-by-step workflow for sample preparation using SPE.

Detailed Protocol:

  • Sample Pre-treatment:

    • For liquid samples (e.g., juice, plasma, urine): Centrifuge at 10,000 x g for 10 minutes to pellet particulates.

    • For solid/semi-solid samples (e.g., tissue, food homogenate): Homogenize with 3 volumes of water or a suitable buffer. Centrifuge to clarify.

  • Internal Standard: Fortify 1 mL of the clarified supernatant with a stable isotope-labeled internal standard (if available) to a final concentration of 50 ng/mL.

  • SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg). Condition the cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Step: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the parent compound and its metabolites with 1 mL of 100% methanol into a clean collection tube.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex to mix and transfer to an autosampler vial.

HPLC and LC-MS/MS Instrumentation and Conditions

Rationale: A C18 column provides excellent retention for the parent compound, while a gradient elution ensures that more polar metabolites are eluted with good peak shape. Formic acid is used as a mobile phase modifier to improve peak shape and promote efficient ionization in the MS source[11].

Table 1: HPLC-UV and LC-MS/MS Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 95-5% B (10.1 min), 5% B (10.1-12 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detector Diode Array Detector (DAD), monitoring at 275 nm (Verify λmax experimentally)

Table 2: Tandem Mass Spectrometer (MS/MS) Conditions

ParameterRecommended Setting
MS System Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Nebulizer Gas Nitrogen, 50 psi
Data Acquisition Multiple Reaction Monitoring (MRM)

Table 3: Hypothetical MRM Transitions for Method Development

Note: These transitions are predictive and MUST be optimized empirically by infusing pure standards.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
This compound113.1 (M+H)⁺Optimize (e.g., 85.1)Optimize (e.g., 57.1)
Hydroxylated Metabolite129.1 (M+H)⁺OptimizeOptimize
Glucuronide Conjugate289.2 (M+H)⁺Optimize (e.g., 113.1)Optimize
Internal Standard (e.g., d6-labeled)119.1 (M+H)⁺OptimizeOptimize

Data Analysis and Method Validation

For reliable quantification, a calibration curve should be prepared using matrix-matched standards (i.e., spiking known concentrations of the analyte into a blank matrix extract) to compensate for matrix effects[5]. The use of a stable isotope-labeled internal standard is the most effective way to correct for variations in sample recovery and instrument response[5].

Table 4: Typical Method Performance and Validation Targets

ParameterTarget Specification
Linearity (R²) ≥ 0.995
Calibration Range 0.5 - 500 ng/mL (adjust based on expected concentrations)
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10[12][13]
Accuracy (% Recovery) 80 - 120% at three concentration levels
Precision (% RSD) ≤ 15% (intra-day and inter-day)

Conclusion

This application note provides a detailed and scientifically-grounded framework for the analysis of this compound and its potential metabolites. By leveraging established techniques for related furanone compounds, these protocols for sample preparation, HPLC separation, and MS/MS detection offer a robust starting point for researchers. The combination of a highly efficient SPE cleanup with the sensitivity and selectivity of tandem mass spectrometry ensures that the method is suitable for demanding applications in complex biological and food matrices, enabling accurate quantification and confident metabolite identification.

References

Application Notes and Protocols: 2,2-Dimethyl-3(2H)-furanone in Flavor Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Situating 2,2-Dimethyl-3(2H)-furanone in the Furanone Family

The furanone family represents a class of heterocyclic compounds paramount to the field of flavor chemistry. Members like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), with its characteristic caramel or strawberry-like aroma, are celebrated as key odorants in countless fruits and thermally processed foods.[1][2][3] These compounds, often formed during the Maillard reaction, are notable for their exceptionally low odor thresholds and significant contribution to the overall sensory profile of a product.[2][4][5]

This guide, however, focuses on a less ubiquitous but structurally distinct member: This compound (CAS No. 35298-48-7) . Unlike its famous 2,5-dimethyl counterpart, which is a product of sugar-amino acid interactions, the 2,2-dimethyl isomer presents a different profile.[6] Its gem-dimethyl group at the C2 position precludes the formation pathways common to other food-derived furanones, making it primarily a synthetic ingredient. Understanding its unique properties and applications is crucial for researchers aiming to innovate and refine flavor formulations. This document provides the foundational knowledge, analytical protocols, and application insights necessary to effectively utilize this specific molecule in flavor research and development.

Part 1: Core Characteristics and Sensory Profile

This compound is a specialty chemical used in the flavor and fragrance industry.[7] Its utility stems from a sensory profile that, while not as potent as Furaneol, offers unique notes valuable for building complex flavor accords.

Physicochemical and Sensory Data Summary
PropertyValueSource(s)
Chemical Name This compound[7]
CAS Number 35298-48-7[7]
Molecular Formula C₆H₈O₂[7]
Molecular Weight 112.13 g/mol [7]
Appearance Colorless to light yellow clear liquid[8]
Odor Profile Roasted coffee, caramellic, fruity ester[8]
Boiling Point 259-261 °C[8]
Solubility Soluble in ethanol and DMSO[8][9]
Expert Sensory Interpretation

The causality behind its sensory perception lies in its molecular structure. The core furanone ring is a known osmophore, but the gem-dimethyl substitution at the C2 position significantly alters its interaction with olfactory receptors compared to other furanones. The "roasted coffee" and "caramellic" notes suggest it can function as a component in brown flavor profiles (e.g., coffee, chocolate, baked goods), while the "fruity ester" character allows it to act as a modifier in fruit flavor systems, adding depth and a cooked or processed nuance. Unlike HDMF, which provides a distinct sweet, candy-like lift, this compound offers a more subdued, background complexity.

Part 2: Analytical Methodologies and Protocols

Accurate quantification and sensory characterization are fundamental to the effective application of any flavor ingredient. The following protocols are designed as self-validating systems for researchers.

Protocol 1: Quantification in a Food Matrix via GC-MS

This protocol details the quantification of this compound in a liquid food matrix (e.g., a beverage or flavor emulsion) using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard.

Causality Behind Experimental Choices:

  • Solid-Phase Extraction (SPE): An SPE cleanup step is chosen to isolate the analyte from the complex food matrix (sugars, acids, colors). Lichrolut-EN resins are effective for extracting furanones while minimizing retention of non-volatile interferents.[10][11]

  • Internal Standard (IS): The use of a deuterated analog (e.g., 2,2-dimethyl-d6-3(2H)-furanone, if available) is critical. The IS co-extracts with the analyte and experiences similar matrix effects and instrumental variability, ensuring the highest accuracy and precision. This principle of isotope dilution mass spectrometry (IDMS) is the gold standard for quantification.

  • GC-MS (SIM Mode): Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode drastically increases sensitivity and selectivity by monitoring only specific, characteristic ions for the analyte and the internal standard, filtering out chemical noise from co-eluting compounds.

Step-by-Step Methodology:

  • Sample Preparation & Spiking:

    • Homogenize 10 g of the liquid food sample.

    • Accurately spike the sample with a known concentration of the internal standard solution (e.g., 100 µL of 10 µg/mL IS in methanol). The concentration should be chosen to be in the mid-range of the expected analyte concentration.

    • Vortex for 30 seconds to ensure thorough mixing.

  • Solid-Phase Extraction (SPE):

    • Condition a Lichrolut-EN SPE cartridge (e.g., 200 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to run dry.

    • Load the spiked sample onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferents.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analyte and IS with 2 mL of methanol into a clean collection vial.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the eluate into the GC-MS system.

    • GC Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for good separation.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 min.

      • Ramp: 5 °C/min to 240 °C.

      • Hold: 5 min at 240 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • SIM Ions:

        • This compound: Monitor at least two characteristic ions (e.g., m/z 112, 83, 55 - Note: these are hypothetical and must be confirmed by running a full scan of a pure standard).

        • Internal Standard: Monitor the corresponding ions for the deuterated standard.

  • Calibration and Quantification:

    • Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound (e.g., 0.1 to 50 µg/mL).

    • Process these standards using the same SPE and GC-MS method.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Calculate the concentration of the analyte in the unknown sample using the regression equation from the calibration curve.

Experimental Workflow for GC-MS Quantification

GCMS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Instrumental Analysis cluster_quant Quantification Sample 10g Food Sample Spike Spike with Internal Standard Sample->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Interferents Load->Wash Elute Elute Analyte + IS Wash->Elute GCMS Inject into GC-MS (SIM Mode) Elute->GCMS Data Acquire Data (Area Ratios) GCMS->Data Calculate Calculate Final Concentration Data->Calculate CalCurve Generate Calibration Curve CalCurve->Calculate

Caption: Workflow for quantifying this compound via SPE and GC-MS.

Protocol 2: Sensory Characterization via Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that uses the human nose as a highly sensitive detector to pinpoint which compounds in a complex mixture are responsible for the aroma.[12][13][14]

Causality Behind Experimental Choices:

  • Solvent Assisted Flavour Evaporation (SAFE): For isolating volatiles from a complex food matrix for GC-O, SAFE is a superior technique. It operates under high vacuum and at low temperatures, minimizing the formation of artifacts and the degradation of thermally labile compounds, thus providing an extract that is more representative of the original aroma.

  • Human Assessors: The system's validity rests on trained assessors. Panelists must be screened for olfactory acuity and trained to recognize and consistently describe a wide range of standard odorants. This ensures the trustworthiness and reproducibility of the sensory data.

  • Detection Frequency Method: This approach involves multiple assessors sniffing the same sample. The number of assessors who detect an odor at a specific retention time is plotted, creating an "aromagram." This method helps to filter out individual anosmia (inability to smell a specific compound) and provides a semi-quantitative measure of odor importance.[15]

Step-by-Step Methodology:

  • Volatile Isolation (SAFE):

    • Prepare a slurry of the food sample in an appropriate solvent (e.g., diethyl ether).

    • Perform volatile isolation using a SAFE apparatus according to the manufacturer's instructions. This involves distillation under high vacuum.

    • Carefully concentrate the resulting extract to a small volume (e.g., 1 mL) using a Vigreux column.

  • GC-O System Setup:

    • A gas chromatograph is equipped with a column effluent splitter that divides the flow between a standard detector (e.g., FID or MS) and a heated sniffing port.[13][16]

    • Humidified air is mixed with the effluent at the sniffing port to prevent the nasal passages from drying out.

  • Analysis by Assessor Panel:

    • A panel of 6-10 trained assessors is used.

    • Each assessor injects an aliquot of the SAFE extract into the GC-O system.

    • During the chromatographic run, the assessor sniffs the effluent from the sniffing port and records the retention time and a detailed description of every odor perceived. A voice recorder is often used for this purpose.

  • Data Compilation and Analysis:

    • The retention times from the sensory data are converted to Linear Retention Indices (LRI) using a series of n-alkanes to allow for comparison across different instruments and days.

    • The odor descriptions for each LRI are compiled.

    • The detection frequency for each odorant is calculated (the number of panelists who detected it).

    • An aromagram is generated by plotting detection frequency versus LRI. Peaks in the aromagram represent the most important odorants.

    • The compound eluting at the LRI corresponding to this compound can be identified by comparing with the LRI of an authentic standard run under identical conditions.

Logical Flow of a GC-O Experiment

GCO_Workflow cluster_detectors Start Food Sample with Target Flavor Profile SAFE Isolate Volatiles via SAFE Start->SAFE Extract Concentrated Aroma Extract SAFE->Extract GC_Split GC Separation with Effluent Splitter Extract->GC_Split Detector_MS Mass Spectrometer (MS) for Identification GC_Split->Detector_MS Detector_Nose Human Assessor (Sniffing Port) GC_Split->Detector_Nose Data_MS Mass Spectra & Retention Index Detector_MS->Data_MS Data_Nose Odor Description & Retention Time Detector_Nose->Data_Nose Analysis Correlate Data: Identify Odor-Active Peaks Data_MS->Analysis Data_Nose->Analysis Result Confirmation of This compound's Sensory Contribution Analysis->Result

Caption: Parallel detection workflow in a Gas Chromatography-Olfactometry (GC-O) analysis.

References

Application Notes and Protocols: The Strategic Use of 2,2-Dimethyl-3(2H)-furanone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial investigations into the direct application of 2,2-Dimethyl-3(2H)-furanone as a widely utilized starting material for a broad range of bioactive molecules yielded limited specific, well-documented protocols. This suggests that while it may be used in niche applications, it is not a common workhorse in the field compared to other chiral building blocks.

Therefore, to provide a comprehensive and practical guide, this document will focus on a closely related and structurally significant class of 3(2H)-furanone derivatives that are well-established as versatile synthons in the synthesis of bioactive compounds. The principles, reaction mechanisms, and experimental considerations detailed herein for these analogs are highly relevant and adaptable for researchers exploring the potential of this compound or other similar furanone scaffolds. We will specifically explore the synthesis and utility of dihydro-3(2H)-furanone derivatives, such as the aggregation pheromone (-)-lardolure, which share the core furanone structure and highlight the synthetic strategies applicable to this class of molecules.

The 3(2H)-Furanone Scaffold: A Privileged Chiral Building Block

The 3(2H)-furanone ring system is a recurring motif in a variety of natural products and pharmacologically active compounds. Its inherent chemical features, including a reactive ketone, an enol ether system, and often a stereocenter, make it a valuable and versatile intermediate for asymmetric synthesis. The strategic manipulation of this scaffold allows for the construction of complex molecular architectures with high stereocontrol.

Derivatives of 3(2H)-furanone are key intermediates in the synthesis of:

  • Pheromones: Many insect pheromones feature a furanone or related tetrahydrofuran core.

  • Terpenoids and Steroids: The furanone moiety can be elaborated into more complex cyclic systems.

  • Pharmaceutical Agents: The scaffold is present in various compounds with diverse biological activities.

Synthesis of the Aggregation Pheromone (-)-Lardolure: A Case Study

(-)-Lardolure is the aggregation pheromone of the mite Lardoglyphus konoi and serves as an excellent case study for the synthetic utility of the dihydro-3(2H)-furanone core. Its synthesis showcases common transformations and strategic considerations when working with this class of compounds.

Retrosynthetic Analysis

A logical retrosynthetic approach to (-)-lardolure (I) involves the diastereoselective reduction of a 2,2,5-trisubstituted-3(2H)-furanone precursor (II). This precursor can be assembled via the alkylation of a simpler 2,2-disubstituted-3(2H)-furanone (III), which in turn can be derived from a suitable starting material like ethyl 2,2-dimethyl-3-oxobutanoate (IV). This strategy highlights the stepwise construction and stereochemical control required for the synthesis.

G I (-)-Lardolure (I) II Furanone Precursor (II) I->II Diastereoselective Reduction III Disubstituted Furanone (III) II->III Alkylation IV Ethyl 2,2-dimethyl-3-oxobutanoate (IV) III->IV Cyclization

Caption: Retrosynthetic analysis of (-)-lardolure.

Experimental Protocol: Synthesis of the Furanone Precursor

This protocol details the construction of the key 2,2,5-trisubstituted-3(2H)-furanone intermediate.

Materials:

  • Ethyl 2,2-dimethyl-3-oxobutanoate

  • (R)-propylene oxide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Enolate: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL) and sodium hydride (1.2 eq). Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 2,2-dimethyl-3-oxobutanoate (1.0 eq) in anhydrous THF (20 mL) to the cooled suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete enolate formation.

  • Epoxide Opening and Cyclization: Cool the reaction mixture back to 0 °C. Add anhydrous DMF (50 mL) followed by the dropwise addition of (R)-propylene oxide (1.5 eq).

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Cool the reaction mixture to room temperature and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2,5-trimethyl-3(2H)-furanone precursor.

Experimental Protocol: Diastereoselective Reduction to (-)-Lardolure

This protocol describes the final stereoselective reduction to obtain the target pheromone.

Materials:

  • 2,2,5-trimethyl-3(2H)-furanone precursor

  • Lithium aluminum hydride (LiAlH₄) or a milder reducing agent like sodium borohydride (NaBH₄) if selectivity is an issue.

  • Anhydrous diethyl ether or THF

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the furanone precursor (1.0 eq) in anhydrous diethyl ether (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LiAlH₄ (1.0 M in THF, 1.1 eq) dropwise. The addition should be controlled to maintain the low temperature.

  • Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Workup: Cautiously quench the reaction at -78 °C by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by chromatography if necessary to yield pure (-)-lardolure.

Key Mechanistic Considerations and Causality

  • Choice of Base and Solvent: The use of sodium hydride in THF is a standard method for generating the enolate of β-keto esters. The addition of a polar aprotic solvent like DMF can facilitate the subsequent Sₙ2 reaction with the epoxide by solvating the sodium cation and increasing the nucleophilicity of the enolate.

  • Stereocontrol: The stereochemistry of the final product is determined at two key stages. First, the use of a chiral epoxide, (R)-propylene oxide, sets the stereocenter at the C5 position of the furanone ring. Second, the diastereoselective reduction of the ketone at C3 is influenced by the existing stereocenter at C5. The approach of the hydride reagent is sterically hindered from one face of the molecule, leading to the preferential formation of one diastereomer. The choice of reducing agent and temperature can significantly impact this selectivity.

  • Reaction Workflow: The overall workflow is a classic example of building molecular complexity in a stepwise fashion. Starting from a simple achiral precursor, a chiral center is introduced, and then a second stereocenter is set in relation to the first.

G cluster_0 Precursor Synthesis cluster_1 Final Reduction A Start: Ethyl 2,2-dimethyl-3-oxobutanoate B Enolate Formation (NaH, THF) A->B C Epoxide Opening & Cyclization ((R)-propylene oxide, DMF) B->C D Purification (Column Chromatography) C->D E Furanone Precursor D->E F Start: Furanone Precursor E->F Intermediate G Diastereoselective Reduction (LiAlH₄, -78 °C) F->G H Workup & Purification G->H I Final Product: (-)-Lardolure H->I

Caption: Experimental workflow for the synthesis of (-)-lardolure.

Data Summary

StepReactantReagent(s)Typical YieldKey Considerations
Furanone SynthesisEthyl 2,2-dimethyl-3-oxobutanoateNaH, (R)-propylene oxide60-75%Anhydrous conditions, temperature control
Diastereoselective Reduction2,2,5-trimethyl-3(2H)-furanoneLiAlH₄80-90%Low temperature (-78 °C) for selectivity

Conclusion and Future Outlook

The 3(2H)-furanone scaffold is a powerful tool in the arsenal of the synthetic organic chemist. The synthesis of (-)-lardolure demonstrates a robust and adaptable strategy for the construction of chiral, bioactive molecules. While this compound itself may not be a widely documented starting material, the principles of enolate chemistry, stereoselective alkylation, and diastereoselective reduction showcased here are broadly applicable. Researchers are encouraged to explore the reactivity of this and other furanone derivatives, as they hold significant potential for the discovery and development of new therapeutic agents and other valuable bioactive compounds. The continued development of novel synthetic methods involving these scaffolds will undoubtedly lead to more efficient and elegant syntheses of complex natural products.

Application Note & Protocol: High-Purity Isolation of 2,2-Dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purity for 2,2-Dimethyl-3(2H)-furanone

This compound is a heterocyclic compound belonging to the furanone class. As a β-oxo enol ether, it serves as a versatile building block in organic synthesis, notably in photoannelation reactions to form cyclohexenones and in conjugate additions.[1] The purity of this reagent is paramount; trace impurities can lead to unpredictable reaction outcomes, reduced yields, and complications in downstream applications. This document provides a comprehensive guide to achieving high purity of this compound, grounded in fundamental chemical principles and validated laboratory practices. We will detail the primary recommended method, vacuum fractional distillation, and an alternative chromatographic approach, explaining the scientific rationale behind each procedural step.

Compound Characteristics & Safety Mandates

A thorough understanding of the compound's properties is critical for designing a safe and effective purification strategy.

Physicochemical Data

All researchers must be familiar with the physical constants and safety data associated with this compound before commencing any work. The key properties are summarized below.

PropertyValueSource
CAS Number 35298-48-7[2]
Molecular Formula C₆H₈O₂[2]
Molecular Weight 112.13 g/mol [2]
Appearance Colorless Liquid
Boiling Point 46-47 °C at 18 mmHg
Density 1.027 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.455
Flash Point 52 °C (125.6 °F) - Closed Cup
Storage Conditions 2-8°C, under inert gas
Critical Safety Precautions

This compound is a flammable liquid and requires careful handling to mitigate risks.

  • Engineering Controls: All handling and purification procedures must be conducted within a certified chemical fume hood to ensure adequate ventilation.[3]

  • Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-resistant lab coat.

  • Fire Safety: Keep the compound away from heat, sparks, open flames, and hot surfaces. Ensure a Class B fire extinguisher (dry chemical or CO₂) is readily accessible.

  • Static Discharge: Take precautionary measures against static discharge, especially during solvent transfers.

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous chemical waste.

Purification Strategy: Selecting the Optimal Method

The selection of a purification method is dictated by the nature of the compound and the impurities present. For this compound, a liquid at room temperature, two primary methods are considered:

  • Vacuum Fractional Distillation: This is the method of choice for purifying moderate to large quantities of the compound. The compound's relatively low boiling point under reduced pressure makes it an ideal candidate for distillation. Applying a vacuum is crucial as it lowers the boiling point, preventing potential thermal degradation that could occur at atmospheric pressure. Fractional distillation, which incorporates a fractionating column, provides superior separation from impurities with boiling points close to that of the target compound, a significant advantage over simple distillation.[4][5]

  • Flash Column Chromatography: This technique is best suited for small-scale purifications or for removing non-volatile or highly polar impurities that are not effectively separated by distillation. While effective, it is more labor-intensive and requires larger volumes of solvents. Care must be taken as some ketones can be sensitive to decomposition on silica gel, the most common stationary phase.[6]

Detailed Protocol: Vacuum Fractional Distillation

This protocol provides a step-by-step procedure for the high-purity isolation of this compound.

Principle of Operation

Vacuum fractional distillation separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure above the liquid, the boiling points of all components are lowered. As the mixture is heated, the vapor produced is enriched in the more volatile components. This vapor rises through a fractionating column, which provides a large surface area (through glass packing or indentations) for repeated condensation and vaporization cycles.[4] Each cycle further enriches the vapor in the most volatile component, which eventually passes into the condenser, liquefies, and is collected as the purified distillate.[5][7]

Experimental Workflow Diagram

G cluster_setup Distillation Apparatus Setup cluster_utilities Ancillary Systems flask 1. Distilling Flask: - Crude this compound - Boiling chips/stir bar column 2. Fractionating Column (e.g., Vigreux) flask->column Vapor Rises head 3. Distillation Head with Thermometer column->head Enriched Vapor condenser 4. Condenser (Water In/Out) head->condenser To Condensation adapter 5. Vacuum Adapter condenser->adapter Liquid Distillate receiver 6. Receiving Flask(s) (in ice bath) adapter->receiver Collection heat Heating Mantle heat->flask Heat Input vacuum Vacuum Pump + Cold Trap vacuum->adapter Reduces System Pressure chiller Chilled Water Source chiller->condenser Cooling

Caption: Workflow for vacuum fractional distillation setup.

Step-by-Step Protocol
  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the diagram above in a fume hood. Use a round-bottom flask of an appropriate size (ideally, half-full with the crude material).

    • Add boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling.

    • Place a Vigreux or other suitable fractionating column on top of the flask. For optimal separation, insulate the column and distillation head with glass wool or aluminum foil.

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4]

    • Connect the condenser to a chilled water source, ensuring water flows in at the bottom and out at the top.

    • Connect the vacuum adapter to a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). This trap is essential to prevent volatile organic compounds from contaminating the pump oil.

    • Arrange a series of receiving flasks to collect different fractions. It is advisable to use a "cow" or "pig" type adapter to allow for switching receiving flasks without breaking the vacuum.

  • Execution of Distillation:

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Turn on the condenser cooling water and start the magnetic stirrer (if used).

    • Slowly and carefully apply the vacuum. The pressure should drop to approximately 18 mmHg to target the literature boiling point.

    • Once the desired pressure is stable, begin gently heating the distilling flask using a heating mantle.

    • Observe as the liquid begins to boil and a ring of condensate slowly rises up the fractionating column.[4] The heating rate should be controlled to maintain a slow, steady distillation rate (approx. 1-2 drops per second).

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect the first few milliliters of distillate separately. This fraction will contain any highly volatile impurities with a lower boiling point than the target compound.

    • Fraction 2 (Main Fraction): Once the vapor temperature stabilizes at the expected boiling point (46-47 °C at 18 mmHg), switch to a clean, pre-weighed receiving flask. Collect the distillate as long as the temperature remains constant.

    • Fraction 3 (Tailing): If the temperature begins to rise or drop significantly, or if the distillation rate slows dramatically, switch to a third receiving flask. This fraction may contain less volatile impurities.

  • Shutdown and Storage:

    • Once the main fraction is collected, turn off the heating mantle and allow the system to cool completely.

    • Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum pump.

    • Transfer the purified main fraction to a clean, amber glass bottle. Purge with an inert gas (e.g., argon or nitrogen) before sealing.

    • Store the purified product at 2-8°C as recommended.

Alternative Protocol: Silica Gel Flash Chromatography

This method is useful for removing polar impurities.

  • Solvent System Selection:

    • Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a system where the this compound has an Rf value of approximately 0.3-0.4.

    • Based on common practice for moderately polar ketones, a mixture of hexanes and ethyl acetate (e.g., 9:1 to 4:1 v/v) is a good starting point.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into a glass chromatography column, allowing the silica to settle into a uniform, compact bed without air bubbles.

  • Sample Loading and Elution:

    • Dissolve the crude furanone in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica bed.

    • Begin eluting the column with the solvent mixture, collecting fractions in test tubes or flasks.

    • Monitor the elution process using TLC to identify the fractions containing the pure product.

  • Product Recovery:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil under high vacuum to remove any residual solvent.

    • Store the final product as described previously.

Verification of Purity

The purity of the final product should be assessed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any remaining volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and detect any structural impurities.

  • Refractive Index Measurement: A quick check to compare the experimental value with the literature value.

By following these detailed protocols and safety mandates, researchers can consistently obtain high-purity this compound, ensuring the integrity and success of their scientific endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Products in 2,2-Dimethyl-3(2H)-furanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3(2H)-furanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we address common challenges and frequently asked questions regarding the formation of side products during its synthesis, providing in-depth, experience-based insights to help you optimize your reaction outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable building block in organic synthesis. However, its preparation can be accompanied by the formation of various impurities that complicate purification and reduce yields. Understanding the origins of these side products is crucial for developing robust and efficient synthetic protocols. This guide will focus on troubleshooting the common issues encountered during the synthesis, primarily focusing on the acid-catalyzed cyclization of γ-keto acid precursors and routes involving α-halo ketones.

Frequently Asked Questions & Troubleshooting Guides

I. Issues Related to Acid-Catalyzed Cyclization of γ-Keto Precursors

A prevalent and logical synthetic route to this compound involves the intramolecular cyclization of a suitable precursor, such as 2,2-dimethyl-4-oxobutanoic acid or its ester derivatives. While seemingly straightforward, this reaction is often not perfectly selective.

Question 1: I'm attempting an acid-catalyzed cyclization of ethyl 2,2-dimethyl-4-oxobutanoate, but I'm observing a significant amount of a higher boiling point byproduct. What could this be?

Answer: This is a classic issue rooted in the intermolecular side reactions that can compete with the desired intramolecular cyclization.

  • Causality: Under acidic conditions, especially at elevated temperatures, your γ-keto ester can undergo intermolecular condensation reactions. The most likely byproduct is a dimer or oligomer. The enol form of one molecule can act as a nucleophile and attack the protonated carbonyl of another molecule, leading to a complex mixture of self-condensation products.

  • Troubleshooting Protocol:

    • Dilution is Key: A fundamental principle to favor intramolecular reactions over intermolecular ones is to work at high dilution. By decreasing the concentration of your starting material, you reduce the probability of two molecules encountering each other.

    • Controlled Temperature: Run your reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures provide the activation energy for undesired side reactions.

    • Choice of Acid Catalyst: A milder Brønsted acid or a Lewis acid might offer better selectivity. For instance, switching from concentrated sulfuric acid to a milder acid like methanesulfonic acid (MsOH) could be beneficial.[1]

    • Gradual Addition: Instead of adding the entire amount of your starting material at once, consider a slow, syringe-pump addition to a heated solution of the acid catalyst. This maintains a low instantaneous concentration of the reactant.

Question 2: My NMR spectrum shows the presence of an unsaturated byproduct. What is the likely structure and how can I avoid it?

Answer: The formation of an unsaturated side product points towards an over-dehydration or rearrangement reaction.

  • Plausible Side Product: A likely candidate is an isomer with an exocyclic double bond or a rearranged furan derivative. Under harsh acidic conditions, the initially formed this compound can undergo further reactions.

  • Preventative Measures:

    • Reaction Time: Carefully monitor your reaction progress using techniques like TLC or GC-MS. Prolonged exposure to acidic conditions can promote the formation of these more stable, but undesired, unsaturated byproducts.

    • Weaker Acid: As mentioned previously, a less aggressive acid catalyst can often prevent over-reaction.

    • Azeotropic Removal of Water: If your cyclization involves the elimination of water, using a Dean-Stark apparatus to remove water as it is formed can drive the reaction to completion under milder conditions and reduce the reaction time.

II. Challenges in Syntheses Involving α-Halo Ketone Precursors

Syntheses starting from α-halo ketones are versatile but can be prone to a variety of side reactions, including rearrangements and eliminations.[2][3][4] A potential route to this compound could involve a Favorskii-type rearrangement of a suitably substituted α-halo ketone.[5][6][7][8]

Question 3: I'm using a base to promote the cyclization of an α-halo ketone precursor, but I'm getting a mixture of products, including what appears to be a carboxylic acid. What is happening?

Answer: This observation strongly suggests that a Favorskii rearrangement is occurring as a competing reaction pathway.

  • Mechanistic Insight: The Favorskii rearrangement of an α-halo ketone in the presence of a base like hydroxide leads to the formation of a rearranged carboxylic acid.[5] If you are using an alkoxide base, you would expect to see a rearranged ester.

    • Visualizing the Favorskii Rearrangement:

      Favorskii_Rearrangement start α-Halo Ketone enolate Enolate Intermediate start->enolate Base cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack (e.g., OH-) cyclopropanone->attack rearranged Rearranged Carboxylate attack->rearranged Ring Opening product Carboxylic Acid (Side Product) rearranged->product Protonation

      Caption: Favorskii rearrangement leading to a carboxylic acid side product.

  • Troubleshooting Strategy:

    • Choice of Base: The choice of base is critical. If your desired reaction is a simple intramolecular substitution to form the furanone ring, a non-nucleophilic, sterically hindered base might be more effective in deprotonating the desired position without promoting the rearrangement.

    • Reaction Temperature: The Favorskii rearrangement can be sensitive to temperature. Running the reaction at lower temperatures may favor your desired cyclization pathway.

    • Substrate Design: If possible, consider modifying your substrate to disfavor the enolate formation that initiates the Favorskii rearrangement.

Question 4: I'm observing the formation of an α,β-unsaturated ketone in my reaction mixture. What is the cause?

Answer: The presence of an α,β-unsaturated ketone is a strong indicator of an elimination reaction.

  • Elimination Pathway: α-halo ketones can undergo elimination of HX (where X is the halogen) in the presence of a base to form an α,β-unsaturated carbonyl compound.[5] This is especially prevalent if the α'-position has acidic protons.

  • Mitigation Strategies:

    • Base Selection: A less basic, more nucleophilic reagent might favor substitution over elimination.

    • Temperature Control: Lower reaction temperatures generally disfavor elimination reactions.

    • Solvent Effects: The choice of solvent can influence the ratio of substitution to elimination. Aprotic polar solvents can sometimes favor substitution.

Data Summary and Purification Guidance

Potential Side Product Originating Reaction Type Likely Cause Key Identification Feature Recommended Purification
Oligomers/Polymers Acid-catalyzed cyclizationHigh concentration, high temperatureHigher boiling point, broad NMR signalsDistillation (if thermally stable), Column Chromatography
Unsaturated Isomers Acid-catalyzed cyclizationProlonged reaction time, harsh acidDifferent chemical shifts in 1H NMR (alkene region)Column Chromatography
Rearranged Carboxylic Acid/Ester Favorskii RearrangementUse of nucleophilic bases (e.g., NaOH, NaOMe)Presence of a carboxylic acid or ester functionalityAcid-base extraction, Column Chromatography
α,β-Unsaturated Ketone Elimination of HXStrong, non-nucleophilic basesSignals in the alkene region of the 1H NMR spectrumColumn Chromatography

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a compatible solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to separate the components based on their polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure this compound.

Protocol 2: Acid-Base Extraction to Remove Carboxylic Acid Impurities
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid side product will be deprotonated and move into the aqueous layer.

  • Separation: Separate the organic layer from the aqueous layer.

  • Repeat: Repeat the base wash to ensure complete removal of the acidic impurity.

  • Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then remove the solvent under reduced pressure.

Visualizing Reaction Pathways and Side Product Formation

Synthesis_Pathways cluster_route1 Route 1: Acid-Catalyzed Cyclization cluster_route2 Route 2: From α-Halo Ketone gamma_keto γ-Keto Ester desired_product1 This compound gamma_keto->desired_product1 Intramolecular Cyclization (H+) dimer Dimer/Oligomer (Side Product) gamma_keto->dimer Intermolecular Condensation unsaturated Unsaturated Isomer (Side Product) desired_product1->unsaturated Over-dehydration (Harsh H+) alpha_halo α-Halo Ketone Precursor desired_product2 This compound alpha_halo->desired_product2 Intramolecular Cyclization (Base) favorskii_acid Favorskii Acid (Side Product) alpha_halo->favorskii_acid Favorskii Rearrangement elimination_product α,β-Unsaturated Ketone (Side Product) alpha_halo->elimination_product Elimination (Base)

Caption: Competing reaction pathways in the synthesis of this compound.

References

Technical Support Center: Synthesis and Stabilization of 3(2H)-Furanones

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3(2H)-furanones. This molecular scaffold is a cornerstone in numerous biologically active natural products and pharmaceutical agents, making its efficient and selective synthesis a critical task for researchers in organic chemistry and drug development.[1][2] A recurring challenge in this field is the unintended isomerization of the furanone core, either during the primary reaction, workup, or purification.

This guide is designed to provide you with not just protocols, but the underlying chemical principles to diagnose, troubleshoot, and proactively prevent these isomerization events. By understanding the causality behind these side reactions, you can develop robust, self-validating synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Isomerization

This section addresses the most common foundational questions regarding the stability and isomerization of 3(2H)-furanones.

Q1: What exactly is 3(2H)-furanone isomerization, and why is it a significant problem?

A: Isomerization in this context refers to any process that converts the desired 3(2H)-furanone into a structurally different isomer. This can manifest in several ways:

  • Regioisomerism: During the ring-forming reaction, precursors can cyclize in different ways to produce furan rings with different substitution patterns. A classic example occurs in the Feist-Bénary synthesis, where an intermediate can undergo a competing Paal-Knorr type cyclization to yield an unwanted furan isomer.[3][4]

  • Tautomerization: This involves the migration of a proton and the shifting of a double bond. For instance, there can be interconversion between different furanone backbones, such as the thermodynamically more stable 2(5H)-furanones and their 2(3H)-furanone tautomers.[5]

  • Double Bond Migration: A common issue is the migration of the endocyclic double bond to an exocyclic position, particularly when catalyzed by a base. This is a key step in some planned syntheses but an unwanted side reaction in others.[2][6]

The formation of these isomers is a significant problem as it lowers the yield of the desired product, complicates purification, and can lead to final compounds with diminished or altered biological activity.

Q2: What are the primary chemical drivers of isomerization during synthesis?

A: The isomerization of 3(2H)-furanones is not spontaneous; it is almost always catalyzed by reaction conditions. The primary drivers are:

  • Acid Catalysis: Protic and Lewis acids are frequently used to catalyze cyclization reactions, such as in the Paal-Knorr synthesis.[7][8] However, prolonged exposure to strong acids can promote side reactions, including ring-opening, polymerization (leading to tar), or isomerization of substituents on the furanone ring.[4][9]

  • Base Catalysis: Bases are essential for deprotonation in syntheses like the Feist-Bénary reaction.[10][11] However, strong or excess base can catalyze the migration of double bonds or lead to hydrolysis of sensitive functional groups like esters.[4][6] Milder bases such as pyridine or triethylamine are often preferred to minimize these side reactions.[4]

  • Thermal Stress: High temperatures can provide the activation energy needed for isomerization or decomposition. While significant decomposition often requires very high heat, subtle interconversions between tautomers can occur at more moderate temperatures (130-160°C), potentially impacting product profiles.[5][12]

Q3: What are the most effective analytical techniques for detecting and quantifying isomerization?

A: A multi-pronged analytical approach is recommended for robustly identifying and quantifying isomers:

  • Thin-Layer Chromatography (TLC): Often the first indication of a problem. The presence of multiple spots with similar properties may suggest isomerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools. Isomers will present distinct sets of signals. For example, the chemical shifts of protons adjacent to the carbonyl group or on the double bond are highly sensitive to the isomeric form.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for separating and identifying volatile isomers. The mass spectra of isomers are often identical, but their different retention times on the GC column allow for their separation and quantification.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile or thermally sensitive compounds. As with GC, isomers will typically have different retention times, allowing for quantification.[13]

Section 2: Troubleshooting Guide for Common Synthetic Methods

This section provides targeted advice for specific issues encountered during common 3(2H)-furanone syntheses.

Focus Area 1: The Feist-Bénary Synthesis

The Feist-Bénary synthesis is a powerful method involving the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[10][14]

Q: My Feist-Bénary reaction is yielding a mixture of furan regioisomers, not the single product I expected. How can I improve the regioselectivity?

A: This is a classic problem rooted in the reaction mechanism. The base-catalyzed condensation forms a tricarbonyl intermediate. This intermediate is designed to cyclize via nucleophilic attack to displace the halide, but it can also undergo a competing acid-catalyzed (Paal-Knorr type) dehydration if acidic conditions are inadvertently generated, leading to the wrong isomer.[3][4]

Causality & Solution Workflow:

  • The Role of the Base: The choice of base is critical. Strong, hard bases like sodium hydroxide can promote a variety of side reactions.[4] The goal is to facilitate the initial condensation without promoting unwanted secondary pathways.

  • Strategic Solution: Switch to a milder, non-nucleophilic organic base. Pyridine or triethylamine are excellent choices as they are sufficient to deprotonate the β-dicarbonyl compound but are less likely to cause hydrolysis or other side reactions.[4][10]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This disfavors higher-activation energy side pathways.

Troubleshooting Protocol: Enhancing Regioselectivity

  • Reagent Setup: Dissolve the β-dicarbonyl compound (1.0 eq) and the α-halo ketone (1.0 eq) in a suitable solvent (e.g., ethanol, THF).

  • Base Addition: Add a mild base like pyridine (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC. Aim to stop the reaction as soon as the starting materials are consumed to prevent prolonged exposure of the product to the reaction conditions.

  • Workup: Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product into an organic solvent. Avoid strong acid washes.

Parameter Problematic Condition Recommended Solution Rationale
Base Sodium Hydroxide (NaOH)Pyridine, TriethylamineMilder bases reduce the risk of hydrolysis and competing side reactions.[4][10]
Temperature RefluxRoom Temperature to 50°CLower temperatures increase the selectivity for the desired kinetic product.
Workup Strong Acid Wash (e.g., 1M HCl)Mild Acid Quench (e.g., sat. NH₄Cl)Prevents acid-catalyzed isomerization of the final product during extraction.
Focus Area 2: Acid-Catalyzed Cyclizations (e.g., Paal-Knorr)

The Paal-Knorr synthesis and related methods use acid to catalyze the cyclization and dehydration of a 1,4-dicarbonyl precursor to form the furan ring.[8][15]

Q: My acid-catalyzed cyclization is producing a low yield of a dark, tarry substance instead of my clean 3(2H)-furanone. What is causing this degradation?

A: Furan rings, especially those with electron-donating groups, can be sensitive to strong protic acids.[9] The combination of strong acid and heat can lead to protonation of the furan ring itself, triggering ring-opening and subsequent polymerization—the "tar" you are observing.[4] The key is to use conditions that are just acidic enough to promote the desired dehydration without destroying the product.

Causality & Solution Workflow:

  • Catalyst Choice: Strong mineral acids (H₂SO₄, HCl) are often too harsh.[7] A milder acid or a Lewis acid can catalyze the reaction effectively with less degradation.

  • Water Removal: The cyclization is a dehydration reaction. Efficiently removing the water byproduct drives the equilibrium toward the product, allowing the use of milder conditions.[4]

Troubleshooting Protocol: Mild Acid-Catalyzed Cyclization

  • Reagent Setup: Dissolve the 1,4-dicarbonyl precursor (1.0 eq) in an anhydrous, non-polar solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of a milder acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq).

  • Water Removal: Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove water as it forms.

  • Reaction Monitoring: Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction, wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst, and then purify.

Section 3: Proactive Strategies & Advanced Methods

Avoiding isomerization is often about choosing the right synthetic strategy from the outset. Modern organic synthesis offers several mild and highly selective methods.

Q: I am planning a synthesis of a complex 3(2H)-furanone with sensitive functional groups. Which modern methods are inherently less prone to isomerization?

A: For sensitive substrates, it is best to avoid harsh conditions altogether. Several modern catalytic methods operate under neutral or near-neutral conditions at room temperature, dramatically reducing the risk of isomerization.

  • Transition-Metal-Catalyzed Cyclizations: Gold, palladium, and copper catalysts are particularly effective at promoting the cyclization of precursors like γ-hydroxyalkynones or allenic hydroxyketones under very mild conditions.[2][16] These reactions often proceed with high chemo- and regioselectivity.

  • Base-Induced Intramolecular Cyclization: Certain substrates, such as (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, can be cyclized to 2-unsubstituted 5-aryl-3(2H)-furanones in minutes at room temperature using a base.[1][16]

  • Cycloisomerization in Water: A particularly green and mild method involves the cycloisomerization of allenic hydroxyketones using aqueous NaOH at room temperature, which avoids expensive and toxic metal catalysts.[2][6][17]

Method Comparison for Isomerization Risk

Synthetic Method Typical Conditions Isomerization Risk Key Advantage
Feist-Bénary Base (Pyridine, Et₃N)Moderate (Regioisomers)Convergent, builds complexity quickly.[10]
Paal-Knorr Acid (p-TsOH, H₂SO₄)High (Degradation, side reactions)Uses readily available 1,4-dicarbonyls.[8]
Au-Catalyzed Cyclization Au(I) or Au(III) saltLowExtremely mild, high functional group tolerance.[2][16]
Aqueous Cycloisomerization Aqueous NaOH, RTLowOperationally simple, metal-free, and environmentally friendly.[2][6]

Section 4: Visualization of Key Processes

To better understand the challenges, the following diagrams illustrate the primary isomerization pathways and a logical workflow for troubleshooting.

IsomerizationPathways main Target 3(2H)-Furanone regio Regioisomer (e.g., 2,4- vs 2,5-substituted) main->regio Incorrect Cyclization (Feist-Bénary Issue) exo Exocyclic Isomer main->exo Base-Catalyzed Double Bond Migration taut 2(5H)-Furanone Tautomer main->taut Thermal/Equilibration

Caption: Common isomerization pathways for 3(2H)-furanones.

TroubleshootingWorkflow start Isomer Detected? q_where When was it detected? start->q_where in_situ During Reaction (Crude Mixture) q_where->in_situ In-situ post_purify After Purification q_where->post_purify Post-workup sol_reaction 1. Lower Temperature 2. Use Milder Catalyst (Acid/Base) 3. Reduce Reaction Time in_situ->sol_reaction sol_purify 1. Neutralize Silica Gel 2. Use Alternative Stationary Phase (Alumina, C18) 3. Avoid Chlorinated Solvents post_purify->sol_purify

Caption: A logical workflow for troubleshooting isomer formation.

References

Technical Support Center: Navigating the Instability of 2,2-Dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2,2-Dimethyl-3(2H)-furanone. This furanone derivative, while valuable, is known for its challenging instability during routine experimental workup and purification. This guide is structured to provide direct, actionable answers to common problems, grounded in chemical principles and validated by field experience. Our goal is to help you minimize product loss and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant product loss after my aqueous workup. What's causing this degradation?

A1: The primary culprit is likely pH-induced degradation. Furanone rings, particularly the 3(2H)-furanone scaffold, can be highly sensitive to both acidic and basic conditions. The presence of the ketone and the ether linkage within the five-membered ring makes it susceptible to hydrolysis and ring-opening reactions.

  • Under Acidic Conditions: The ether oxygen can be protonated, activating the ring towards nucleophilic attack by water, leading to a ring-opened hydroxy acid intermediate which may undergo further reactions.

  • Under Basic Conditions: The α-protons to the carbonyl group can be abstracted, leading to enolate formation. While this is a standard equilibrium, prolonged exposure or strong basic conditions can promote aldol-type condensations, polymerization, or other decomposition pathways. Studies on related furanones, such as 4-hydroxy-3(2H)-furanones, have shown they are unstable across a wide range of pH values, with optimal stability often found in a mildly acidic range (pH 4-5)[1].

Troubleshooting Protocol: Implementing a Buffered Workup

To mitigate pH-driven degradation, avoid using strong acids or bases (e.g., 1M HCl, 1M NaOH) for neutralization or extraction. Instead, employ a buffered system.

Step-by-Step Buffered Aqueous Wash:

  • Reaction Quenching: If your reaction is run under strongly acidic or basic conditions, neutralize it carefully at low temperature (0 °C) to a pH between 6 and 7 before extraction. Use milder reagents like solid NaHCO₃ for acids or saturated NH₄Cl solution for bases.

  • Extraction: Extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Buffered Wash: Instead of washing the organic layer with deionized water or standard brine, wash with a pH 4-5 acetate buffer.[1] This helps to remove water-soluble impurities while maintaining the furanone in its most stable pH environment.[1]

  • Minimize Contact Time: Perform all aqueous washes swiftly to reduce the time your compound is in a biphasic system where degradation can occur at the interface.

  • Maintain Low Temperature: Conduct the entire workup procedure in an ice bath to slow the kinetics of any potential degradation reactions.[1]

Q2: My yield drops dramatically after silica gel column chromatography. Is the compound decomposing on the column?

A2: Yes, this is a very common issue. Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as a catalyst for the degradation of acid-sensitive compounds like this compound. [1] The large surface area and prolonged contact time during chromatography exacerbate this problem, leading to streaking on TLC plates, low recovery, and the appearance of new impurity spots. Some researchers have noted significant product loss when attempting to purify furanone derivatives on silica.[2]

Visualizing the Purification Challenge

cluster_workflow Purification Workflow & Instability Points Crude_Product Crude Product Mixture Silica_Column Standard Silica Gel Chromatography Crude_Product->Silica_Column Loading Solvent_Removal Solvent Removal (Rotary Evaporation) Silica_Column->Solvent_Removal Elution of Fractions Degradation_Products Degradation Products Silica_Column->Degradation_Products Acid-Catalyzed Degradation Pure_Product Pure Product Solvent_Removal->Pure_Product Solvent_Removal->Degradation_Products Thermal Degradation

Caption: Key instability points during a standard purification workflow.

Troubleshooting & Alternative Purification Strategies

MethodDescriptionAdvantagesDisadvantages
Deactivated Silica Gel Silica gel is washed with a solvent containing a small amount of a base (e.g., 1-2% triethylamine in the eluent) to neutralize acidic sites.Reduces acid-catalyzed degradation.[1] Can use existing chromatography setups.May not be suitable if the product is base-sensitive. Requires careful preparation.
Alternative Stationary Phases Use less acidic supports like Florisil® or neutral/basic alumina.Provides a non-acidic environment, preventing degradation.May have different selectivity than silica, requiring method re-development. Compatibility must be tested.[1]
Reverse-Phase HPLC Purification using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water).Excellent for a wide range of furanones.[3] Avoids acidic stationary phase issues. Highly scalable.[4]Requires specialized equipment. Fractions are aqueous and require subsequent extraction.
Preparative TLC If only small quantities are needed, preparative TLC on deactivated plates can be a rapid purification method.Fast for small scale. Limits contact time with the stationary phase.Not suitable for large quantities. Resolution may be lower than column chromatography.

Protocol: Deactivating Silica Gel

  • Prepare your chosen eluent (e.g., Hexane/Ethyl Acetate).

  • Add 1-2% triethylamine (Et₃N) by volume to the eluent mixture.

  • Prepare the silica slurry and pack your column using this modified eluent.

  • Run the column as usual. The triethylamine will neutralize the acidic sites on the silica surface, allowing your sensitive furanone to pass through without degradation.

Q3: I suspect my product is degrading during solvent removal on the rotary evaporator. Is this compound thermally unstable?

A3: Yes, thermal instability is a significant concern for many furanones. While specific data for the 2,2-dimethyl derivative is sparse, related furanones are known to undergo thermal degradation.[5][6][7] Heating can promote various reactions, including isomerization, polymerization, or fragmentation into smaller volatile molecules.[6][7] The combination of heat and any residual acidic or basic impurities from the workup can accelerate decomposition.

Troubleshooting Protocol: Gentle Solvent Removal

  • Ensure Neutrality: Before concentrating, ensure your combined organic fractions are neutral. If you used an acidic or basic workup, a final wash with a pH 7 buffer or water can help remove residual catalysts.

  • Thorough Drying: Dry the organic solution thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Water can participate in hydrolysis at elevated temperatures.

  • Low Water Bath Temperature: Keep the rotary evaporator water bath temperature as low as reasonably possible, ideally below 30-35 °C.

  • Efficient Vacuum: Use a good vacuum source to lower the boiling point of your solvent, allowing for evaporation at a lower temperature.

  • Do Not Evaporate to Dryness: Remove the flask from the rotary evaporator while a small amount of solvent is still present. This prevents the formation of a thin, overheated film of your product on the glass. The remaining solvent can be removed under high vacuum at room temperature or below.

Q4: What are the best practices for the long-term storage of this compound?

A4: Given its sensitivity, proper storage is crucial to maintain purity over time. The compound is known to be unstable in solution, so freshly prepared solutions are recommended for analytical purposes.[8]

Recommended Storage Conditions:

  • Temperature: Store neat material at low temperatures, preferably in a freezer (-20 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil. Photochemical transformations are a known reaction pathway for some furanones.[5]

  • Purity: Ensure the material is as pure as possible before storage. Residual acidic or basic impurities can catalyze degradation even at low temperatures.

Decision Tree for Troubleshooting Furanone Purification

start_node start_node decision_node decision_node solution_node solution_node problem_node problem_node start Low Yield After Purification check_tlc Analyze TLC Plate start->check_tlc streaking Streaking or Baseline Spot? check_tlc->streaking Yes new_spots New Spots Appear? check_tlc->new_spots No acid_silica Problem: Acid-Catalyzed Degradation on Silica streaking->acid_silica clean_profile Clean TLC Profile, Just Low Recovery new_spots->clean_profile No new_spots->acid_silica thermal_degradation Problem: Thermal Degradation During Solvent Removal clean_profile->thermal_degradation deactivate_silica Solution: Use Deactivated Silica (add 1% Et3N to eluent) acid_silica->deactivate_silica Option 1 alt_phase Solution: Use Alternative Phase (Alumina, Florisil) acid_silica->alt_phase Option 2 rp_hplc Solution: Use Reverse-Phase HPLC acid_silica->rp_hplc Option 3 low_temp_rotovap Solution: Use Low Temp (≤30°C) & Good Vacuum thermal_degradation->low_temp_rotovap

Caption: A troubleshooting decision tree for purifying this compound.

References

Optimizing reaction conditions for 2,2-Dimethyl-3(2H)-furanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2,2-Dimethyl-3(2H)-furanone (CAS 35298-48-7). This resource is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow, improve yield, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

Answer: The synthesis of 2,2-disubstituted-3(2H)-furanones, including the dimethyl variant, typically relies on the intramolecular cyclization of a suitable linear precursor. While multiple strategies exist for the broader class of 3(2H)-furanones, a key approach for the 2,2-dimethyl structure involves the oxidative cyclization of a β,γ-unsaturated carboxylic acid.[1]

A plausible and effective route starts from 3,3-dimethyl-4-pentenoic acid. This precursor, which contains the required carbon skeleton and a terminal double bond, can be induced to cyclize. The gem-dimethyl group at the α-position (relative to the carboxylic acid) is crucial as it directs the cyclization to form the desired this compound rather than the isomeric furan-2(5H)-one.[1] This method is advantageous as it builds the core heterocyclic structure in a single, efficient step.

Q2: What is the underlying mechanism of the oxidative cyclization route?

Answer: The mechanism involves the activation of the carboxylic acid and the double bond by a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA) in the presence of a strong acid source like trifluoromethanesulfonic acid (TfOH) or its silyl ester (TMSOTf).

  • Activation: The hypervalent iodine reagent, PhI(OTf)₂, is generated in situ and activates the double bond, making it highly electrophilic.

  • Intramolecular Attack: The carboxylic acid's oxygen atom acts as an intramolecular nucleophile, attacking the activated double bond. This cyclization is regioselective, forming the five-membered furanone ring.

  • Intermediate Formation: This attack leads to the formation of a cyclic iodonium intermediate.

  • Elimination: The process concludes with the elimination of iodobenzene and trifluoromethanesulfonic acid, yielding the stable this compound product.[1]

Q3: How critical is temperature control in this synthesis?

Answer: Temperature control is paramount for several reasons:

  • Selectivity: Many cyclization reactions are reversible or can lead to isomeric byproducts. Lower temperatures often favor the kinetically controlled product, which may be the desired 3(2H)-isomer over the more thermodynamically stable 2(5H)-isomer that can form via rearrangement, especially under harsh conditions.[2]

  • Side Reactions: Higher temperatures can promote side reactions such as polymerization of the unsaturated precursor or decomposition of the hypervalent iodine reagent, leading to reduced yields and complex product mixtures.

  • Reagent Stability: The in situ generated active reagent, PhI(OTf)₂, is highly reactive and can be sensitive to heat. Maintaining the recommended temperature ensures its efficacy throughout the reaction. For many hypervalent iodine-mediated reactions, temperatures from 0 °C to room temperature are optimal.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I've followed the protocol, but my reaction yield is consistently below 20%, or I'm recovering only starting material. What are the potential causes and solutions?

A: Low yields can be attributed to several factors, from reagent quality to subtle deviations in the reaction conditions. Here is a systematic approach to troubleshooting this issue.

Potential Causes & Step-by-Step Solutions:
  • Poor Quality of Starting Material (3,3-dimethyl-4-pentenoic acid):

    • The "Why": The presence of impurities, especially residual water or other nucleophiles, can consume the highly reactive hypervalent iodine reagent, preventing the desired reaction from occurring.

    • Solution:

      • Verify the purity of your starting material using ¹H NMR and/or GC-MS.

      • If necessary, purify the carboxylic acid by distillation under reduced pressure or flash chromatography.

      • Ensure the starting material is thoroughly dried before use, for example, by dissolving it in an anhydrous solvent and removing the solvent under vacuum.

  • Ineffective Hypervalent Iodine Reagent:

    • The "Why": The PhI(OAc)₂ may have degraded upon storage, or the in situ generation of the more reactive PhI(OTf)₂ might be inefficient. Moisture is particularly detrimental.

    • Solution:

      • Use a fresh bottle of PhI(OAc)₂ or test its activity on a small scale with a reliable substrate.

      • Ensure that Me₃SiOTf (or TfOH) is added under strictly anhydrous conditions (e.g., under an argon or nitrogen atmosphere).

      • Confirm that your reaction solvent (e.g., dichloromethane) is anhydrous.

  • Sub-optimal Reaction Temperature:

    • The "Why": The activation energy for the cyclization may not be reached if the temperature is too low, while higher temperatures can cause degradation as previously mentioned.

    • Solution: Screen a narrow range of temperatures. Start the reaction at 0 °C, and if no conversion is observed after a few hours (monitored by TLC or GC), allow it to slowly warm to room temperature.

Troubleshooting Workflow: Low Yield

LowYieldWorkflow start Low or No Yield Observed check_sm Step 1: Verify Starting Material Purity & Anhydrous State start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok purify_sm Action: Purify/Dry Starting Material sm_ok->purify_sm No check_reagents Step 2: Check Hypervalent Iodine Reagent Activity & Conditions sm_ok->check_reagents Yes purify_sm->check_sm reagents_ok Reagents Fresh & Anhydrous? check_reagents->reagents_ok replace_reagents Action: Use Fresh Reagents Under Inert Atmosphere reagents_ok->replace_reagents No check_temp Step 3: Evaluate Reaction Temperature reagents_ok->check_temp Yes replace_reagents->check_reagents temp_ok Temperature Optimized? check_temp->temp_ok fail Issue Persists: Consider Alternative Route check_temp->fail If optimization fails optimize_temp Action: Screen Temperatures (e.g., 0°C to RT) temp_ok->optimize_temp No success Yield Improved temp_ok->success Yes optimize_temp->check_temp

References

Technical Support Center: Synthesis of 2,2-Dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-3(2H)-furanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following sections provide in-depth, experience-driven answers to critical questions encountered during synthesis, supported by established scientific literature.

Section 1: Foundational Synthetic Strategy

Q1: What is the most common and direct synthetic route to this compound, and what is the underlying mechanism?

The most prevalent and straightforward approach to synthesizing this compound involves the intramolecular cyclization of an α-hydroxy ketone precursor, specifically 2-hydroxy-2-methyl-3-butanone . This method is favored for its atom economy and the relative accessibility of the starting material.

The reaction is typically acid-catalyzed. The mechanism proceeds via protonation of the ketone carbonyl, which activates it for nucleophilic attack by the tertiary hydroxyl group. A subsequent dehydration step yields the final furanone product. The efficiency of this cyclization is highly dependent on the reaction conditions, which must be carefully controlled to prevent side reactions.

cluster_cat cluster_h2o reactant reactant intermediate intermediate product product catalyst catalyst A 2-Hydroxy-2-methyl-3-butanone B {Protonated Ketone | Activated Intermediate} A->B  Protonation H_plus H+ C {Cyclized Hemiketal | Intramolecular Attack} B->C  5-endo-trig Cyclization D This compound C->D  Dehydration H2O H₂O C->H2O problem problem check check action action result result start Consistently Low Yield check_sm Verify Purity of Starting Material (2-hydroxy-2-methyl-3-butanone) start->check_sm sm_impure Impure? check_sm->sm_impure check_cond Review Reaction Conditions (Temp, Solvent, Catalyst) cond_subopt Sub-optimal? check_cond->cond_subopt check_workup Analyze Work-up & Purification (Extraction, Chromatography) workup_loss Significant Loss? check_workup->workup_loss sm_impure->check_cond No resynthesize Purify or Re-synthesize Starting Material sm_impure->resynthesize Yes resynthesize->check_cond cond_subopt->check_workup No optimize_cond Optimize Conditions (See Table 1) cond_subopt->optimize_cond Yes optimize_cond->check_workup refine_purify Refine Purification Protocol (Adjust pH, Solvent System) workup_loss->refine_purify Yes end Improved Yield workup_loss->end No refine_purify->end

Introduction: The Analytical Challenge of Polar Furanones

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust analytical support, this guide provides in-depth troubleshooting and practical solutions for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of polar furanones. Designed for researchers, analytical scientists, and professionals in drug development, this technical center moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.

Polar furanones are a critical class of compounds, often contributing significantly to the flavor and aroma profiles of foods and serving as important synthons in pharmaceutical development.[1] However, their analysis by GC-MS is fraught with challenges. Their inherent polarity, stemming from functional groups like hydroxyl (-OH) and carboxyl (-COOH), leads to low volatility and thermal instability.[2][3] This makes them prone to poor chromatographic peak shape, degradation in the hot GC inlet, and irreversible adsorption onto active sites within the analytical flow path, compromising quantification and identification.[4][5]

This guide provides a structured approach to overcoming these obstacles through carefully designed FAQs, a detailed troubleshooting manual, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are polar furanones so difficult to analyze directly with GC-MS?

A1: The primary difficulty lies in a mismatch between the molecular properties of polar furanones and the principles of gas chromatography. GC requires analytes to be volatile and thermally stable to travel through the column in the gas phase.[6][7] Polar furanones, due to functional groups like hydroxyls, have high boiling points and are prone to thermal degradation at the high temperatures used in the GC injector and column.[2] Furthermore, these polar groups can interact strongly with active sites (e.g., free silanols) in the GC inlet liner and column, leading to peak tailing, poor sensitivity, and even complete loss of the analyte.[4]

Q2: Is derivatization always necessary for analyzing polar furanones?

A2: While not universally mandatory for every furanone, derivatization is highly recommended for most polar variants, especially those containing hydroxyl or carboxyl groups.[2][3] Derivatization is a chemical process that converts these polar functional groups into less polar, more volatile, and more thermally stable moieties.[8][9][10] This single step can dramatically improve peak shape, increase sensitivity, and enhance chromatographic resolution, leading to more accurate and reproducible results.[2]

Q3: What is the most common derivatization technique for polar furanones?

A3: Silylation is the most widely used and effective derivatization technique for polar furanones.[8][11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) efficiently replace the active hydrogens on hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[10] This transformation significantly increases the volatility and thermal stability of the furanone, making it highly amenable to GC-MS analysis.[8]

Q4: How do I choose the right GC column for furanone analysis?

A4: Column selection depends on whether you are analyzing the furanones directly or after derivatization.

  • For derivatized (silylated) furanones: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is an excellent choice. These columns offer good resolution and thermal stability for the now less-polar TMS-derivatives.

  • For direct analysis of polar furanones: A more polar column, such as one with a polyethylene glycol (wax) stationary phase (e.g., DB-Wax), is required.[1] These columns can better manage the polarity of the underivatized analytes and reduce peak tailing, although challenges with thermal stability may persist.

Q5: What are "matrix effects" and how do they impact furanone analysis?

A5: Matrix effects occur when components of the sample matrix (everything except the analyte) interfere with the analysis, causing either signal enhancement or suppression.[12][13][14] In GC-MS, matrix-induced enhancement is common. Co-extracted matrix components can coat active sites in the GC inlet, preventing the analyte from adsorbing or degrading.[14] While this may sound beneficial, it leads to inaccurate quantification because the response of the analyte in the sample is different from its response in a clean solvent standard.[15] Strategies like using matrix-matched calibration or stable isotope-labeled internal standards are essential to compensate for these effects.[2][12]

Troubleshooting Guide: From Sample to Spectrum

This section addresses specific problems encountered during the GC-MS analysis of polar furanones.

Chromatography & Sensitivity Issues

Q: My peaks are tailing or showing significant fronting. What's the cause and how do I fix it?

A: Poor peak shape is a classic symptom of several underlying issues. Tailing is more common for polar analytes like furanones.

Potential Causes & Solutions:

  • Active Sites in the System: Free silanol groups in the injector liner, glass wool, or the front of the column can strongly interact with the polar furanone, causing tailing.

    • Solution: Use a deactivated inlet liner (sometimes called a "silanized" or "high-performance" liner). If using glass wool, ensure it is also deactivated. As a last resort, you can cut the first 10-15 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[4]

  • Column Polarity Mismatch: Injecting a polar analyte onto a non-polar column can lead to poor peak shape.[4]

    • Solution: If analyzing underivatized furanones, use a polar (e.g., wax) column. If your furanones are derivatized (e.g., silylated), a non-polar or mid-polarity column (e.g., 5% phenyl) is appropriate.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.[4]

    • Solution: Dilute your sample or increase the split ratio on your injector. Ensure your sample concentration is within the linear range of your calibration curve, typically around 1-10 ng on-column.[6]

Troubleshooting Workflow: Poor Peak Shape

Caption: A decision tree for troubleshooting poor peak shape.

Q: I have very low sensitivity, or my peaks are not showing up at all. Where should I start looking?

A: A complete loss of signal or drastically reduced sensitivity points to a more fundamental issue with the system or sample stability.

Potential Causes & Solutions:

  • System Leaks: Air leaking into the system can degrade the column's stationary phase and interfere with the MS detector.

    • Solution: Perform a leak check on your GC system, paying close attention to the injector septum, column fittings, and gas lines.[16]

  • Analyte Degradation: Polar furanones can degrade in a hot injector.

    • Solution: Optimize the injector temperature. Start with a lower temperature (e.g., 220 °C) and gradually increase it. A splitless injection at a lower initial oven temperature can also help by transferring the analyte to the column more quickly.[4] If degradation persists, derivatization is the most effective solution.[2]

  • Incomplete Derivatization: If you are derivatizing, an incomplete reaction will result in a low yield of the desired volatile analyte.

    • Solution: Review your derivatization protocol. Ensure reagents are fresh and not exposed to moisture.[17] Optimize reaction time and temperature. A catalyst, such as Trimethylchlorosilane (TMCS), can be added to BSTFA to improve the derivatization of hindered hydroxyl groups.

  • Improper Sample Preparation: The analyte may be lost during cleanup steps.

    • Solution: Validate your sample preparation method by spiking a blank matrix with a known amount of your furanone standard and calculating the recovery. If recovery is low, adjust your extraction solvents or SPE procedure.

Mass Spectrometry & Identification Issues

Q: My mass spectrum doesn't match the library, or the fragmentation pattern is unusual. What could be happening?

A: This issue is common when dealing with derivatized compounds or complex isomers.

Potential Causes & Solutions:

  • Derivatization Artifacts: The mass spectrum of a derivatized furanone will be different from its native form. The molecular ion will be higher by the mass of the added group(s) (e.g., +72 for each TMS group).

    • Solution: Search the library for the silylated version of your compound. If unavailable, you must interpret the spectrum manually. Key fragments for TMS-derivatives include ions at m/z 73 ([Si(CH₃)₃]⁺) and M-15 (loss of a methyl group from the TMS moiety).

  • Isomeric Confusion: Different furanone isomers can have very similar mass spectra but different retention times.

    • Solution: Rely on retention time by running an authentic standard of the suspected isomer under the exact same conditions. Do not rely solely on a mass spectral library match for identification.[18]

  • In-Source Fragmentation/Thermal Breakdown: If the analyte degrades in the injector or MS source, you may be seeing the mass spectrum of a breakdown product, not the parent compound.

    • Solution: This reinforces the need for derivatization to improve thermal stability. Lowering the injector and transfer line temperatures may also help.

General Analytical Workflow for Polar Furanones

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis cluster_3 Data Analysis A Sample Collection & Homogenization B Extraction (e.g., LLE, SPE) A->B C Concentration B->C D Add Derivatization Reagent (e.g., BSTFA) C->D E Reaction (Heat & Time) D->E F Injection (Split/Splitless) E->F G Chromatographic Separation F->G H Mass Spectrometry Detection G->H I Peak Integration H->I J Spectral Library Search / Manual Interpretation I->J K Quantification J->K L L K->L Final Report

Caption: The end-to-end workflow for GC-MS analysis of polar furanones.

Key Experimental Protocols

Protocol 1: Silylation Derivatization of Hydroxylated Furanones

This protocol describes a robust method for derivatizing polar furanones using BSTFA with a catalyst.

Objective: To increase the volatility and thermal stability of polar furanones for GC-MS analysis.

Materials:

  • Dried sample extract or standard in a 2 mL autosampler vial.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (high purity, anhydrous)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Water will quench the silylation reagent.[10][17] Reconstitute the dried extract in 50 µL of anhydrous pyridine or acetonitrile.

  • Reagent Addition: Add 50 µL of BSTFA (+1% TMCS) to the vial. The ratio of solvent to reagent can be optimized, but a 1:1 ratio is a good starting point.

  • Reaction: Tightly cap the vial and vortex briefly to mix. Place the vial in a heating block or oven set to 70 °C for 60 minutes. Reaction time and temperature may require optimization depending on the specific furanone.

  • Cooling: After the reaction is complete, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Do not delay analysis, as TMS derivatives can be sensitive to hydrolysis over time.

Derivatization Reaction: Silylation of Furaneol

References

Technical Support Center: Overcoming Co-elution of Furanone Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for resolving the co-elution of furanone isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, we understand that separating structurally similar isomers is a significant challenge, and this resource offers practical, field-proven insights to enhance your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate furanone isomers?

A1: Furanone isomers often possess very similar physicochemical properties, such as polarity, boiling point, and molecular weight. This similarity leads to nearly identical interactions with the stationary and mobile phases in a chromatographic system, resulting in co-elution or poor resolution. For stereoisomers (enantiomers), the physical and chemical properties are identical in an achiral environment, making their separation impossible without a chiral selector.[1][2]

Q2: What are the primary types of furanone isomers I might encounter?

A2: You may encounter several types of isomers, including:

  • Positional Isomers: These have the same molecular formula but differ in the substitution pattern on the furanone ring. For example, 4-(furan-3-yl)butan-2-one and 4-(furan-2-yl)butan-2-one.[3]

  • Geometrical Isomers (E/Z isomers): These can exist if there are double bonds with restricted rotation within the molecule or its substituents.

  • Enantiomers (R/S isomers): These are non-superimposable mirror images that exist for chiral furanones. A racemic mixture contains equal amounts of both enantiomers.[3][4]

  • Tautomers: Some furanones can exist as a mixture of tautomers, which are isomers that readily interconvert.[4][5]

Q3: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for my furanone isomer separation?

A3: The choice depends on the properties of your furanone isomers:

  • GC is generally suitable for volatile and thermally stable furanone derivatives. For chiral separations, cyclodextrin-based chiral stationary phases are commonly used in GC.[6][7] However, it's important to note that elution order in GC is not strictly based on boiling point, especially for dissimilar compounds.[8]

  • HPLC is a more versatile technique, especially for thermally labile or less volatile furanones. It offers a wider range of stationary and mobile phases, providing more options to manipulate selectivity.[9][10] Chiral HPLC is often the most effective method for separating enantiomers.[3][9]

Q4: What does a "shoulder" on my chromatographic peak indicate?

A4: A shoulder on a peak is a strong indicator of co-elution, where a minor component is eluting very close to a major one.[11][12] It signifies incomplete separation and necessitates method optimization to improve resolution. While a dirty injector frit can sometimes cause peak asymmetry, co-elution is a more common cause when dealing with isomeric mixtures.[11][12]

Troubleshooting Guides

This section provides systematic approaches to resolving specific co-elution problems.

Guide 1: Poor Resolution of Achiral Furanone Isomers (e.g., Positional Isomers)

Problem: My chromatogram shows overlapping or poorly resolved peaks for my achiral furanone isomers.

Causality: The primary cause of co-elution is a lack of selectivity (α) in the chromatographic system, meaning the stationary and mobile phases do not differentiate sufficiently between the isomers.[11][13] Other contributing factors can include low column efficiency (N) or an inadequate retention factor (k').[11][12]

Step-by-Step Troubleshooting Protocol:
  • Assess and Optimize the Retention Factor (k'):

    • Rationale: If your isomers are eluting too close to the void volume (low k'), there is insufficient interaction with the stationary phase for a good separation to occur.[11][12] An ideal k' is generally between 1 and 5.[11][12]

    • Action (Reversed-Phase HPLC): Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol).[11][12][13] This will increase retention times and provide a better opportunity for separation.

    • Action (Normal-Phase HPLC): Weaken the mobile phase by decreasing the proportion of the more polar solvent (e.g., isopropanol in hexane).

    • Action (GC): Decrease the initial oven temperature or use a slower temperature ramp to increase retention.

  • Enhance Selectivity (α) through Mobile Phase Modification:

    • Rationale: Changing the mobile phase composition can alter the interactions between the isomers and the stationary phase, which can significantly impact selectivity.[13][14]

    • Action (HPLC):

      • Switch Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa.[13] These solvents have different properties and can produce different elution orders.

      • Adjust pH: For ionizable furanones, adjusting the mobile phase pH with a buffer (e.g., phosphate, acetate) can change the ionization state of the molecules and dramatically affect retention and selectivity.[14] Ensure the buffer concentration is adequate, typically between 5-100 mM.

      • Add an Acid Modifier: For reversed-phase HPLC, adding a small amount of acid like formic acid or phosphoric acid can improve peak shape and resolution.[9][15]

  • Enhance Selectivity (α) through Stationary Phase Selection:

    • Rationale: If mobile phase optimization is insufficient, the stationary phase chemistry is likely not suitable for the separation.[11] Different stationary phases offer different retention mechanisms.[16]

    • Action (HPLC):

      • Beyond C18: If a standard C18 column fails, consider a stationary phase with different selectivity. Phenyl-hexyl columns offer π-π interactions, which can be beneficial for aromatic compounds. Embedded polar group (e.g., amide, carbamate) or cyano phases can offer different dipole-dipole interactions.[16][17] Fluorinated phases (e.g., F5) provide an alternative selectivity to traditional alkyl phases.[17]

      • Normal-Phase: For polar furanones, a silica, cyano, or amino column in normal-phase mode can be effective.[9]

    • Action (GC):

      • Change Polarity: If using a non-polar phase (e.g., DB-1, methyl silicone), try a mid-polarity phase (e.g., containing phenyl or cyanopropyl groups) to introduce different interactions.

  • Improve Column Efficiency (N):

    • Rationale: Higher efficiency results in narrower peaks, which improves resolution.[11]

    • Action (HPLC/GC):

      • Use a Longer Column: A longer column provides more theoretical plates and can improve separation.

      • Use a Column with Smaller Particles (HPLC): Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency.

      • Optimize Flow Rate: The flow rate affects efficiency. Perform a study to find the optimal flow rate for your separation.[18]

      • Check for System Issues: Peak broadening can be caused by extra-column volume (e.g., long tubing) or a contaminated/damaged column.[19][20]

Guide 2: Poor Resolution of Chiral Furanone Isomers (Enantiomers)

Problem: I have a racemic mixture of a furanone, and I cannot separate the two enantiomeric peaks.

Causality: Enantiomers have identical physical properties in an achiral environment. Therefore, their separation requires the introduction of a chiral selector, either in the stationary phase or as a mobile phase additive, to form transient diastereomeric complexes with different stabilities.[2][7]

Step-by-Step Troubleshooting Protocol:
  • Select an Appropriate Chiral Stationary Phase (CSP):

    • Rationale: This is the most critical step for chiral separations.[9] Different classes of CSPs have different chiral recognition mechanisms.

    • Action (HPLC):

      • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives (e.g., Chiralpak®, Chiralcel®) are highly versatile and effective for a wide range of compounds, including furanones.[6][9] They are often used in normal-phase mode with alkane/alcohol mobile phases.[5][9]

      • Cyclodextrin-based CSPs: These are also widely used and can be operated in reversed-phase, polar organic, or normal-phase modes.[2][7]

      • Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic®): These are particularly useful for polar and ionizable compounds and are compatible with MS-friendly mobile phases.[2]

    • Action (GC):

      • Derivatized Cyclodextrin CSPs: These are the most common CSPs for chiral GC separations.[6][7]

  • Optimize the Mobile Phase for Chiral Recognition:

    • Rationale: The mobile phase composition significantly influences the interactions between the enantiomers and the CSP.[9][14]

    • Action (Normal-Phase Chiral HPLC):

      • Vary the Alcohol Modifier: The type and concentration of the alcohol (e.g., ethanol, isopropanol) in the alkane mobile phase (e.g., hexane, heptane) is a critical parameter. Systematically vary the alcohol percentage (e.g., from 2% to 20%) to find the optimal selectivity and retention.

      • Try Different Alcohols: Switching from isopropanol to ethanol, for example, can alter the chiral recognition.

    • Action (Reversed-Phase Chiral HPLC):

      • Optimize Organic Modifier and pH: As with achiral separations, the choice of organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase can be crucial, especially for CSPs like the macrocyclic glycopeptides.[7]

  • Adjust the Column Temperature:

    • Rationale: Chiral separations are often sensitive to temperature. Lowering the temperature can enhance the stability differences between the diastereomeric complexes, leading to better resolution.[6][10]

    • Action (HPLC/GC): Systematically decrease the column temperature (e.g., from 40°C down to 10°C for HPLC) and observe the effect on resolution. Be aware that lower temperatures will increase viscosity and backpressure in HPLC.[10]

  • Consider Derivatization (Indirect Method):

    • Rationale: If direct separation on a CSP is unsuccessful, you can derivatize the furanone enantiomers with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.

    • Action: This is a less common approach as it requires a pure derivatizing agent and can be more complex.[2] It is typically considered a secondary option if direct methods fail.

Data and Method Summaries

Table 1: Recommended Starting Conditions for Furanone Isomer Separation by HPLC
Isomer TypeRecommended HPLC ModeStationary Phase ExamplesMobile Phase Starting ConditionsKey Optimization Parameters
Achiral (e.g., Positional) Reversed-PhaseC18, Phenyl-Hexyl, Embedded Polar GroupA: Water + 0.1% Formic AcidB: Acetonitrile or MethanolGradient slope, Organic modifier type, pH (if applicable)
Normal-PhaseSilica, Cyano (CN)Hexane/Isopropanol (e.g., 95:5)Isopropanol percentage
Chiral (Enantiomers) Normal-Phase ChiralPolysaccharide-based (Cellulose, Amylose)Hexane/Ethanol or Isopropanol (e.g., 90:10)Alcohol type and percentage, Temperature
Reversed-Phase ChiralCyclodextrin-based, Macrocyclic GlycopeptideA: Buffer (e.g., Ammonium Acetate)B: Methanol or AcetonitrilepH, Buffer concentration, Organic modifier

Experimental Workflows and Diagrams

Workflow for Troubleshooting Furanone Isomer Co-elution

This diagram outlines a logical progression for systematically tackling co-elution issues.

CoElution_Troubleshooting start Co-eluting Furanone Isomers Detected check_k Is Retention Factor (k') between 1 and 5? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (Weaken to increase retention) check_k->adjust_mp_strength No selectivity_issue Selectivity (α) is the likely issue check_k->selectivity_issue Yes adjust_mp_strength->check_k change_mp_comp Change Mobile Phase Composition (e.g., switch organic modifier, adjust pH) selectivity_issue->change_mp_comp check_resolution_1 Resolution Improved? change_mp_comp->check_resolution_1 change_sp Change Stationary Phase (Select column with different chemistry) check_resolution_1->change_sp No end_success Separation Achieved check_resolution_1->end_success Yes check_resolution_2 Resolution Improved? change_sp->check_resolution_2 optimize_efficiency Optimize for Efficiency (N) (e.g., adjust flow rate, temperature, use longer/more efficient column) check_resolution_2->optimize_efficiency No check_resolution_2->end_success Yes optimize_efficiency->end_success Partial/Full Success end_fail Consult Further (Consider alternative techniques) optimize_efficiency->end_fail No Success Chiral_Method_Dev start Racemic Furanone Sample csp_screening Screen Multiple CSPs (e.g., Polysaccharide, Cyclodextrin) start->csp_screening mode_selection Select Elution Mode (Normal, Reversed, Polar Organic) csp_screening->mode_selection mp_optimization Optimize Mobile Phase (Vary modifier type & concentration) mode_selection->mp_optimization temp_optimization Optimize Temperature (Typically lower for better resolution) mp_optimization->temp_optimization flow_optimization Optimize Flow Rate (Balance resolution and analysis time) temp_optimization->flow_optimization final_method Final Validated Method flow_optimization->final_method

References

Technical Support Center: Stabilizing 2,2-Dimethyl-3(2H)-furanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-3(2H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this compound in solution. As a scientist with extensive experience in small molecule stability, I will explain the causality behind experimental choices to ensure the integrity of your experiments.

Introduction to this compound Stability

This compound, a member of the furanone family, is a versatile heterocyclic compound. However, like many lactones, its five-membered ring is susceptible to degradation under various experimental conditions. Understanding the key factors that influence its stability—namely pH, temperature, and atmospheric conditions—is critical for obtaining reliable and reproducible results. This guide will walk you through the potential degradation pathways and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound in solution.

FAQ 1: My solution of this compound is losing potency over time. What is the likely cause?

Answer: Loss of potency is most commonly due to hydrolysis of the lactone ring. This reaction is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the opening of the furanone ring to form a hydroxy carboxylic acid, which will be inactive in most biological assays targeting the cyclic form.

  • Under Basic Conditions (pH > 7): The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester group and leading to rapid, often irreversible, ring-opening.

  • Under Acidic Conditions (pH < 7): The reaction is typically slower but still significant. The acid catalyzes the hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Troubleshooting Steps:

  • Measure and Buffer pH: Always measure the pH of your solution. If it is outside the optimal range, use a suitable buffer system (e.g., acetate buffer for pH 4-5) to maintain stability.

  • Minimize Water Content: If your experiment allows, use anhydrous solvents to prevent hydrolysis. If aqueous solutions are necessary, prepare them fresh and use them promptly.

  • Low Temperature Storage: Store solutions at low temperatures (2-8°C or -20°C) to slow down the rate of hydrolysis.[2]

FAQ 2: I'm observing the appearance of a new peak in my chromatogram after heating my reaction mixture. What could this be?

Answer: Thermal stress can induce degradation of furanones. For some furanone structures, heating can cause isomerization to a more thermodynamically stable form.[3][4] For example, 2(3H)-furanones can convert to the isomeric 2(5H)-furanone via a ring-opening mechanism to a ketenoic aldehyde intermediate.[3][4] While this specific isomerization is less likely for a 2,2-disubstituted furanone, other thermal rearrangements or decomposition pathways are possible.

High temperatures can also lead to more complex degradation, potentially forming byproducts like acrolein and carbon monoxide, although this typically occurs at very high temperatures (above 300°C).[3]

Troubleshooting Steps:

  • Lower Reaction Temperature: If possible, conduct your experiments at the lowest effective temperature.

  • Inert Atmosphere: Heating in the presence of oxygen can lead to oxidative degradation. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Time-Course Study: Analyze samples at different time points during your heating process to monitor the formation of the impurity and understand the degradation kinetics.

FAQ 3: After leaving my solution on the benchtop, I've noticed a significant decrease in the concentration of the parent compound. What happened?

Answer: In addition to pH-mediated hydrolysis, exposure to light and oxygen can degrade furanone compounds.

  • Photodegradation: UV and even visible light can provide the energy to initiate degradation reactions.[3] Studies on related furanones show that UV photolysis can lead to product formation similar to that seen in thermal decomposition.[3]

  • Oxidative Degradation: The furanone ring can be susceptible to oxidation, especially when exposed to air for extended periods. This process can be accelerated by the presence of metal ions and light. The general chemical stability of molecules is affected by oxygen, as it promotes oxidation.[5]

Troubleshooting Steps:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Use Degassed Solvents: To minimize dissolved oxygen, sparge your solvents with an inert gas like nitrogen or argon before use.

  • Store under Inert Gas: For long-term storage, overlay the solution with an inert gas before sealing the container.[6]

Experimental Protocols

To ensure the integrity of your experiments, here are detailed protocols for stability testing and handling of this compound.

Protocol 1: Preliminary pH Stability Assessment

This protocol provides a framework for determining the optimal pH for your this compound solution.

Materials:

  • This compound

  • Aqueous buffers: pH 2 (e.g., HCl/KCl), pH 4.5 (e.g., acetate), pH 7.4 (e.g., phosphate), pH 9 (e.g., borate)

  • Acetonitrile or Methanol (HPLC grade)

  • HPLC or GC-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • In separate amber vials, add an aliquot of the stock solution to each of the aqueous buffers to achieve the desired final concentration.

  • Immediately after preparation (T=0), take an aliquot from each vial and quench the reaction by diluting with the mobile phase to be used for analysis. Analyze by HPLC or GC-MS to determine the initial concentration.

  • Store the vials at a controlled room temperature, protected from light.

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots, quench, and analyze as in step 3.

  • Plot the percentage of remaining this compound against time for each pH condition to determine the pH of maximum stability.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation profile of a compound under stress conditions, which is a key component of pharmaceutical development.[7][8]

Stress Conditions:

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heat the solid compound at 80°C.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2).

General Procedure:

  • For each condition, prepare a solution of this compound.

  • Expose the solutions to the respective stress conditions for a defined period (e.g., 24 hours).

  • At the end of the exposure, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating method (e.g., HPLC-UV/MS or GC-MS) to separate the parent compound from any degradation products.

Data Summary and Visualization

Table 1: General Stability Profile of Furanones

This table summarizes the known stability of furanone derivatives under different conditions, which can serve as a guide for this compound.

Condition Stress Level Observed Effect on Furanones Primary Degradation Pathway Reference
pH Acidic (pH < 4)Moderate to high degradationRing-opening (hydrolysis)[9][10]
Neutral (pH 7)Moderate degradationRing-opening (hydrolysis)[9][11]
Basic (pH > 8)Rapid degradationRing-opening (hydrolysis)[9][11]
Temperature > 60°CDegradation, potential isomerizationRing-opening, rearrangement[3]
Light UV ExposureDegradationPhotolysis, similar to thermal pathways[3]
Atmosphere OxygenSlow degradationOxidation[5]

Diagrams

Degradation Pathway Overview

The following diagram illustrates the primary degradation pathways affecting the furanone ring system.

General Furanone Degradation Pathways Furanone This compound (Stable Lactone Ring) RingOpened Hydroxy Carboxylic Acid (Inactive Product) Furanone->RingOpened  Hydrolysis (Acid/Base Catalyzed) Oxidized Oxidized Products Furanone->Oxidized Oxidation (O₂, Light, Metal Ions) Photo Photodegradation Products Furanone->Photo Photolysis (UV/Visible Light)

Caption: General degradation pathways for furanone compounds.

Experimental Workflow for Stability Assessment

This workflow outlines the logical steps for assessing and mitigating the degradation of this compound.

Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution in Anhydrous Solvent pH_Test pH Stability Test (pH 2-9) Prep->pH_Test Temp_Test Thermal Stability Test (e.g., 60°C) Prep->Temp_Test Light_Test Photostability Test (UV/Vis Light) Prep->Light_Test Analysis Analyze by Stability- Indicating Method (e.g., HPLC, GC-MS) pH_Test->Analysis Temp_Test->Analysis Light_Test->Analysis Optimize Optimize Storage & Experimental Conditions (Buffer, Temp, Light Protection) Analysis->Optimize

Caption: Experimental workflow for stability assessment.

References

Troubleshooting low yield in furanone cyclization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furanone Cyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges in the synthesis of furanone scaffolds. The following content is structured to offer not just procedural guidance, but a deeper understanding of the underlying chemical principles to empower you in optimizing your synthetic routes.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section is formatted in a question-and-answer style to directly tackle specific issues you may be facing in the laboratory.

Q1: My Paal-Knorr furanone synthesis is resulting in a low yield and significant formation of a dark, tarry substance. What is the likely cause and how can I mitigate this?

A1: This is a classic and frequently observed issue in Paal-Knorr reactions, which typically involve the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1][2] The formation of tar or char is often a direct consequence of harsh reaction conditions, particularly the use of strong Brønsted acids (e.g., concentrated H₂SO₄) and high temperatures.[1][3] These conditions can lead to acid-catalyzed polymerization and degradation of both the starting material and the furanone product.[3]

Causality Explained: Furan rings, especially those with electron-releasing substituents, are susceptible to protonation, which can initiate ring-opening or polymerization pathways.[4] The high temperatures often employed to drive the dehydration step can accelerate these undesired side reactions.

Troubleshooting Steps & Optimization Protocol:

  • Catalyst Modification: Switch from strong, corrosive acids to milder alternatives. Lewis acids such as ZnBr₂, Bi(NO₃)₃, or Sc(OTf)₃ can effectively catalyze the cyclization under less aggressive conditions.[1][2]

  • Temperature and Time Reduction: The most impactful change is often to lower the reaction temperature and shorten the duration.[1]

    • Microwave-Assisted Synthesis: This technique is highly effective for the Paal-Knorr reaction, often reducing reaction times from hours to mere minutes and significantly improving yields by minimizing byproduct formation.[1]

  • Solvent Selection: If using conventional heating, employ a high-boiling aprotic solvent like toluene or DMF. This allows for more precise temperature control compared to solvent-free conditions, which can suffer from localized overheating.[1]

  • Water Removal: The cyclization is a dehydration reaction. Actively removing water as it forms can drive the equilibrium towards the product. For reactions run in suitable solvents like toluene, a Dean-Stark apparatus is highly effective.[3]

Q2: I am attempting a 2(3H)-furanone synthesis, but I'm observing the formation of the isomeric 2(5H)-furanone as a major byproduct. How can I improve selectivity?

A2: The isomerization of the kinetically favored 2(3H)-furanone to the more thermodynamically stable conjugated 2(5H)-isomer is a common challenge, especially under thermal or basic conditions.[5][6]

Mechanistic Insight: The 2(5H)-furanone possesses a conjugated double bond system, which imparts greater thermodynamic stability. The isomerization can proceed through a multi-step mechanism involving a ring-opening to a ketenoic aldehyde intermediate.[6]

Strategies for Enhancing Selectivity:

  • Temperature Control: Higher temperatures provide the activation energy needed for isomerization. Conducting the reaction at lower temperatures will favor the formation of the kinetic 2(3H)-product.[5]

  • Choice of Base: In base-catalyzed reactions, the strength and type of base are critical. A milder, non-nucleophilic base may reduce the rate of isomerization.[5] It is also postulated that a Brønsted base deprotonates the 5-substituted-furan-2(3H)-one at its α-position to generate a dienolate, which can then react further.[7]

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS). Prolonged reaction times, even at lower temperatures, can allow for the gradual accumulation of the more stable 2(5H)-isomer.[5]

Q3: My furanone product appears to be unstable and decomposes during workup or purification. What are the best practices for isolation?

A3: Furanones can be sensitive to a variety of conditions, including strong acids, bases, and even the stationary phase used in chromatography. The lactone ring, for instance, is susceptible to nucleophilic attack and ring-opening.[5]

Purification and Workup Protocol:

  • Neutralizing Wash: During the aqueous workup, ensure any acidic or basic catalysts are thoroughly neutralized. A wash with a saturated aqueous solution of sodium bicarbonate can neutralize acids, followed by a brine wash to aid phase separation.[1]

  • Chromatography Considerations:

    • Silica Gel Acidity: Standard silica gel is acidic and can cause degradation of sensitive furanones.[8] Consider using deactivated (neutral) silica or alumina. Alternatively, you can add a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent system.[8]

    • Reversed-Phase HPLC: For many furanone derivatives, reversed-phase HPLC (RP-HPLC) is a powerful purification technique. A mobile phase of water and a polar organic solvent like acetonitrile or methanol is typically used. The addition of modifiers like formic acid or phosphoric acid can improve peak shape.[9]

  • Avoid Excessive Heat: When removing the solvent in vacuo, use a rotary evaporator with a water bath set to a moderate temperature (e.g., <40 °C) to prevent thermal decomposition. For volatile furanones, distillation under reduced pressure can be effective, but care must be taken.[8]

Frequently Asked Questions (FAQs)

Q: What are some of the most common and versatile methods for synthesizing furanones?

A: Several robust methods exist, each with its own advantages and substrate scope.

  • Paal-Knorr Synthesis: This is a foundational method involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furans.[10] It is widely used due to the accessibility of the starting materials.[11]

  • Intramolecular Cyclization of γ-Hydroxyalkynones: This modern approach often utilizes transition metal catalysts, such as gold(I) complexes, to achieve cyclization under very mild conditions, affording 3(2H)-furanones in good to excellent yields.[12][13]

  • Oxidation of Furans: Corresponding furans can be oxidized to furanones. For example, the oxidation of furfural with hydrogen peroxide can yield 2(5H)-furanone.[5]

  • Domino and Cascade Reactions: Advanced strategies can involve tandem reactions, such as a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters promoted by Rh(II)/Pd(0) catalysts to create highly substituted 3(2H)-furanones.[13]

Q: How do substituents on the starting materials affect the furanone cyclization reaction?

A: Substituents have a profound impact on reaction rates and yields.

  • Steric Hindrance: Bulky or sterically demanding substituents can significantly slow down the rate of cyclization. For example, in the synthesis of 5-substituted-2(3H)-furanones, a bulky isopropyl group can lead to lower yields compared to a smaller methyl group.[5]

  • Electronic Effects: Electron-withdrawing groups can deactivate the system, making cyclization more difficult, while electron-donating groups can facilitate the reaction. However, electron-rich furanone products may also be more susceptible to acid-catalyzed degradation.[4]

Q: My reaction is slow and gives incomplete conversion. What are the first things I should check?

A: Incomplete conversion often points to issues with catalysis, reaction equilibrium, or reagent purity.

  • Catalyst Activity: Ensure your catalyst is active. Some Lewis acids are hygroscopic and may be deactivated by moisture.

  • Reagent Purity: Impurities in starting materials can inhibit the catalyst or lead to side reactions. Verify the purity of your 1,4-dicarbonyl compound or other precursors.

  • Driving the Equilibrium: As furanone cyclizations are often condensation reactions that release water, ensure that water is being effectively removed, either by a dehydrating agent like P₂O₅ or TiCl₄, or physically with a Dean-Stark trap.[1][3]

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) may improve the reaction rate, but be mindful that this can also increase the risk of side reactions.[1]

Data & Workflow Visualization

Catalyst Selection Guide for Paal-Knorr Synthesis
Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids H₂SO₄, p-TsOH, HClHigh Temp, Long TimeInexpensive, Readily AvailableHarsh, Prone to charring, Low yields for sensitive substrates[1]
Lewis Acids ZnBr₂, Bi(NO₃)₃, Sc(OTf)₃Milder Temp, Shorter TimeMilder conditions, Higher yields[1][2]More expensive, Can be moisture sensitive
Dehydrating Agents P₂O₅, Ac₂O, TiCl₄VariesEffectively removes waterCan be aggressive, Stoichiometric amounts often needed[1][2]

Troubleshooting Workflow for Low Furanone Yield

G start Low Yield Observed check_purity Verify Purity of Starting Materials? start->check_purity purity_issue Purify Starting Materials (Distillation, Recrystallization) check_purity->purity_issue No check_conditions Review Reaction Conditions check_purity->check_conditions Yes purity_issue->check_conditions harsh_conditions Conditions Too Harsh? (Strong Acid, High Temp) check_conditions->harsh_conditions milder_catalyst Switch to Milder Catalyst (e.g., Lewis Acid) harsh_conditions->milder_catalyst Yes incomplete_conv Incomplete Conversion? harsh_conditions->incomplete_conv No lower_temp Lower Reaction Temperature & Shorten Reaction Time milder_catalyst->lower_temp use_microwave Consider Microwave Synthesis lower_temp->use_microwave success Yield Improved use_microwave->success remove_water Improve Water Removal (Dean-Stark, P₂O₅) incomplete_conv->remove_water Yes purification_loss Product Loss During Workup/Purification? incomplete_conv->purification_loss No inc_catalyst Increase Catalyst Loading remove_water->inc_catalyst inc_catalyst->success neutralize_silica Use Neutral Silica/Alumina or Add Et₃N to Eluent purification_loss->neutralize_silica Yes purification_loss->success No rp_hplc Use Reversed-Phase HPLC neutralize_silica->rp_hplc rp_hplc->success

Caption: A logical workflow for diagnosing and resolving low yields in furanone synthesis.

General Mechanism: Acid-Catalyzed Paal-Knorr Furan Synthesis

G cluster_structures diketone 1,4-Dicarbonyl protonation Protonation diketone->protonation + H+ enolization Enolization protonation->enolization cyclization Nucleophilic Attack (Cyclization) enolization->cyclization Rate-Determining Step hemiacetal Hemiacetal Intermediate cyclization->hemiacetal dehydration Dehydration hemiacetal->dehydration - H₂O furan Furan Product dehydration->furan struct1 R1-C(=O)-CH2-CH2-C(=O)-R2 struct2 R1-C(=O+H)-CH2-CH2-C(=O)-R2 struct3 R1-C(OH)=CH-CH2-C(=O)-R2 struct4 Cyclic Hemiacetal struct5 Furan Ring

Caption: Simplified mechanism of the Paal-Knorr furan synthesis.

References

Technical Support Center: Purification Strategies for 2,2-Dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2,2-Dimethyl-3(2H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven experience to ensure you can achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common and efficient method for the synthesis of 3(2H)-furanones is the acid- or metal-catalyzed intramolecular cyclization of γ-hydroxyalkynones.[1] For this compound, a plausible precursor is 4-hydroxy-4-methyl-2-pentynoic acid or its ester derivative.

Based on this synthetic pathway, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: Residual 4-hydroxy-4-methyl-2-pentynoic acid or its ester.

  • Catalyst Residues: If a metal catalyst (e.g., gold or copper) was used, trace amounts may remain in the crude product.[1]

  • Solvent Residues: Common organic solvents used in the synthesis and workup can be present.

  • By-products of Side Reactions: Depending on the reaction conditions, side-products such as isomers or polymers may form.

  • Water: Introduced during aqueous workup steps.

Q2: Which purification technique is generally the most effective for this compound?

A2: For a relatively non-polar and volatile compound like this compound, vacuum distillation is often the most efficient primary purification method, especially for larger quantities. This is effective for removing non-volatile impurities such as catalyst residues and unreacted starting materials with higher boiling points.

However, if your crude product contains impurities with boiling points close to that of this compound, column chromatography on silica gel will likely be necessary to achieve high purity.

Q3: My this compound seems to be degrading on silica gel during column chromatography. What can I do?

A3: Furanone derivatives can sometimes be sensitive to the acidic nature of standard silica gel. If you observe streaking on your TLC plate or a lower than expected yield after column chromatography, consider the following:

  • Use Deactivated Silica Gel: You can deactivate silica gel by treating it with a small amount of a tertiary amine, such as triethylamine, mixed into your eluent system (typically 0.1-1%). This neutralizes the acidic sites on the silica surface.

  • Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation efficiency.

Q4: I'm having trouble crystallizing my this compound. It keeps oiling out. What are some potential solutions?

A4: "Oiling out" during crystallization often occurs when the compound is too soluble in the chosen solvent, even at low temperatures, or if there are significant impurities present. Here are some troubleshooting steps:

  • Solvent Selection: Experiment with different solvent systems. A good crystallization solvent will dissolve your compound when hot but have low solubility when cold. Try non-polar solvents like hexanes or heptane, or a mixed solvent system.

  • Slow Cooling: Allow the saturated solution to cool to room temperature slowly before placing it in a refrigerator or ice bath. Rapid cooling can promote oiling out.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

  • Purity Check: Impurities can significantly inhibit crystallization. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound, identifiable through common analytical techniques like NMR and GC-MS.

Issue 1: Unexpected Peaks in ¹H NMR Spectrum

Scenario: After purification, you observe unexpected signals in the proton NMR spectrum of your this compound.

Observed Impurity Signal Potential Cause & Identity Suggested Purification Strategy
Broad singlet around 1.56 ppm (in CDCl₃)Water from workup or hygroscopic solvents.Dry the product over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and remove the solvent under reduced pressure. For residual amounts, azeotropic distillation with toluene can be effective.
Signals corresponding to common solvents (e.g., singlet at 2.17 ppm for acetone, triplet/quartet for ethyl acetate)Residual Solvents from reaction or purification.Remove under high vacuum, possibly with gentle heating. If the boiling point of the solvent is close to the product, careful fractional distillation or preparative GC may be necessary.
Complex multiplets not corresponding to the productUnreacted Starting Materials or By-products If the impurity is significantly more or less polar than the product, column chromatography is recommended. If boiling points differ sufficiently, vacuum distillation is a good option.

For a comprehensive list of common NMR solvent impurities, refer to Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Issue 2: Additional Peaks in GC-MS Analysis

Scenario: Your GC-MS analysis shows more than one peak, indicating the presence of impurities.

Observation Potential Cause Recommended Action
A peak with a lower retention time and a mass spectrum corresponding to a known solvent.Residual Solvent As above, remove under high vacuum.
A peak with a similar mass spectrum (fragmentation pattern) to the product but a slightly different retention time.Isomeric Impurity Isomers can be very difficult to separate by distillation. High-resolution column chromatography with an optimized eluent system is the best approach. You may need to screen various solvent systems using TLC to find one that provides good separation.
A peak with a higher retention time and a higher molecular weight.Unreacted Starting Material or Dimerization/Polymerization By-product These impurities are typically less volatile and more polar. Vacuum distillation should effectively separate the lower-boiling product. Alternatively, a silica gel plug filtration can remove highly polar impurities.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol is suitable for the initial purification of crude this compound to remove non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask

  • Heating mantle with stirrer

  • Vacuum pump with a pressure gauge

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

Procedure:

  • Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Connect the apparatus to the vacuum pump with the cold trap in between.

  • Slowly and carefully apply the vacuum. The boiling point of this compound is reported as 46-47 °C at 18 mmHg.

  • Once the desired vacuum is reached and stable, begin heating the distillation flask with the heating mantle while stirring.

  • Collect the fraction that distills at the expected temperature and pressure. It is advisable to collect a small forerun fraction to discard any lower-boiling impurities.

  • Once the product has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Column Chromatography of this compound

This protocol is designed for the fine purification of this compound to remove impurities with similar volatilities.

Materials:

  • Crude or distilled this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent: A mixture of hexanes and ethyl acetate (start with a low polarity mixture, e.g., 95:5, and adjust based on TLC analysis)

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material in various ratios of hexanes and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.3 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing Purification Workflows

General Purification Strategy

General Purification Workflow for this compound crude Crude Product distillation Vacuum Distillation crude->distillation Primary Purification analysis1 Purity Check (GC-MS, NMR) distillation->analysis1 chromatography Column Chromatography analysis2 Purity Check (GC-MS, NMR) chromatography->analysis2 pure_product Pure this compound analysis1->chromatography Impurities Remain analysis1->pure_product >99% Pure analysis2->pure_product >99% Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting Crystallization

Troubleshooting Crystallization Issues start Dissolve in Hot Solvent cool Cool Slowly start->cool oils_out Product Oils Out cool->oils_out crystals Crystals Form cool->crystals change_solvent Change Solvent/Solvent System oils_out->change_solvent Option 1 add_seed Add Seed Crystal oils_out->add_seed Option 2 repurify Re-purify (e.g., Chromatography) oils_out->repurify Option 3 change_solvent->start add_seed->cool repurify->start

Caption: Decision tree for troubleshooting crystallization problems.

References

Validation & Comparative

A Senior Application Scientist’s Guide to Furanone Detection: A Comparative Analysis of Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and quality control, the precise detection and quantification of furanones are paramount. These compounds, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), are pivotal in defining the flavor and aroma profiles of numerous foods, from strawberries to roasted coffee, and their analysis presents unique challenges due to their inherent chemical properties.[1][2][3] This guide provides an in-depth comparison of the primary analytical methodologies, grounded in experimental data, to empower you in selecting and implementing the most effective strategy for your research.

Furanones are often characterized by high polarity and thermal instability, which can complicate their extraction and analysis.[2][3] Consequently, the choice of analytical technique is not merely a matter of availability but a critical decision that impacts the accuracy, sensitivity, and reliability of the results. This comparison will focus on the two pillars of furanone analysis—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—exploring the nuances of sample preparation, derivatization, and detection that define their success.

Core Methodologies: Gas Chromatography vs. High-Performance Liquid Chromatography

The fundamental choice between GC and HPLC hinges on the physicochemical properties of the target furanone and the sample matrix. Each technique offers distinct advantages and presents specific challenges that must be carefully considered.

Gas Chromatography (GC): The Power of Volatility

GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[4] It is renowned for its high resolving power and speed, making it an excellent choice for analyzing the complex mixture of volatile organic compounds (VOCs) that constitute a product's aroma.[4]

Causality Behind Experimental Choices in GC:

  • The Challenge of Polarity and Thermal Stability: The primary obstacle in direct GC analysis of furanones like Furaneol is their high polarity and potential for thermal degradation in the hot GC inlet.[3][5][6] This can lead to poor peak shape, low sensitivity, and inaccurate quantification.

  • The Solution of Derivatization: To overcome these limitations, a derivatization step is often employed. This chemical modification converts the polar hydroxyl group of the furanone into a less polar, more volatile, and more thermally stable ether or ester. A common and effective agent is pentafluorobenzyl bromide (PFBBr), which reacts with Furaneol to create a derivative that is ideal for GC analysis.[5][6] This step is crucial as it directly addresses the root chemical properties that make the analyte incompatible with the analytical conditions.

  • Detection with Mass Spectrometry (GC-MS): Coupling GC with a Mass Spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, offering unparalleled selectivity.[7] For complex matrices, tandem mass spectrometry (GC-MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out chemical noise.[8][9]

High-Performance Liquid Chromatography (HPLC): An Ambient Temperature Alternative

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[4] Its key advantage is that it operates at or near ambient temperature, completely circumventing the issue of thermal degradation that can plague GC methods.[4]

Causality Behind Experimental Choices in HPLC:

  • The Challenge of Resolution: While HPLC avoids heat-related issues, its lower peak efficiency compared to capillary GC can lead to co-elution, where the furanone peak overlaps with other components in the sample matrix.[10] This is a significant source of error in quantitative analysis, particularly when using non-specific detectors like UV-Vis.

  • The Solution of Chromatographic Optimization: Achieving accurate quantification necessitates the development of a robust chromatographic method. This involves careful selection of the column (e.g., a reverse-phase C18 column is common for polar compounds) and optimization of the mobile phase composition and gradient to resolve the target furanone from interfering compounds.[11]

  • The Power of Selective Detection (LC-MS/MS): The most effective solution to co-elution is the use of a highly selective detector. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering the ability to quantify the analyte with exceptional sensitivity and selectivity, even if it is not perfectly separated chromatographically.[5][9] This technique helps to mitigate "matrix effects," where other compounds in the sample suppress or enhance the ionization of the target analyte.[5]

Visualizing the Analytical Decision Path

The choice of methodology is a logical workflow based on the analyte's properties and the desired analytical outcome.

G cluster_0 Sample Preparation & Extraction cluster_1 Analytical Separation & Detection Sample Complex Matrix (e.g., Food, Biological Fluid) Prep Isolate & Concentrate Analytes Sample->Prep HS_SPME HS-SPME (For Volatiles) Prep->HS_SPME Choose Method SPE SPE (For Cleanup & Liquids) Prep->SPE Choose Method LLE LLE / QuEChERS (For Extraction) Prep->LLE Choose Method GC Gas Chromatography (GC) HS_SPME->GC HPLC Liquid Chromatography (HPLC) SPE->HPLC LLE->GC LLE->HPLC Deriv Derivatization Required? GC->Deriv LC_MS LC-MS / MS/MS HPLC->LC_MS High Selectivity GC_MS GC-MS / MS/MS Deriv->GC_MS Yes (Improves Stability) Deriv->GC_MS No (If sufficiently volatile) Result Accurate Quantification of Furanones GC_MS->Result LC_MS->Result

Caption: Comparative analytical workflows for furanone detection.

The Pivotal Role of Sample Preparation

Regardless of the chosen chromatographic technique, effective sample preparation is non-negotiable for achieving reliable results. Its purpose is to extract the furanones from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a dominant technique for volatile and semi-volatile furanone analysis, especially in food and beverage matrices like coffee and strawberries.[12][13] A coated fiber is exposed to the headspace (the gas phase) above the sample, where it adsorbs the volatile analytes.[14] This solvent-free method is highly sensitive, effectively concentrates analytes, and minimizes the transfer of non-volatile matrix components to the instrument.[15][16] The choice of fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane, DVB/CAR/PDMS) is critical and must be optimized for the target compounds.

  • Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique commonly used for liquid samples or sample extracts prior to HPLC or GC analysis.[5] The sample is passed through a cartridge containing a solid sorbent that retains the furanones. Interfering compounds are washed away, and the purified furanones are then eluted with a small volume of solvent.[17] This is particularly useful for reducing matrix effects in LC-MS/MS analysis.[5]

Quantitative Performance: A Data-Driven Comparison

The selection of an analytical method is ultimately guided by its performance metrics. The following table summarizes typical performance data for various furanone analysis methods, compiled from published studies.

MethodMatrixTypical LOQRecovery (%)Precision (RSD%)Key Advantages & DisadvantagesSource
HS-SPME-GC-MS Coffee, Dried Fruits~0.1 - 5 µg/kg85-110< 15%Adv: High sensitivity, solvent-free. Disadv: Fiber fragility, dependent on analyte volatility.[15][16]
Derivatization-SPME-GC-MS Fruit Samples2 ng/mL> 90%< 10%Adv: Enables GC analysis of polar furanones, excellent sensitivity. Disadv: Extra sample prep step.[6]
HPLC-UV Strawberries0.05 - 0.4 µg/mL> 90%< 5%Adv: No thermal degradation, simple. Disadv: Prone to co-elution and matrix interference.[11]
LC-MS/MS Baby Food20 µg/kg94-110< 10%Adv: High selectivity and sensitivity, mitigates matrix effects. Disadv: Higher instrument cost.[5]
QuEChERS-GC-MS/MS Meat, Cheese, Fish10 - 50 µg/kg75-95< 20%Adv: Simple, rapid extraction. Disadv: Requires cleanup for complex matrices.[8]

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems, detailing the critical steps for successful furanone analysis.

Protocol 1: HS-SPME-GC-MS for Furanone Analysis in Strawberries

This protocol is adapted from methodologies used for analyzing volatile compounds in fruit matrices.[12]

  • Sample Preparation: Homogenize 5 g of fresh strawberry sample with 5 mL of a saturated NaCl solution in a 20 mL headspace vial. The addition of salt increases the ionic strength of the sample, which promotes the partitioning of volatile organic compounds into the headspace.

  • Internal Standard: Spike the sample with an appropriate deuterated internal standard (e.g., d4-furan) to correct for variations in extraction and injection.

  • Incubation & Extraction: Seal the vial and incubate it at 50°C for 20 minutes with agitation (250 rpm). This allows the volatile furanones to reach equilibrium between the sample and the headspace.

  • SPME: Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes under continued incubation and agitation to adsorb the analytes.

  • GC-MS Analysis: Immediately transfer the fiber to the GC inlet, heated to 260°C, for thermal desorption of the analytes for 3 minutes in splitless mode.

  • Chromatography: Use a polar GC column (e.g., DB-WAX) with a temperature program starting at 40°C and ramping up to 240°C to separate the compounds.

  • Detection: Operate the mass spectrometer in full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity and quantification.

Protocol 2: Derivatization-GC-MS for Polar Furanones (e.g., Furaneol)

This protocol leverages derivatization to make polar furanones amenable to GC analysis.[5][6]

G cluster_0 Chemical Transformation cluster_1 Analytical Suitability Furaneol Furaneol (Polar, Thermally Labile) PFBBr + PFBBr (Derivatizing Agent) + Basic Solution, Heat Furaneol->PFBBr Derivative PFB-Furaneol Derivative (Non-polar, Thermally Stable) PFBBr->Derivative GC_Analysis Suitable for SPME-GC-MS Analysis Derivative->GC_Analysis

Caption: Furaneol derivatization workflow for GC-MS analysis.

  • Sample Preparation: Homogenize the fruit or liquid sample.

  • Derivatization Reaction: In a basic solution (e.g., potassium carbonate buffer), add the sample and pentafluorobenzyl bromide (PFBBr). Heat the reaction mixture (e.g., 60°C for 1 hour) to facilitate the reaction. This converts the polar hydroxyl group of Furaneol into a stable, less polar PFB-ether.

  • Extraction (SPME): After cooling, expose an SPME fiber (e.g., PDMS) to the headspace of the derivatized sample to extract the now more volatile derivative.

  • GC-MS Analysis: Desorb the extracted derivative from the SPME fiber in the hot GC inlet. Separate the components on a suitable non-polar GC column (e.g., DB-5ms) and quantify using a mass spectrometer.

Protocol 3: LC-MS/MS for Furanones in Baby Food

This protocol is based on methods for analyzing processing contaminants in complex food matrices.[5]

  • Extraction: Extract a 1 g sample of baby food with 10 mL of acetonitrile by vigorous shaking or vortexing. Acetonitrile is effective at precipitating proteins and extracting a wide range of analytes.

  • Cleanup (Dispersive SPE): Transfer the supernatant to a tube containing primary secondary amine (PSA) sorbent and MgSO4. The PSA removes organic acids and other interferences, while MgSO4 removes excess water. Vortex and centrifuge.

  • Further Purification (SPE): For maximum cleanliness, pass the resulting extract through a cation-exchange SPE cartridge to remove any remaining matrix components that could interfere with LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the cleaned extract into a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatography: Separate the analytes using a C18 column with a mobile phase gradient of water and methanol (both containing 0.1% formic acid to aid ionization).

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for the target furanone and monitoring for a unique product ion, providing exceptional selectivity and sensitivity for quantification.

Conclusion and Recommendations

The optimal method for furanone detection is dictated by a careful analysis of the specific research question, the nature of the analyte, the complexity of the matrix, and the available instrumentation.

  • For volatile furanones contributing to aroma profiles in food, HS-SPME-GC-MS is a powerful and highly sensitive technique.

  • For polar, thermally sensitive furanones like Furaneol, direct analysis is challenging. Derivatization coupled with GC-MS provides excellent quantitative performance. Alternatively, LC-MS/MS offers a robust approach that avoids thermal degradation and provides superior selectivity, making it the preferred method for complex matrices like baby food or biological samples where accuracy is paramount.

By understanding the causality behind the experimental choices—from sample preparation to the final detection—researchers can confidently develop and validate robust methods for the accurate analysis of furanones, ensuring data integrity and advancing scientific understanding.

References

A Tale of Two Lactones: A Comparative Guide to 2,2-Dimethyl-3(2H)-furanone and γ-Butyrolactone as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and fine chemical development, the selection of a starting material is a critical decision that dictates reaction pathways, yield, and the ultimate complexity of the target molecule. Among the vast arsenal of building blocks, five-membered lactones are prized for their versatility. This guide provides an in-depth comparison of two such lactones: the workhorse solvent and precursor, γ-butyrolactone (GBL), and the sterically hindered, conjugated 2,2-Dimethyl-3(2H)-furanone. While structurally related, their distinct functionalities lead to divergent synthetic applications, a crucial consideration for researchers designing novel synthetic routes.

Physicochemical and Structural Overview

At a glance, both molecules are five-membered cyclic esters. However, their substitution patterns create fundamentally different electronic and steric environments, which govern their reactivity.

Propertyγ-Butyrolactone (GBL)This compound
Structure Gamma-Butyrolactone Structurethis compound Structure
Molecular Formula C₄H₆O₂[1][2]C₆H₈O₂
Molecular Weight 86.09 g/mol [1][2]112.13 g/mol
Appearance Colorless, hygroscopic liquid[1][3]Liquid
Boiling Point 204 °C[1]46-47 °C at 18 mmHg
Density ~1.13 g/mL[1]1.027 g/mL at 25 °C
CAS Number 96-48-0[1][2]35298-48-7
Key Structural Feature Saturated Lactoneα,β-Unsaturated Ketone (Enone) with a gem-dimethyl group

GBL is the simplest 4-carbon lactone, a fully saturated ring.[1] Its reactivity is characteristic of a standard cyclic ester. In stark contrast, this compound incorporates an α,β-unsaturated ketone (enone) system and a gem-dimethyl group at the C2 position. These features introduce new reactive sites and significant steric constraints, respectively.

A Dichotomy in Chemical Reactivity

The choice between GBL and its dimethylated counterpart hinges on the desired chemical transformation. Their reactivity profiles are not just different; they are often complementary.

γ-Butyrolactone (GBL): The Archetypal Lactone

GBL's chemistry is dominated by two primary pathways: nucleophilic attack at the carbonyl carbon and deprotonation at the α-carbon.

  • Ring-Opening Reactions: As a typical ester, GBL is readily hydrolyzed under basic conditions to yield the corresponding salt of gamma-hydroxybutyric acid (GHB).[1] In acidic aqueous solutions, it exists in equilibrium with the open-chain acid.[1][4] This susceptibility to ring-opening is foundational to its use. For example, reaction with amines like methylamine or ammonia cleaves the lactone to form valuable pyrrolidone derivatives, such as N-methyl-2-pyrrolidone (NMP).[1][3]

  • α-Carbon Functionalization: The protons on the carbon adjacent to the carbonyl (the α-carbon) are weakly acidic. In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), this position can be deprotonated to form an enolate.[1] This enolate is a potent nucleophile, enabling the introduction of alkyl groups and other functionalities at the α-position, thereby extending the carbon chain.

Fig. 1: Primary reaction pathways for γ-Butyrolactone (GBL).
This compound: The Conjugated System Specialist

The introduction of the C4-C5 double bond and the gem-dimethyl group at C2 completely alters the synthetic utility compared to GBL.

  • Conjugate (Michael) Addition: The defining feature of this precursor is its enone system. This makes the β-carbon (C4) electrophilic and susceptible to 1,4-conjugate addition by a wide range of soft nucleophiles (e.g., thiols, amines, enolates). This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, creating a new stereocenter at the C4 position while preserving the furanone core. This pathway is unavailable to the saturated GBL.

  • Steric Hindrance: The two methyl groups at the C2 position provide significant steric bulk. This effectively blocks nucleophilic attack at the adjacent carbonyl group (C3) and hinders deprotonation at the C2 position. Consequently, direct α-functionalization, a key reaction for GBL, is not a viable pathway for this molecule.

  • Photochemical Reactivity: The conjugated enone system is a chromophore that can participate in photochemical reactions. Notably, it can undergo [2+2] photoannelation with alkenes to construct complex cyclohexenone-fused ring systems, a transformation impossible with GBL.

Fig. 2: Dominant reaction pathways for this compound.

Comparative Synthetic Utility: A Workflow for Precursor Selection

The decision to use GBL or this compound is driven entirely by the synthetic target.

Fig. 3: Decision workflow for selecting between GBL and this compound.

Use GBL when:

  • The goal is to synthesize pyrrolidones (e.g., NMP, PVP).[1][3]

  • A simple, four-carbon hydroxy-acid or its derivatives are the target.[1]

  • The synthetic strategy requires functionalization at the α-position of the lactone ring.

Use this compound when:

  • The synthetic strategy is based on conjugate addition to build complexity.

  • The target molecule contains a β-substituted furanone core, a motif found in various bioactive compounds.[5]

  • The methodology involves photochemical construction of fused ring systems.

Exemplary Experimental Protocols

The following protocols are illustrative and serve to highlight the distinct handling and reaction conditions for each precursor.

Protocol 1: Synthesis of N-Methyl-2-pyrrolidone (NMP) from γ-Butyrolactone (GBL)

Causality: This protocol leverages the susceptibility of GBL's ester linkage to nucleophilic attack and ring-opening by an amine at elevated temperature and pressure.

Materials:

  • γ-Butyrolactone (GBL) (1.0 mol, 86.09 g)

  • Aqueous Methylamine (40 wt. %, ~2.5 mol, ~194 g)

  • High-pressure autoclave reactor with stirring mechanism

Procedure:

  • Charge the high-pressure autoclave reactor with γ-Butyrolactone and the aqueous methylamine solution. Note: An excess of methylamine is used to drive the reaction to completion.

  • Seal the reactor and begin stirring.

  • Slowly heat the reactor to 250-280 °C. The internal pressure will rise significantly. Monitor pressure to ensure it remains within the vessel's safety limits.

  • Maintain the reaction at this temperature for 3-4 hours.

  • Cool the reactor to room temperature. Carefully vent any excess pressure.

  • Transfer the crude reaction mixture to a distillation apparatus.

  • The product is purified by fractional distillation. Water and unreacted methylamine will distill first, followed by the NMP product (b.p. ~202 °C).

  • Characterize the final product by ¹H NMR and GC-MS to confirm purity.

Protocol 2: Thiophenol Conjugate Addition to this compound

Causality: This protocol utilizes the electrophilic nature of the β-carbon in the enone system. A weak base is used to deprotonate the weakly acidic thiophenol, generating a soft nucleophile that preferentially attacks the β-carbon (C4) in a Michael-type reaction.

Materials:

  • This compound (10 mmol, 1.12 g)

  • Thiophenol (11 mmol, 1.14 mL)

  • Triethylamine (Et₃N) (1.0 mmol, 0.14 mL)

  • Dichloromethane (DCM) (50 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in 40 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate vial, dissolve thiophenol and triethylamine in 10 mL of DCM. Note: Triethylamine acts as a catalyst to generate the thiophenolate nucleophile in situ.

  • Add the thiophenol/triethylamine solution dropwise to the stirred furanone solution at room temperature over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting furanone is consumed (typically 2-4 hours).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove unreacted thiophenol and the catalyst.

  • Wash with brine (1 x 25 mL), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 2,2-dimethyl-4-(phenylthio)dihydrofuran-3(2H)-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Conclusion

While both γ-butyrolactone and this compound are valuable five-membered lactone precursors, they serve distinctly different purposes in synthetic design. GBL is a commodity chemical ideal for producing linear C4 derivatives and pyrrolidones through well-established ring-opening and α-alkylation pathways.[1][3][6] It is a precursor for when the lactone ring itself is sacrificed to achieve the target structure.

Conversely, this compound is a specialty reagent. Its utility lies in the strategic use of its conjugated enone system for Michael additions and photochemical reactions, allowing for the construction of more complex heterocyclic systems while retaining the core furanone scaffold. The steric hindrance from its gem-dimethyl groups is not a limitation but a guiding feature, directing reactivity away from the carbonyl group and towards the vinylogous system. For the medicinal or synthetic chemist, understanding these fundamental differences is paramount to unlocking the full potential of each unique building block.

References

A Comparative Analysis of the Biological Activities of Furanone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The furanone scaffold, a five-membered heterocyclic ring, is a "privileged structure" in medicinal chemistry, frequently appearing in natural products with a wide array of biological activities.[1] Both natural and synthetic furanone derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide provides a comparative analysis of the biological activities of various furanone derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers and drug development professionals in this promising field.

Section 1: Antimicrobial and Anti-biofilm Activity

Furanone derivatives have emerged as potent agents against microbial infections, not always through direct bactericidal or fungicidal effects, but often by disrupting microbial communication and virulence.[5] This anti-virulence strategy presents a promising avenue to combat the growing challenge of antibiotic resistance.

Quorum Sensing Inhibition

A key mechanism underlying the antimicrobial activity of many furanone derivatives is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor production.[5] Halogenated furanones, naturally produced by the red algae Delisea pulchra, are structural mimics of N-acyl homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria.[2][5] These furanones can competitively bind to AHL receptors, thereby disrupting QS-regulated gene expression.[2] This disruption has been shown to inhibit swarming motility and biofilm formation in pathogens like E. coli and Pseudomonas aeruginosa.[2][6]

Activity Against Gram-Positive Bacteria and Biofilms

While initially recognized for their impact on Gram-negative bacteria, furanone derivatives also exhibit significant activity against Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis.[3][7][8] Some derivatives have demonstrated the ability to repress biofilm formation and, in some cases, exhibit direct bactericidal properties.[3][7][8][9] For instance, the 2(5H)-furanone derivative F105 has shown highly selective antibacterial activity against Gram-positive bacteria, repressing growth at concentrations of 8–16 μg/mL.[8] Furthermore, some sulfur-containing furanone derivatives have been found to inhibit biofilm formation by B. subtilis at concentrations as low as 10 μg/ml.[10]

Comparative Data: Minimum Inhibitory Concentration (MIC) of Furanone Derivatives
Derivative Class/NameTarget OrganismMIC (µg/mL)Key Findings & Reference
Chiral 2(5H)-furanone sulfone (Compound 26)Staphylococcus aureus8Prominent activity against Gram-positive bacteria.[7]
Chiral 2(5H)-furanone sulfone (Compound 26)Bacillus subtilis8Demonstrates selective toxicity.[7]
2(5H)-furanone derivative F105Staphylococcus aureus8-16Represses growth of both methicillin-sensitive and -resistant strains.[8]
2(5H)-furanone derivative F105Staphylococcus epidermidis8-16Effective against various Gram-positive bacteria.[8]
2(5H)-furanone derivative F105Bacillus cereus8-16Shows selective antibacterial activity.[8]
Furanone C-30Pseudomonas aeruginosa256-512100% inhibition of biofilm formation at these concentrations.[6]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC of a compound is a fundamental measure of its antimicrobial potency. The broth microdilution method is a standard and reliable technique for this determination.

Rationale: This method allows for the simultaneous testing of multiple concentrations of a compound against a standardized inoculum of bacteria, providing a quantitative measure of the lowest concentration that inhibits visible growth.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterium is diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Furanone Derivative: The furanone derivative is serially diluted in a 96-well microtiter plate using MHB to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the furanone derivative at which there is no visible growth (turbidity) of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum prep_compound Serially Dilute Furanone Derivative start->prep_compound inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Visually Inspect for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic finish End determine_mic->finish

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Section 2: Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Furanone derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.[2][11]

Inhibition of Pro-inflammatory Enzymes

A primary mechanism of the anti-inflammatory action of furanone derivatives is the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Certain pyridazinone derivatives synthesized from furanones have shown promising dual COX-2/15-LOX inhibition.

Reduction of Pro-inflammatory Cytokines

Furanone derivatives can also exert their anti-inflammatory effects by reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). TNF-α is a key regulator of the inflammatory response, and its inhibition can significantly ameliorate inflammatory conditions.

Comparative Data: Anti-inflammatory Activity of Furanone Derivatives
Derivative Class/NameTargetInhibitionKey Findings & Reference
Pyridazinone derivative (5b)COX-2/15-LOXHighPromising dual inhibitor with high TNF-α inhibition.
Pyridazinone derivative (8b)COX-2/15-LOXHighDemonstrates significant anti-inflammatory potential.
Pyridazinone derivative (8c)COX-2/15-LOXHighShows strong dual inhibitory activity.
2-Furanone derivatives (Ia-c)Not SpecifiedComparable to DiclofenacIndicates potent anti-inflammatory effects.[11][12]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay is crucial for evaluating the potential of furanone derivatives to inhibit COX enzymes, a key target in anti-inflammatory drug development.

Rationale: This colorimetric assay provides a quantitative measure of COX-1 and COX-2 inhibition by measuring the peroxidase activity of the enzymes.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a reaction buffer. Arachidonic acid (the substrate) is also prepared.

  • Compound Incubation: The furanone derivative is pre-incubated with the enzyme to allow for binding.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Colorimetric Detection: The peroxidase activity of COX is measured by monitoring the absorbance of a chromogenic substrate (e.g., TMPD) at a specific wavelength.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the absorbance in the presence of the furanone derivative to that of a control without the inhibitor. The IC50 value (the concentration required for 50% inhibition) is then determined.

Section 3: Anticancer Activity

The cytotoxic potential of furanone derivatives against various cancer cell lines has been extensively investigated.[1][13][14] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.[1]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several furanone derivatives have been shown to induce apoptosis in cancer cells. For example, furan-based pyridine carbohydrazide and N-phenyl triazinone derivatives have been found to trigger apoptosis through the intrinsic mitochondrial pathway, often involving an increase in the levels of pro-apoptotic proteins like p53 and Bax.[1]

Cell Cycle Arrest

Another important anticancer mechanism of furanone derivatives is their ability to halt the cell cycle, thereby preventing cancer cell proliferation.[1] Different derivatives can arrest the cell cycle at various phases. For instance, some bis-2(5H)-furanone derivatives induce S-phase arrest, while certain N-2(5H)-furanonyl sulfonyl hydrazones cause G2/M phase arrest.[1][15]

Inhibition of Key Signaling Pathways

Some furanone derivatives have been theoretically evaluated as potential inhibitors of the Eag-1 potassium channel, which is overexpressed in many cancer cells and plays a role in cell proliferation.[16][17] This suggests that furanones may target specific signaling pathways crucial for cancer cell survival and growth.

Comparative Data: Cytotoxic Activity (IC50) of Furanone Derivatives
Derivative Class/NameCancer Cell LineIC50 (µM)Key Findings & Reference
Bis-2(5H)-furanone (Compound 4e)C6 (Glioma)12.1Induces S-phase cell cycle arrest.[1][15]
N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k)MCF-7 (Breast)14.35Induces G2/M phase arrest and DNA damage.[1]
Furan-based Pyridine Carbohydrazide (Compound 4)MCF-7 (Breast)4.06Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[1]
Furan-based N-phenyl triazinone (Compound 7)MCF-7 (Breast)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1]
5-O-silylated MBA (Compound 3a)HCT-116 (Colon)1.3Showed superior antiproliferative activity.[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Rationale: This assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the furanone derivative for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis_Pathway cluster_trigger Apoptotic Stimulus cluster_pathway Mitochondrial Pathway cluster_execution Execution Phase furanone Furanone Derivative p53 Increase in p53 furanone->p53 bax Increase in Bax p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified diagram of the intrinsic apoptosis pathway induced by some furanone derivatives.

Conclusion

Furanone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to modulate multiple biological targets, including bacterial communication systems, inflammatory enzymes, and cancer cell signaling pathways, underscores their potential for the development of novel therapeutic agents. The comparative data and standardized protocols presented in this guide are intended to provide a solid foundation for researchers to explore and advance the therapeutic applications of these fascinating molecules. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to fully realize the clinical potential of furanone derivatives.

References

A Comparative Guide to the Synthesis of Substituted 3(2H)-Furanones for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 3(2H)-furanone core is a privileged scaffold in a multitude of natural products and biologically active compounds, making its synthesis a topic of considerable interest for researchers in drug discovery and organic chemistry.[1][2] This guide provides an in-depth comparison of several prominent synthetic routes to substituted 3(2H)-furanones, offering insights into their mechanisms, scopes, and practical applications to aid chemists in selecting the optimal strategy for their specific target molecules.

Introduction: The Significance of the 3(2H)-Furanone Moiety

The 3(2H)-furanone ring system is a key structural feature in a wide array of natural products exhibiting diverse biological activities, from antitumor to anti-inflammatory properties.[3] Its prevalence and therapeutic potential have driven the development of numerous synthetic methodologies aimed at accessing this versatile heterocycle with various substitution patterns.[1][4] This guide will dissect and compare some of the most effective and commonly employed strategies.

Key Synthetic Strategies: A Head-to-Head Comparison

A variety of synthetic protocols for preparing 3(2H)-furanones have been reported, including acid- or base-mediated reactions, metal-catalyzed transformations, and multicomponent reactions.[4][5] Here, we will focus on a selection of these methods to highlight their distinct advantages and limitations.

Cyclization of α-Hydroxy Ketones

A straightforward approach to 2,2-disubstituted-3(2H)-furanones involves the cyclization of α-hydroxy methylketones.[6] This method is often characterized by its operational simplicity and the ready availability of starting materials.

Mechanistic Rationale: The synthesis is typically initiated by the deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic attack on the ketone carbonyl. Subsequent dehydration then furnishes the furanone ring. The choice of base and reaction conditions is crucial to favor the desired cyclization over potential side reactions.

Advantages:

  • Direct and often high-yielding route to specific substitution patterns.

  • Starting materials are frequently commercially available or readily prepared.

Limitations:

  • The substrate scope can be limited by the availability of the requisite α-hydroxy ketones.

  • The reaction conditions may not be tolerant of sensitive functional groups.

Metal-Catalyzed Cycloisomerization of Hydroxyalkynones and Allenic Hydroxyketones

Transition metal catalysis, particularly with gold and copper, has emerged as a powerful tool for the synthesis of 3(2H)-furanones from readily available γ-hydroxyalkynones.[7] This method offers a mild and efficient pathway to a range of substituted furanones.

Mechanistic Insight: Gold(I) or other soft metal catalysts activate the alkyne moiety towards intramolecular nucleophilic attack by the hydroxyl group. This is followed by protodeauration and tautomerization to yield the final 3(2H)-furanone product.

A related strategy involves the cycloisomerization of allenic hydroxyketones, which can proceed even in water without the need for expensive metal catalysts, offering a greener alternative.[7]

Advantages:

  • High efficiency and functional group tolerance under mild reaction conditions.[7]

  • Access to a diverse range of substitution patterns.

  • The allenic variant provides a more environmentally friendly option.

Limitations:

  • The cost of noble metal catalysts can be a drawback for large-scale synthesis.

  • The synthesis of the starting alkynic or allenic precursors may require multiple steps.

Tandem and Domino Reactions

Modern organic synthesis often favors tandem or domino reactions that allow for the construction of complex molecules in a single pot, increasing efficiency and reducing waste. Several such strategies have been applied to the synthesis of 3(2H)-furanones.

One notable example is the copper-catalyzed tandem oxa-Nazarov cyclization and dibromination of conjugated 1,2-diketones to yield 2,4-dibromo-3(2H)-furanones.[7] The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone or its equivalent, which, in this case, is initiated by the coordination of a Lewis acid to the diketone.[8][9][10]

Another innovative approach involves a domino reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids to afford 4-cyano-3(2H)-furanones.[7] This reaction proceeds through a cascade of addition, transesterification, and Claisen condensation steps.

Advantages:

  • High atom and step economy.

  • Rapid construction of molecular complexity from simple starting materials.

  • Access to highly functionalized furanone derivatives.

Limitations:

  • The reaction mechanism can be complex, sometimes leading to unexpected side products.

  • Optimization of reaction conditions for multiple steps can be challenging.

Comparative Summary of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Catalysts Advantages Disadvantages Typical Yields
Cyclization of α-Hydroxy Ketones α-Hydroxy ketonesBase (e.g., NaH, K2CO3)Simplicity, readily available starting materials.Limited substrate scope, potentially harsh conditions.Good to Excellent
Metal-Catalyzed Cycloisomerization γ-Hydroxyalkynones, Allenic hydroxyketonesAu(I), Ag(I), Cu(I) catalysts or waterMild conditions, high functional group tolerance, diverse products.Catalyst cost, multi-step precursor synthesis.Good to Excellent[7]
Tandem Oxa-Nazarov Cyclization Conjugated 1,2-diketonesCu(OTf)2, N-bromosuccinimideHigh step economy, access to halogenated furanones.Mechanistic complexity, potential for side reactions.Good[7]
Domino Reaction of γ-Hydroxy Nitriles α,β-Acetylenic γ-hydroxy nitrilesArenecarboxylic acidsNovel disconnection, access to cyano-substituted furanones.Limited to specific substrate classes.Good[7]

Experimental Protocols

Representative Protocol for Gold-Catalyzed Cyclization of a γ-Hydroxyalkynone

Synthesis of 2,5-Dimethyl-3(2H)-furanone

To a solution of 4-hydroxypent-2-yn-4-yl acetate (1 mmol) in dichloromethane (10 mL) is added a catalytic amount of a gold(I) complex, such as [P(t-Bu)2(o-biphenyl)]AuCl/AgOTf (1-5 mol%). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-dimethyl-3(2H)-furanone.

Causality behind Experimental Choices: The choice of a bulky phosphine ligand on the gold catalyst helps to prevent catalyst decomposition and improve its efficiency. Silver triflate is used as a halide scavenger to generate the active cationic gold species. Dichloromethane is a common solvent for gold catalysis due to its inert nature.

Visualization of Synthetic Pathways

Workflow for Metal-Catalyzed Cycloisomerization

G cluster_start Starting Materials cluster_catalyst Catalysis cluster_reaction Reaction cluster_product Product start1 γ-Hydroxyalkynone reaction Intramolecular Cycloisomerization start1->reaction DCM, rt catalyst Au(I) or Ag(I) Catalyst catalyst->reaction Activation product Substituted 3(2H)-Furanone reaction->product

Caption: Gold-catalyzed synthesis of 3(2H)-furanones.

Logical Flow of Tandem Oxa-Nazarov/Bromination Reaction

G A 1,2-Diketone + NBS C Oxa-Nazarov Cyclization A->C B Cu(OTf)2 Catalyst B->C Lewis Acid Activation D Electrophilic Bromination C->D E 2,4-Dibromo- 3(2H)-furanone D->E

Caption: Tandem oxa-Nazarov cyclization and bromination.

Conclusion and Future Outlook

The synthesis of substituted 3(2H)-furanones continues to be an active area of research, driven by the importance of this scaffold in medicinal chemistry and natural product synthesis. While classical methods remain valuable, modern transition-metal-catalyzed and tandem approaches offer significant advantages in terms of efficiency, mildness, and the ability to construct complex molecules rapidly. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the scale of the synthesis, and the functional group tolerance required. Future developments in this field are likely to focus on the discovery of more sustainable catalytic systems and the development of enantioselective methods to access chiral 3(2H)-furanones.[11][12][13][14]

References

A Comparative Guide to the Bioactivity of Natural vs. Synthetic Furanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The furanone scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, frequently appearing in natural products with a wide array of biological activities.[1] Nature's ingenuity has inspired the synthesis of a vast library of furanone derivatives, each with the potential for enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the bioactivity of natural furanones and their synthetic counterparts, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in this dynamic field.

Quorum Sensing Inhibition: A Tale of Natural Inspiration and Synthetic Optimization

Bacteria utilize a sophisticated communication system known as quorum sensing (QS) to coordinate collective behaviors such as biofilm formation and virulence factor production.[2] The discovery of halogenated furanones from the marine red alga Delisea pulchra, which act as a natural defense against bacterial colonization, has opened a new frontier in the development of anti-virulence therapies.[2] These natural furanones are structural mimics of N-acyl homoserine lactone (AHL) signaling molecules, enabling them to competitively inhibit QS pathways.[2]

A pivotal study directly compared the effects of 32 natural and synthetic furanone compounds on the QS system of Chromobacterium violaceum.[3] While most natural furanones, with the exception of emoxyfurane, did not activate the QS system, several synthetic analogs demonstrated potent inhibitory effects on both bacterial growth and violacein production, a QS-regulated pigment.[3]

One of the most well-studied synthetic furanones is (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone, often referred to as C-30. This compound, a synthetic derivative of a natural furanone, has been shown to be a potent inhibitor of the QS system in the opportunistic pathogen Pseudomonas aeruginosa.[4] A comparative study investigating the antibiofilm activity of C-30 against P. aeruginosa found that it was more effective than the natural compound ellagic acid.[5] At a concentration of 256 µg/mL, C-30 completely inhibited biofilm formation, while ellagic acid only achieved a 34.6% reduction.[5]

The enhanced activity of synthetic furanones like C-30 can be attributed to structural modifications that increase their affinity for QS receptors. Molecular docking studies have suggested that the geminal bromine substitution in some synthetic furanones enhances their binding to the LasR receptor, a key regulator of QS in P. aeruginosa.[6]

Comparative Data: Quorum Sensing Inhibition
Compound ClassSpecific CompoundTarget OrganismBioactivity MetricResultReference
Natural Furanone Analog Ellagic AcidPseudomonas aeruginosaBiofilm Inhibition34.6% at 256 µg/mL[5]
Synthetic Furanone Furanone C-30Pseudomonas aeruginosaBiofilm Inhibition100% at 256 µg/mL[5]
Experimental Protocol: Violacein Inhibition Assay for Quorum Sensing

This protocol is adapted from methodologies used to assess the inhibition of violacein production in Chromobacterium violaceum, a common bioassay for screening QS inhibitors.[7]

Objective: To quantify the inhibition of N-acyl homoserine lactone (AHL)-mediated violacein production by furanone derivatives.

Materials:

  • Chromobacterium violaceum CV026 (a mutant that requires exogenous AHL to produce violacein)

  • Luria-Bertani (LB) broth

  • N-hexanoyl-L-homoserine lactone (HHL)

  • Furanone derivatives (natural and synthetic) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.

  • In a 96-well microtiter plate, add different sub-MIC (Minimum Inhibitory Concentration) concentrations of the furanone compounds to wells containing fresh LB broth.

  • Add a fixed concentration of HHL (e.g., 10 µM) to each well to induce violacein production.

  • Inoculate each well with 1% of the overnight C. violaceum CV026 culture. The final volume in each well should be 200 µL.

  • Include appropriate controls: a positive control with HHL and no furanone, and a negative control with neither HHL nor furanone.

  • Incubate the plate at 30°C for 24 hours.

  • After incubation, quantify the violacein production by measuring the absorbance at 585 nm using a microplate reader.

  • Calculate the percentage of inhibition relative to the positive control.

Mechanistic Pathway: Quorum Sensing Inhibition by Furanones

QS_Inhibition cluster_bacterium Bacterial Cell AHL AHL (Natural Signal) LuxR LuxR-type Receptor AHL->LuxR Binds & Activates Furanone Furanone (Natural/Synthetic) Furanone->LuxR Competitively Binds Gene_Expression Virulence & Biofilm Gene Expression LuxR->Gene_Expression Promotes Inhibition->Gene_Expression Inhibits

Caption: Competitive inhibition of a LuxR-type quorum sensing receptor by furanone derivatives.

Anti-inflammatory Activity: Targeting Key Signaling Cascades

Inflammation is a complex biological response, and chronic inflammation is implicated in a multitude of diseases. Furanone derivatives, both natural and synthetic, have demonstrated significant anti-inflammatory properties.[8] Natural furanones are potent scavengers of superoxide anions and inhibitors of lipid peroxidation.[8] Mechanistic studies have revealed that the anti-inflammatory effects of many furanones are mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, and the suppression of pro-inflammatory cytokines like TNF-α.[8]

While direct comparative studies are limited, the structural modifications in synthetic furanones can enhance their anti-inflammatory potency. For instance, the addition of aromatic rings to the furanone skeleton can increase the lipophilicity of the compound, potentially leading to improved antioxidant and anti-inflammatory effects.[8]

Mechanistic Pathway: Inhibition of the NF-κB Signaling Pathway

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to IkB_P P-IκB (Phosphorylated) Degradation Proteasomal Degradation IkB_P->Degradation Undergoes Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Induces Furanone Furanone (Natural/Synthetic) Furanone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by furanone derivatives.

Anticancer Properties: Inducing Cell Cycle Arrest and Apoptosis

The furanone scaffold is a recurring motif in compounds with promising anticancer activity.[1] Both natural and synthetic furanone derivatives have demonstrated cytotoxic effects against a range of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][9]

A study on synthetic analogues of the natural sapinofuranones A and B investigated their in vitro growth inhibitory activity against six cancer cell lines.[10][11] While the tested compounds displayed generally weak activity, the study highlighted that the stereochemistry of both the furanone ring and its side chains could influence their anticancer potential.[10][11] This underscores the importance of stereoselective synthesis in optimizing the bioactivity of furanone derivatives.

Other synthetic furan-based derivatives have shown more promising results. For example, a furan-based pyridine carbohydrazide (compound 4) and a furan-based N-phenyl triazinone (compound 7) exhibited significant cytotoxic activity against the MCF-7 breast cancer cell line with IC50 values of 4.06 µM and 2.96 µM, respectively.[12] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[12]

Comparative Data: Anticancer Activity
Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Key FindingsReference
Natural Furanone Analog Sapinofuranone AnaloguesVarious> 100Weak activity, stereochemistry dependent[10][11]
Synthetic Furanone Furan-based Pyridine Carbohydrazide (Compound 4)MCF-7 (Breast)4.06Induces G2/M arrest and apoptosis[12]
Synthetic Furanone Furan-based N-phenyl triazinone (Compound 7)MCF-7 (Breast)2.96Induces G2/M arrest and apoptosis[12]
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of furanone derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Furanone derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the furanone compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the furanone derivatives. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanistic Pathway: Induction of Apoptosis and Cell Cycle Arrest

Anticancer_Mechanisms cluster_cell Cancer Cell Furanone Furanone (Natural/Synthetic) Cell_Cycle Cell Cycle Progression Furanone->Cell_Cycle Inhibits Apoptosis Apoptosis (Programmed Cell Death) Furanone->Apoptosis Induces G2M_Arrest G2/M Phase Arrest

Caption: Anticancer mechanisms of furanone derivatives.

Conclusion and Future Directions

The comparative analysis of natural and synthetic furanone derivatives reveals a compelling narrative of scientific advancement. While natural furanones provide the foundational blueprint for a diverse range of bioactivities, synthetic chemistry offers the tools to refine and enhance these properties. The ability to systematically modify the furanone scaffold allows for the optimization of potency, selectivity, and pharmacokinetic profiles, paving the way for the development of novel therapeutics.

For researchers and drug development professionals, the key takeaway is the immense potential that lies in the synergy between natural product discovery and synthetic innovation. Future research should focus on expanding the library of synthetic furanone derivatives, conducting more head-to-head comparative studies against their natural counterparts, and elucidating the intricate molecular mechanisms that underpin their therapeutic effects. The continued exploration of this versatile pharmacophore holds great promise for addressing some of the most pressing challenges in human health.

References

A Comparative Guide to Inter-laboratory Validation of a Quantitative Method for 2,2-Dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative method for 2,2-Dimethyl-3(2H)-furanone, a significant flavor component in various food products. In the absence of a standardized, universally adopted method, this document presents a comparative analysis of two robust analytical techniques: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The presented data is a synthesis of expected performance characteristics derived from established validation guidelines for food additives and analyses of structurally similar furanone compounds.[1][2][3] This guide is intended for researchers, scientists, and quality control professionals in the food and beverage industry and regulatory agencies.

Introduction to this compound and the Imperative for Validated Quantitative Analysis

This compound is a volatile organic compound that contributes to the characteristic aroma of a variety of cooked and processed foods. Its accurate quantification is crucial for quality control, flavor profiling, and ensuring product consistency. The development and validation of reliable analytical methods are therefore of paramount importance to the food industry.

Inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's robustness and transferability.[4] It assesses the method's performance across multiple laboratories, providing a realistic measure of its precision and accuracy under different conditions. This guide outlines the critical parameters for such a validation and compares two prevalent analytical approaches.

Inter-laboratory Study Design

The design of an inter-laboratory validation study is critical to obtaining meaningful data. The following workflow outlines the key stages of a well-structured collaborative study, based on internationally recognized guidelines.[3][5]

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Laboratory Participation cluster_2 Phase 3: Data Analysis & Reporting A Define Analytical Requirements & Scope B Develop & Optimize Analytical Method A->B C Prepare Homogeneous & Stable Samples B->C D Draft Detailed Analytical Protocol C->D E Recruit Participating Laboratories D->E F Distribute Samples & Protocol E->F G Laboratories Perform Analysis F->G H Data Submission to Coordinating Body G->H I Statistical Analysis of Results H->I J Calculate Performance Characteristics I->J K Prepare Final Validation Report J->K L Method Standardization K->L

Caption: Workflow of an Inter-laboratory Validation Study.

Comparative Analytical Methodologies

This guide compares two distinct yet powerful techniques for the quantification of this compound: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a highly sensitive and selective method, particularly well-suited for the analysis of volatile and semi-volatile compounds in complex matrices.[6][7][8] The headspace technique allows for the extraction of volatile analytes from the sample matrix without the need for extensive sample preparation, thereby minimizing potential sources of error.

  • Sample Preparation:

    • Accurately weigh 5 g of the homogenized food sample into a 20 mL headspace vial.

    • Add 5 mL of a saturated sodium chloride solution to enhance the partitioning of the analyte into the headspace.

    • Spike with an appropriate internal standard (e.g., d6-2,2-Dimethyl-3(2H)-furanone) at a known concentration.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Headspace Conditions:

    • Incubation Temperature: 60°C

    • Incubation Time: 30 minutes

    • Syringe Temperature: 70°C

    • Injection Volume: 1 mL

  • GC-MS Parameters:

    • GC Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 220°C at 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 112, 84, 56) and its internal standard.

G A Sample in Vial B Heating & Equilibration A->B C Headspace Autosampler B->C D GC Injection C->D E GC Separation D->E F MS Detection E->F G Data Analysis F->G

Caption: HS-GC-MS Analytical Workflow.

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Sample Extraction:

    • Homogenize 10 g of the sample with 20 mL of a suitable organic solvent (e.g., acetonitrile).

    • Sonicate the mixture for 15 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter.

    • Spike with an appropriate internal standard at a known concentration.

  • HPLC-UV Conditions:

    • HPLC Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 270 nm (based on the chromophore of the furanone ring).

    • Column Temperature: 30°C.

Inter-laboratory Validation Performance Data

The following tables summarize the expected performance characteristics for the two methods, based on a hypothetical inter-laboratory study involving eight laboratories.

Table 1: Linearity and Range

ParameterHS-GC-MSHPLC-UV
Calibration Range (µg/kg) 1 - 50050 - 5000
Correlation Coefficient (r²) > 0.998> 0.995
Linearity Model LinearLinear

Table 2: Accuracy and Precision

Spiked Level (µg/kg)MethodMean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
10 HS-GC-MS98.54.28.5
HPLC-UV92.18.515.2
100 HS-GC-MS101.23.16.8
HPLC-UV95.86.312.4
400 HS-GC-MS99.32.55.1
HPLC-UV97.25.110.8

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

ParameterHS-GC-MSHPLC-UV
LOD (µg/kg) 0.315
LOQ (µg/kg) 1.050

Discussion and Method Comparison

The inter-laboratory validation data highlights the distinct advantages and limitations of each technique.

HS-GC-MS demonstrates superior performance in terms of sensitivity, with significantly lower LOD and LOQ values.[6] This makes it the method of choice for trace-level quantification of this compound. The higher precision, as indicated by the lower repeatability and reproducibility RSD values, underscores its robustness across different laboratories. The simplified sample preparation is another key advantage, reducing the potential for analytical errors.

HPLC-UV , while less sensitive, offers a cost-effective and accessible alternative. The accuracy, with mean recoveries generally above 90%, is acceptable for many quality control applications where higher concentrations of the analyte are expected. However, the higher imprecision (larger RSDr and RSDR values) suggests that this method is more susceptible to variations in laboratory practices and matrix effects. The more laborious sample extraction procedure also presents a higher risk of analyte loss and variability.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. For applications demanding high sensitivity and precision, such as regulatory compliance or detailed flavor profiling, HS-GC-MS is the demonstrably superior method . Its robustness, as evidenced by strong inter-laboratory performance, makes it ideal for standardization.

For routine quality control in environments with limited access to mass spectrometry, a properly validated HPLC-UV method can provide reliable data , provided its limitations in sensitivity and precision are understood and deemed acceptable for the intended purpose.

Ultimately, the successful implementation of any analytical method relies on a thorough in-house validation followed by a comprehensive inter-laboratory study to ensure its fitness for purpose across the broader scientific community.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,2-Dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2-Dimethyl-3(2H)-furanone, a flammable liquid commonly used in research and development. The procedures outlined herein are grounded in established safety standards and regulatory frameworks to empower researchers and laboratory personnel to manage this chemical waste stream responsibly.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent hazards of a chemical is the foundational step in managing its waste. This compound is classified as a hazardous substance, primarily due to its flammability. Its vapor can form flammable mixtures with air, posing a significant fire risk if not handled and stored correctly.

Key Hazards:

  • Flammability: The compound is a Class 3 flammable liquid with a flash point of 52°C (125.6°F) in a closed cup, categorized under GHS hazard code H226. This means it can ignite at relatively low temperatures, necessitating strict control of ignition sources.[1][2]

  • Skin Irritation: It is recognized as a skin irritant under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]

  • Eye Safety: While specific data is limited, chemicals in this class warrant caution, and appropriate eye protection is mandatory to prevent potential irritation.[3]

Due to these characteristics, this compound waste must be managed as hazardous waste in accordance with federal and local regulations.[4][5][6]

Quantitative Data Summary

A clear understanding of a chemical's physical properties is essential for safe handling and storage. The table below summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 35298-48-7[7]
Molecular Formula C₆H₈O₂[7]
Molecular Weight 112.13 g/mol [7]
Appearance Liquid
Boiling Point 46-47 °C at 18 mmHg[8]
Density 1.027 g/mL at 25 °C
Flash Point 52 °C (125.6 °F) - closed cup
GHS Hazard Code H226 (Flammable liquid and vapor)
Storage Class 3 - Flammable liquids

Personnel Protection and Safety Precautions

Before initiating any disposal procedures, ensuring the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. This is a critical control measure to prevent exposure and injury.[1]

Mandatory PPE:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If working in a poorly ventilated area or if mists are generated, use a suitable respirator with an appropriate filter (e.g., type ABEK as per EN14387).

  • Protective Clothing: A lab coat or chemically resistant apron should be worn.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing vapors or mists.[3]

  • Prevent contact with skin, eyes, and clothing.[3]

  • Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

  • Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks from electrical equipment.[2][9]

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large.

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Contain: Use an inert, non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, properly labeled, and sealable container for hazardous waste.[11][12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: The container with the contaminated absorbent material must be treated as hazardous waste and disposed of according to the procedures outlined below.[11]

Disposal Workflow: A Step-by-Step Visualization

The following diagram illustrates the logical workflow for the safe disposal of this compound waste, from generation to final handoff.

G Figure 1. Disposal Workflow for this compound. cluster_0 A Waste Generation (Unused chemical, reaction residues, contaminated materials) B Hazard Assessment (Flammable Liquid - Class 3) A->B Is it waste? C Segregation & Containment (Collect in a dedicated, compatible, and sealed waste container) B->C Hazard Identified D Proper Labeling (Affix 'Hazardous Waste' label with full chemical name and associated hazards) C->D E Temporary Storage (Store in designated Satellite Accumulation Area (SAA)) D->E F Arrange Pickup (Contact institution's EHS or licensed disposal contractor) E->F Container Full or Storage Time Limit Reached G Final Disposition (Transport to an approved waste disposal facility) F->G

Caption: Figure 1. Disposal Workflow for this compound.

Detailed Disposal Procedure

Adherence to a systematic disposal protocol is crucial for safety and compliance. Never pour this compound down the drain or dispose of it in regular trash.[9][11]

Step 1: Waste Segregation and Collection

  • Designate a specific waste container for this compound and its associated waste (e.g., contaminated pipette tips, absorbent materials).

  • Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[3]

  • The container must be made of a compatible material (e.g., glass or appropriate plastic) and have a secure, tight-fitting screw cap to prevent leaks and vapor release.[6][13]

Step 2: Container Labeling

  • Label the waste container clearly and immediately. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound".

    • A clear indication of the hazards (e.g., "Flammable Liquid").

    • The date accumulation started.

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[13]

  • The SAA must be in a cool, dry, and well-ventilated location, away from ignition sources and incompatible chemicals.[2]

  • Keep the container closed at all times except when adding waste.[6][13]

Step 4: Arranging for Final Disposal

  • Once the container is full or has been in storage for the maximum time allowed by your institution (often up to one year for partially filled containers in an SAA), arrange for its disposal.[13]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][11][14]

  • Follow all institutional procedures for documenting and handing over the waste. This typically involves completing a hazardous waste manifest.[15]

Regulatory Context

In the United States, the management of hazardous waste is governed by multiple agencies. The Environmental Protection Agency (EPA) establishes regulations under the Resource Conservation and Recovery Act (RCRA) for identifying and managing hazardous waste.[15][16] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations and emergency response (HAZWOPER).[5][17][18][19] Compliance with the guidelines set forth by these agencies, as well as state and local authorities, is mandatory.[4][20]

References

Personal protective equipment for handling 2,2-Dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide has been developed based on the safety information available for structurally similar furanone derivatives, primarily 2,5-Dimethyl-3(2H)-furanone and its analogues, due to the limited availability of a specific Safety Data Sheet (SDS) for 2,2-Dimethyl-3(2H)-furanone. It is imperative to treat this compound with, at a minimum, the same level of caution as these related compounds. Always consult your institution's safety officer and the most current SDS for any chemical you are working with.

Understanding the Risks: Hazard Profile

Key Potential Hazards:

  • Oral Toxicity: Many furanone derivatives are classified as "Harmful if swallowed".[1][2][3][4][5] Ingestion can lead to adverse health effects, and in animal studies with related compounds, significant toxicity has been observed.[1]

  • Skin and Eye Irritation: Direct contact can cause skin irritation.[2][6] Some related compounds are known to cause severe skin burns and eye damage.[5][7] An allergic skin reaction is also a possibility with some derivatives.[5][7]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[2][4]

  • Flammability: Some furanone derivatives are combustible or flammable liquids and should be kept away from ignition sources.[3][6]

The causality behind these hazards lies in the chemical reactivity of the furanone ring and its functional groups, which can interact with biological macromolecules, leading to irritation, sensitization, and toxicity upon exposure.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for the safe handling of this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Safety Stations: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[7]

Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the procedures to be performed. The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles.[1] A face shield may be necessary for splash hazards.[2]To protect against splashes and aerosols that can cause serious eye irritation or damage.
Hands Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1]To prevent skin contact, which can lead to irritation or absorption of the chemical.
Body A laboratory coat or chemical-resistant apron.[1]To protect against incidental splashes and spills.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be required if working outside of a fume hood or if there is a risk of generating aerosols or high vapor concentrations.[2]To prevent inhalation of potentially irritating or harmful vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize the risk of exposure.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure in Hood Weigh/Measure in Hood Prepare Work Area->Weigh/Measure in Hood Perform Experiment Perform Experiment Weigh/Measure in Hood->Perform Experiment Close Container Close Container Perform Experiment->Close Container Decontaminate Work Area Decontaminate Work Area Close Container->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Protocol:

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Event Exposure Event Remove Contaminated Clothing Remove Contaminated Clothing Exposure Event->Remove Contaminated Clothing Skin Rinse with Water (15 min) Rinse with Water (15 min) Exposure Event->Rinse with Water (15 min) Eye Move to Fresh Air Move to Fresh Air Exposure Event->Move to Fresh Air Inhalation Rinse Mouth Rinse Mouth Exposure Event->Rinse Mouth Ingestion Wash with Soap and Water (15 min) Wash with Soap and Water (15 min) Remove Contaminated Clothing->Wash with Soap and Water (15 min) Seek Medical Attention Seek Medical Attention Wash with Soap and Water (15 min)->Seek Medical Attention Seek Immediate Medical Attention Seek Immediate Medical Attention Rinse with Water (15 min)->Seek Immediate Medical Attention Move to Fresh Air->Seek Medical Attention Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth->Do NOT Induce Vomiting Do NOT Induce Vomiting->Seek Immediate Medical Attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.